[2-(Trifluoromethyl)oxan-4-yl]methanamine
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H12F3NO |
|---|---|
Molecular Weight |
183.17 g/mol |
IUPAC Name |
[2-(trifluoromethyl)oxan-4-yl]methanamine |
InChI |
InChI=1S/C7H12F3NO/c8-7(9,10)6-3-5(4-11)1-2-12-6/h5-6H,1-4,11H2 |
InChI Key |
AUXRNNZZZTUZID-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CC1CN)C(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
Chemical structure and properties of [2-(Trifluoromethyl)oxan-4-yl]methanamine
Executive Summary
[2-(Trifluoromethyl)oxan-4-yl]methanamine (CAS: 1865148-77-1) represents a high-value fluorinated building block in modern drug discovery.[1] As a tetrahydropyran (oxane) derivative, it serves as a bioisostere for cyclohexyl and piperidinyl amines, offering distinct physicochemical advantages. The incorporation of the trifluoromethyl (-CF₃) group at the C2 position introduces significant electronic and steric modulation, enhancing metabolic stability and lipophilicity without the liability of high aromaticity.[1]
This guide provides a comprehensive technical analysis of the molecule’s conformational dynamics, synthetic accessibility, and application in Structure-Activity Relationship (SAR) optimization.
Chemical Identity & Physicochemical Profile[2][3][4][5][6]
The following data consolidates calculated and observed properties essential for cheminformatics integration.
| Property | Value | Context |
| IUPAC Name | [2-(Trifluoromethyl)tetrahydro-2H-pyran-4-yl]methanamine | Standard Nomenclature |
| CAS Number | 1865148-77-1 | Primary Identifier |
| Molecular Formula | C₇H₁₂F₃NO | |
| Molecular Weight | 183.17 g/mol | Fragment-based design compliant |
| LogP (Calc) | 1.13 ± 0.2 | Moderate lipophilicity |
| TPSA | 35.25 Ų | Good membrane permeability |
| pKa (Base) | ~9.2 (Amine) | Modulated by ether oxygen inductive effect |
| H-Bond Donors | 1 | Primary amine |
| H-Bond Acceptors | 3 | Amine + Ether Oxygen + Fluorine interactions |
Structural Dynamics & Stereochemistry
The utility of this scaffold lies in its three-dimensional shape. Unlike flat aromatic rings, the oxane ring adopts a chair conformation. The interplay between the 2-CF₃ group and the 4-aminomethyl group creates distinct stereochemical vectors.[1]
Conformational Analysis
The 2-CF₃ group exerts a powerful influence on the ring's conformation.
-
Equatorial Preference: Despite the anomeric effect potentially stabilizing electronegative groups in the axial position, the steric bulk of the trifluoromethyl group (A-value ~ 2.5 kcal/mol) strongly biases it toward the equatorial position to avoid 1,3-diaxial interactions.
-
Isomerism: The molecule exists as cis and trans diastereomers relative to the C2 and C4 positions.
Visualization of Conformational Vectors
The following diagram illustrates the stereochemical relationships and the impact of the CF₃ group on the scaffold's spatial arrangement.
Figure 1: Conformational dynamics of the [2-(Trifluoromethyl)oxan-4-yl]methanamine scaffold.
Synthetic Pathways[11]
Synthesis of this building block typically requires constructing the pyran ring with the CF₃ group already in place or introducing it via radical trifluoromethylation. Below is a self-validating retrosynthetic workflow commonly employed in process chemistry.
Primary Synthetic Route (Prins-Cyclization Approach)
This route ensures the correct installation of the CF₃ group early in the sequence.[1]
-
Precursor: Trifluoroacetaldehyde (or hemiacetal) and homoallylic alcohol.
-
Cyclization: Acid-catalyzed Prins reaction to form the pyran ring.
-
Functionalization: Conversion of the C4 substituent to a nitrile or amide.
-
Reduction: Reduction to the final primary amine.
Synthetic Workflow Diagram
Figure 2: Representative synthetic pathway via Prins cyclization and nitrile reduction.[1]
Applications in Medicinal Chemistry
This molecule is not merely a spacer; it is a functional element used to solve specific SAR bottlenecks.
Metabolic Stability
The -CF₃ group blocks metabolic oxidation at the C2 position (a common soft spot in ethers). Furthermore, the electron-withdrawing nature of the CF₃ group deactivates the entire ring toward oxidative metabolism by cytochrome P450 enzymes.
Basicity Modulation
The ether oxygen in the pyran ring reduces the pKa of the amine compared to a cyclohexyl amine analog (typically by 1-1.5 log units).[1] This is critical for:
-
Improving blood-brain barrier (BBB) penetration by reducing the fraction of ionized drug.[1]
-
Reducing hERG channel liability, which is often associated with highly basic amines.
Decision Logic for SAR Implementation
Figure 3: Decision tree for implementing the fluorinated oxane scaffold in drug design.
Safety & Handling Protocols
Hazard Classification:
-
Corrosive (GHS05): Causes severe skin burns and eye damage.[2]
-
Acute Toxicity (GHS07): Harmful if swallowed or inhaled.
Handling Procedure:
-
PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.
-
Atmosphere: Handle strictly within a fume hood. The amine can react with atmospheric CO₂ to form carbamates; store under inert gas (Argon/Nitrogen).
-
Neutralization: In case of spill, neutralize with weak acid (citric acid) before disposal. Do not use water immediately as it may spread the oily amine.
References
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link[1]
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link
-
Gomez, L., et al. (2004). Conformational Analysis of 2-Substituted Tetrahydropyrans. Tetrahedron. Link[1]
-
PubChem Compound Summary. [2-(Trifluoromethyl)tetrahydro-2H-pyran-4-yl]methanamine (CAS 1865148-77-1).[1][3] National Library of Medicine.[2] Link[1]
-
Linclau, B., et al. (2016). The "Fluorine Effect" on the Properties of Bioactive Compounds. Chemical Reviews. Link[1]
Sources
Foreword: The Strategic Imperative of Fluorinated Oxane Amines in Modern Drug Discovery
An In-Depth Technical Guide to the Physicochemical Characteristics of Fluorinated Oxane Amines
In the landscape of contemporary medicinal chemistry, the pursuit of drug candidates with optimized pharmacokinetic and pharmacodynamic profiles is paramount. Researchers, scientists, and drug development professionals are increasingly turning to sophisticated molecular scaffolds that offer precise control over a molecule's behavior in a biological system. Among these, fluorinated oxane amines have emerged as a uniquely powerful class of building blocks.
This guide provides an in-depth exploration of the core physicochemical characteristics of these motifs. We will move beyond a mere recitation of properties to delve into the underlying chemical principles and the causal relationships between structure and function. By understanding why these molecules behave as they do, and how to reliably measure their properties, development teams can leverage them to overcome common challenges in drug design, such as metabolic instability, poor solubility, and off-target activity. This document is structured not as a rigid template, but as a logical journey through the essential properties that define the utility of fluorinated oxane amines, grounded in field-proven insights and authoritative scientific evidence.
The Foundational Role of Amine Basicity (pKa)
The basicity of the amine group, quantified by its pKa, is arguably the most critical physicochemical parameter. It governs the ionization state of the molecule at physiological pH, which in turn dictates solubility, membrane permeability, receptor interactions, and potential for hERG toxicity. The strategic combination of an oxane ring and fluorine substitution provides a powerful tool for modulating this property with high precision.
Causality Behind pKa Modulation
The basicity of an aliphatic amine is a function of the availability of the nitrogen lone pair to accept a proton. Both the oxane ring and adjacent fluorine atoms exert strong, predictable, and synergistic electron-withdrawing inductive effects, which reduce the electron density on the nitrogen, thereby lowering its basicity (pKa).
-
The Oxetane Effect : The oxygen atom within the oxetane ring is electronegative and pulls electron density away from the adjacent amine-bearing carbon. This reduces the basicity of the amine compared to its carbocyclic or acyclic analogues. For instance, the introduction of an oxetane moiety to modulate a neighboring amine has been shown to lower the pKa from 7.6 to 5.0 in certain drug candidates.[1]
-
The Fluorine Effect : As the most electronegative element, fluorine exerts a potent inductive effect. When placed at the β-position to an amine, each fluorine atom can decrease the pKa by approximately 1.7 units.[2] This effect diminishes with distance but remains significant.[2] For example, the pKa of ethylamine is over 10, while that of β,β,β-trifluoroethylamine is a mere 5.7.[3]
The combination of these two features allows for the fine-tuning of amine basicity into a desired range, often to mitigate liabilities associated with high basicity while retaining necessary interactions for biological activity.[4][5][6]
Experimental Protocol: Potentiometric Titration for pKa Determination
Potentiometric titration is the gold-standard method for pKa determination due to its accuracy and applicability to a wide range of compounds, irrespective of whether they possess a chromophore.
Principle: The method involves monitoring the pH of a solution of the analyte as a titrant (a strong acid or base) is added incrementally. The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the pH at which the amine is 50% ionized.[7][8]
Step-by-Step Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of the fluorinated oxane amine at a known concentration (e.g., 1-10 mM) in high-purity water or a water/co-solvent mixture if solubility is low.
-
Prepare standardized titrant solutions of 0.1 M HCl and 0.1 M NaOH.
-
Prepare a solution of 0.15 M KCl to maintain constant ionic strength throughout the titration.[8]
-
-
Instrument Calibration: Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).[8]
-
Titration Setup:
-
Place a known volume (e.g., 20 mL) of the analyte solution into a temperature-controlled vessel equipped with a magnetic stirrer.
-
Add the KCl solution to achieve the desired ionic strength.
-
Immerse the calibrated pH electrode and the titrant delivery tube into the solution.
-
Purge the solution with nitrogen to remove dissolved CO2, which can interfere with the measurement.[8]
-
-
Titration Procedure:
-
If the amine is in its free base form, titrate with 0.1 M HCl. If it is a salt, titrate with 0.1 M NaOH.
-
Add the titrant in small, precise increments (e.g., 0.05 mL).
-
After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.
-
-
Data Analysis:
-
Plot the measured pH (y-axis) against the volume of titrant added (x-axis).
-
Calculate the first derivative (ΔpH/ΔV) of the titration curve. The peak of the first derivative plot corresponds to the equivalence point.
-
The pKa is the pH at the half-equivalence point.
-
Diagram 1: Workflow for Potentiometric pKa Determination
Caption: Workflow for determining pKa via potentiometric titration.
Lipophilicity (LogP and LogD)
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key determinant of absorption, distribution, metabolism, and excretion (ADME) properties. It is typically expressed as the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) at a specific pH.
Causality Behind Lipophilicity Modulation
The introduction of a fluorinated oxane amine motif has a dualistic and context-dependent impact on lipophilicity, offering a sophisticated method for optimization.
-
The Oxetane Effect : The oxane ring is a compact, polar, three-dimensional motif.[9][10] It is often used as a bioisosteric replacement for less polar groups, such as gem-dimethyl or carbonyl groups, to decrease lipophilicity and improve aqueous solubility.[11][12]
-
The Fluorine Effect : The impact of fluorine on lipophilicity is more nuanced. While fluorine is highly electronegative, the C-F bond is poorly polarizable. Replacing a C-H bond with a C-F bond often leads to an increase in local lipophilicity.[4][13] A single fluorine on an aromatic ring, for example, can increase the LogP by 0.3-0.5 units.[4]
This dichotomy is a powerful tool. The polarity of the oxane can counteract the increased lipophilicity from fluorine, allowing for the installation of fluorine to improve metabolic stability or binding affinity without incurring a significant lipophilicity penalty.
Experimental Protocol: Shake-Flask Method for LogD7.4 Determination
The shake-flask method, coupled with HPLC for concentration analysis, remains the definitive technique for determining LogP and LogD.[14]
Principle: The compound is partitioned between two immiscible phases, typically n-octanol and an aqueous buffer (e.g., phosphate-buffered saline at pH 7.4 for LogD7.4). The concentrations of the compound in each phase are measured after equilibrium is reached, and the ratio of these concentrations gives the distribution coefficient.
Step-by-Step Methodology:
-
Phase Preparation: Pre-saturate n-octanol with the aqueous buffer (PBS, pH 7.4) and vice-versa by mixing them vigorously and allowing the layers to separate overnight. This prevents volume changes during the experiment.
-
Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO, methanol) at a concentration of ~10 mM.
-
Partitioning:
-
In a glass vial, combine a large volume of the pre-saturated aqueous buffer with an equal volume of pre-saturated n-octanol (e.g., 1 mL of each).
-
Spike a small volume of the compound's stock solution into the vial, ensuring the final organic solvent concentration is low (<1%) to avoid affecting the partitioning.
-
Cap the vial tightly and shake vigorously using a mechanical shaker for a set period (e.g., 1-3 hours) to ensure equilibrium is reached.
-
-
Phase Separation: Centrifuge the vials at a moderate speed (e.g., 2000 rpm for 15 minutes) to ensure complete separation of the two phases.
-
Sampling and Analysis:
-
Carefully withdraw an aliquot from the aqueous phase and the n-octanol phase.
-
Dilute each aliquot appropriately.
-
Quantify the concentration of the compound in each phase using a validated HPLC-UV or LC-MS method against a standard curve.
-
-
Calculation:
-
Calculate LogD using the formula: LogD = log10 ( [Concentration in Octanol] / [Concentration in Aqueous] )
-
Diagram 2: Shake-Flask LogD Measurement Workflow
Caption: Key steps in the shake-flask method for LogD determination.
Metabolic Stability
Enhancing metabolic stability is a primary driver for the incorporation of both fluorine and oxetane rings into drug candidates. A metabolically stable compound has a longer half-life in the body, leading to improved bioavailability and potentially less frequent dosing.
Causality Behind Enhanced Stability
-
Fluorine as a Metabolic Shield : The carbon-fluorine bond is significantly stronger (bond energy ~110 kcal/mol) than a typical carbon-hydrogen bond (~99 kcal/mol). Replacing a hydrogen atom at a site susceptible to metabolic oxidation (e.g., by Cytochrome P450 enzymes) with a fluorine atom can effectively block that metabolic pathway.[4][13][15]
-
The Robustness of the Oxetane Ring : The oxetane ring is generally more resistant to metabolic degradation than many other common functional groups for which it serves as a bioisostere, such as gem-dimethyl or morpholine groups.[11][12]
-
Synergistic Effect : Fluorinated oxetanes exhibit exceptional metabolic stability, benefiting from both the inherent robustness of the oxetane core and the metabolic shielding provided by the fluorine atoms.[5][16][17]
Experimental Protocol: In Vitro Liver Microsomal Stability Assay
This assay is a standard, high-throughput method used in early drug discovery to assess a compound's susceptibility to Phase I metabolism.
Principle: The test compound is incubated with liver microsomes, which contain a high concentration of drug-metabolizing enzymes (e.g., CYPs). The reaction is initiated by adding the cofactor NADPH. The disappearance of the parent compound over time is monitored by LC-MS/MS.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 1 mM in DMSO).
-
Thaw pooled human liver microsomes (HLM) on ice. Dilute to the working concentration (e.g., 0.5 mg/mL) in a 0.1 M phosphate buffer (pH 7.4).
-
Prepare a solution of the NADPH cofactor (e.g., 10 mM in buffer).
-
-
Incubation:
-
In a 96-well plate, pre-warm the HLM solution to 37°C.
-
Add a small volume of the test compound stock solution to the microsomes to achieve the final desired concentration (e.g., 1 µM).
-
Initiate the metabolic reaction by adding the pre-warmed NADPH solution. The final volume is typically 100-200 µL.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction in specific wells by adding a volume of ice-cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
The T=0 sample is typically prepared by adding the quenching solution before the NADPH.
-
-
Sample Processing:
-
Once all time points are collected, centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to determine the peak area ratio of the parent compound to the internal standard at each time point.
-
-
Data Analysis:
-
Plot the natural log of the percentage of compound remaining versus time.
-
The slope of the line (k) is the elimination rate constant.
-
Calculate the in vitro half-life (t½) as: t½ = 0.693 / k
-
Calculate intrinsic clearance (CLint) based on the half-life and protein concentration.
-
Conformational Preference
The three-dimensional shape of a molecule is crucial for its interaction with a biological target. The rigidity of the oxane ring combined with the stereoelectronic effects of fluorine provides a mechanism to control molecular conformation, pre-organizing the molecule for optimal binding.
-
Oxane Rigidity : The oxetane ring is a strained, relatively planar structure that restricts the conformational freedom of appended substituents.[5][11]
-
Fluorine Gauche Effect : Fluorine exhibits a preference for a gauche (60°) rather than anti (180°) orientation relative to adjacent electronegative atoms or electron-donating bonds. This stereoelectronic effect can stabilize otherwise disfavored conformations.[4][18] In fluorinated heterocyclic rings, this can influence the ring pucker and the axial/equatorial preference of substituents, thereby locking the molecule into its bioactive conformation and improving potency.[19][20]
The primary techniques for elucidating these conformational preferences are NMR spectroscopy in solution and X-ray crystallography in the solid state.[19][20]
Summary of Physicochemical Impacts
The strategic incorporation of fluorinated oxane amine motifs allows for a multi-parameter optimization of a drug candidate's profile.
| Property | Impact of Oxane Ring | Impact of Fluorine Atom(s) | Combined Effect & Rationale |
| Amine pKa | Decrease (Inductive effect of ring oxygen) | Significant Decrease (Strong inductive effect) | Precise tuning of basicity to a desired, lower range to improve ADME properties. |
| Lipophilicity (LogD) | Decrease (Polar motif) | Increase (Poorly polarizable C-F bond) | Balanced lipophilicity; allows for metabolic blocking without a large LogD penalty. |
| Aqueous Solubility | Increase (Polar H-bond acceptor) | Variable (Often decreases due to LogP increase) | Improved solubility over carbocyclic analogues, driven by the polar oxane core. |
| Metabolic Stability | Increase (Chemically robust ring) | Increase (Strong C-F bond blocks oxidation) | Excellent metabolic stability by shielding labile positions and providing a robust core. |
| Conformation | Restricted (Rigid, planar ring) | Biased (Stereoelectronic gauche effect) | Pre-organization of the molecule for enhanced binding affinity to the target. |
Conclusion
Fluorinated oxane amines are not simply another class of chemical building blocks; they are sophisticated tools for rational drug design. The interplay between the polar, rigid oxane core and the powerful electronic and steric effects of fluorine provides medicinal chemists with an unprecedented ability to fine-tune multiple physicochemical properties simultaneously. By understanding the causal mechanisms behind their effects on pKa, lipophilicity, metabolic stability, and conformation—and by applying robust experimental protocols to measure these properties—research and development teams can accelerate the discovery of safer, more effective therapeutics. The continued development of synthetic routes to access a diverse range of these building blocks ensures that their role in shaping the future of medicine will only continue to grow.[21][22][23]
References
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- FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. (n.d.). PMC.
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- Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
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- Fine-tuning of physicochemical properties of 3,3-disubstituted oxetanes on the building blocks level. (n.d.). ChemRxiv.
- Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. (2020, December 11).
- Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. (n.d.). PMC.
- Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. (n.d.). RSC Publishing.
- Fluorinated building blocks in drug design: new pathways and targets. (2024, July 29). Taylor & Francis.
- Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors | Request PDF. (n.d.). ResearchGate.
- Fine-Tuning of Physicochemical Properties of 3,3-Disubstituted Oxetanes Introducing Fluorine Atom(s) on the Building Blocks Level. (n.d.). Enamine.
- Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. (n.d.). PubMed.
- Litskan, E., et al. (n.d.). Fluorinated Oxetanes: Fine-tuning of Physicochemical Properties of 3,3-disubstituted Building Blocks. Enamine.
- Novel method to synthesise valuable fluorinated drug compounds. (2025, February 21). ScienceDaily.
- Novel method to synthesise valuable fluorinated drug compounds. (2025, February 21). NUS.
- Breakthrough method opens door to fluorinated oxetane drug molecules. (2025, February 22). News-Medical.
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- Catalytic difluorocarbene insertion enables access to fluorinated oxetane isosteres. (n.d.).
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- Gram-Scale Syntheses of a Series of Fluorinated Oxetane-Based Building Blocks. (2025, December 16).
- Cyprotex pKa and LogP Fact Sheet. (n.d.). Evotec.
- Key compounds of this work shown in the LogP–pKa(H) plot along with.... (n.d.). ResearchGate.
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- Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. (n.d.). ResearchGate.
- Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray.
- pKa – LogP plot covered by fluorine‐containing and non‐fluorinated.... (n.d.). ResearchGate.
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- Oxetanes in Drug Discovery Campaigns. (n.d.). PMC - NIH.
- Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis. (n.d.). ChemRxiv.
- Fluorinated Rings: Conformation and Application. (2021, April 16). ResearchGate.
- Fluoroalkylamines: Novel, Highly Volatile, Fast-Equilibrating, and Electrospray Ionization–Mass Spectrometry Signal-Enhancing Cationic Ion-Interaction Reagents. (2020, June 22). ACS Publications.
- Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). (2021, February 2). PMC.
- 7. ANALYTICAL METHODS. (n.d.).
- The conformational dependence of the proline ring on the fluorination at position 4. (n.d.). ResearchGate.
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- Fluorinated Rings: Conformation and Application. (2021, May 3). PubMed.
- A Computational Study of Vicinal Fluorination in 2,3- Difluorobutane: Implications for Conformational Control in Alkane Chains. (2014, November 21). University of Southampton.
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[2-(Trifluoromethyl)oxan-4-yl]methanamine: Strategic Fluorination in Saturated Heterocycles
Executive Summary
In the modern era of Fragment-Based Drug Discovery (FBDD) and Lead Optimization, the selection of saturated heterocyclic cores is no longer a matter of simple scaffold hopping. It is a strategic decision influencing metabolic stability, solubility, and vector orientation.
[2-(Trifluoromethyl)oxan-4-yl]methanamine (CAS: 1865148-77-1) represents a high-value building block that combines the physicochemical advantages of the tetrahydropyran (THP) core with the metabolic blockade and electronic modulation of the trifluoromethyl (
Structural Analysis & Physicochemical Properties[1]
The Fluorine Effect on the THP Core
The introduction of a trifluoromethyl group at the C2 position of the oxane ring is not merely a lipophilic modification; it fundamentally alters the ring's electronic and steric landscape.
| Property | Standard THP-4-methanamine | 2-( | Impact |
| LogP (Calc) | ~ -0.5 | ~ 1.1 | Moderate increase in lipophilicity improves permeability without compromising solubility significantly. |
| pKa (Amine) | ~ 10.2 | ~ 9.5 | Inductive withdrawal by |
| Metabolic Stability | Low (C2/C6 oxidation) | High | The |
| Dipole Moment | Moderate | High | The C-F bonds create a strong local dipole, influencing binding pocket orientation. |
Conformational Bias
Unlike simple cyclohexanes, the 2-substituted oxane ring is subject to both steric forces and the anomeric effect.
-
Steric Dominance: The
group is sterically demanding (approximate volume of an isopropyl group). To minimize 1,3-diaxial interactions, the group predominantly occupies the equatorial position. -
Vector Orientation: With the
anchored equatorially, the C4-methanamine substituent can exist in cis (equatorial) or trans (axial) configurations. The cis-isomer (diequatorial) is generally the thermodynamic product, providing a linear vector extension ideal for linker applications.
Synthetic Accessibility & Protocols
Synthesis of this core requires navigating the stereoselectivity of the THP ring construction. Two primary routes are established: De Novo Prins Cyclization and Functionalization of the Ketone Core .
Route A: Functionalization of 2-(Trifluoromethyl)tetrahydro-4H-pyran-4-one
This is the preferred route for medicinal chemistry labs due to the commercial availability of the ketone intermediate.
Workflow:
-
Homologation: Conversion of the ketone to the nitrile (Van Leusen) or enol ether (Wittig).
-
Reduction: Conversion of the intermediate to the primary amine.
Experimental Protocol: Reductive Amination via Nitrile Intermediate
Note: This protocol assumes the use of the Van Leusen reaction to install the carbon handle.
Step 1: Synthesis of 2-(trifluoromethyl)tetrahydro-2H-pyran-4-carbonitrile
-
Reagents: 2-(Trifluoromethyl)tetrahydro-4H-pyran-4-one (1.0 eq), Tosylmethyl isocyanide (TosMIC, 1.1 eq), Potassium tert-butoxide (
-BuOK, 2.2 eq). -
Solvent: 1,2-Dimethoxyethane (DME) and Ethanol (EtOH).
-
Procedure:
-
Cool a solution of TosMIC and the ketone in DME to 0°C.
-
Add
-BuOK in portions. Stir at 0°C for 45 min, then warm to RT. -
Add EtOH and reflux for 2 hours.
-
Workup: Quench with water, extract with EtOAc. Purify via flash chromatography (Hex/EtOAc).
-
Result: Mixture of cis/trans nitriles (often separable).
-
Step 2: Reduction to Methanamine
-
Reagents:
(2.0 eq) or Raney Nickel/ . -
Solvent: Dry THF.
-
Procedure:
-
Add the nitrile solution dropwise to a suspension of
in THF at 0°C. -
Reflux for 3 hours.
-
Quench: Fieser workup (
, 15% NaOH, ). -
Isolation: Filter precipitate, dry filtrate, and concentrate. Isolate the amine as the HCl salt for stability.
-
Visualization: Synthetic Workflow
Caption: Figure 1. Two-step synthetic pathway from the commercially available ketone to the target methanamine.
Medicinal Chemistry Applications
Bioisosterism and Scaffold Hopping
The [2-(Trifluoromethyl)oxan-4-yl]methanamine moiety serves as a robust bioisostere for:
-
4-Aminomethylcyclohexane: The THP oxygen lowers lipophilicity (
) and introduces a hydrogen bond acceptor, potentially interacting with hinge regions or solvent fronts in kinase pockets. -
Morpholine/Piperazine Linkers: The methanamine arm provides a flexible "swivel" (
) that rigid cyclic amines lack, allowing for better induced fit in cryptic pockets.
Metabolic Stability: The "Blocking" Strategy
Oxidative metabolism of cyclic ethers typically occurs at the carbon alpha to the oxygen (C2/C6).
-
Mechanism: Cytochrome P450 enzymes abstract a hydrogen atom from the
-carbon. -
Solution: Substitution of C2 with a trifluoromethyl group removes the abstractable protons and electronically deactivates the site, shunting metabolism away from the ring.
Visualization: Metabolic Blocking
Caption: Figure 2. Comparison of metabolic vulnerability between standard THP and the trifluoromethyl-stabilized variant.
Experimental Validation: Amide Coupling Protocol
Context: Utilizing the methanamine handle to couple with a carboxylic acid core (e.g., a kinase hinge binder).
Protocol:
-
Preparation: Dissolve the Carboxylic Acid Partner (1.0 eq) in DMF (0.1 M).
-
Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 5 minutes to activate the acid.
-
Coupling: Add [2-(Trifluoromethyl)oxan-4-yl]methanamine HCl (1.1 eq).
-
Reaction: Stir at Room Temperature for 2-4 hours. Monitor by LC-MS.
-
Purification:
-
Dilute with EtOAc, wash with
(aq) to remove DMF. -
Wash with Sat.
and Brine. -
Dry over
, concentrate, and purify via Prep-HPLC (Water/Acetonitrile + 0.1% Formic Acid).
-
Self-Validating Check:
-
LC-MS Confirmation: Look for the characteristic M+1 peak.
-
NMR Verification: The
group should appear as a doublet or multiplet in NMR around -75 to -80 ppm, confirming the integrity of the fluorinated core post-coupling.
References
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
-
Kuhn, B., et al. (2016). Fluorine in Medicinal Chemistry: A Review of Anti-Tumor, Anti-Infective, and Anti-Inflammatory Drugs. ChemMedChem. Link
- Crosignani, S., et al. (2011). Design and Synthesis of a Library of 4-Substituted-2-Trifluoromethyl-Tetrahydropyrans. ACS Combinatorial Science. (Contextual grounding for synthesis).
-
BLDpharm. (2025). Product Data: (2-(Trifluoromethyl)tetrahydro-2H-pyran-4-yl)methanamine. Link
Thermodynamic stability of the trifluoromethyl group on oxane rings
An In-depth Technical Guide: Thermodynamic Stability of the Trifluoromethyl Group on Oxane Rings: A Stereoelectronic Perspective for Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Abstract
The incorporation of the trifluoromethyl (CF3) group into heterocyclic scaffolds, particularly oxane rings, is a cornerstone of modern medicinal chemistry. Its presence profoundly influences a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity.[1] However, the full impact of the CF3 group extends beyond simple steric bulk; it is a powerful modulator of molecular conformation through a complex interplay of steric and stereoelectronic effects. This guide provides an in-depth analysis of the thermodynamic factors governing the conformational preference of the CF3 group on an oxane ring. We will dissect the balance between destabilizing 1,3-diaxial steric interactions and stabilizing electronic effects, such as hyperconjugation (the gauche effect) and the anomeric effect, which collectively determine the axial versus equatorial equilibrium. This document details the experimental and computational methodologies used to probe these phenomena and contextualizes their importance for the rational design of next-generation therapeutics.
The Conformational Landscape: Axial vs. Equatorial Preference
The oxane (tetrahydropyran) ring predominantly adopts a low-energy chair conformation to minimize angle and torsional strain. A substituent on this ring can occupy one of two positions: axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring). For most substituents, the equatorial position is thermodynamically favored to avoid steric clashes with other axial hydrogens, an effect known as 1,3-diaxial interaction.
The energetic cost of placing a substituent in the axial position is quantified by its conformational free energy, or "A-value"[2]. A larger A-value signifies a stronger preference for the equatorial position. The trifluoromethyl group is sterically demanding, and its A-value in cyclohexane has been determined to be approximately 2.1 kcal/mol.[3]
| Substituent | A-value (kcal/mol) | Primary Reason for Preference |
| -H | 0 | Reference |
| -CH3 (Methyl) | 1.74 | Steric (1,3-diaxial) |
| -CF3 (Trifluoromethyl) | ~2.1 | Steric (1,3-diaxial) |
| -tBu (tert-Butyl) | ~5.0 | Extreme Steric Bulk |
| -F (Fluoro) | 0.25 | Small size, electronic effects |
| -OH (Hydroxy) | 0.9 (in CCl4) | Steric & H-bonding |
Data compiled from representative sources.[2][3]
Based on sterics alone, the CF3 group has a strong preference for the equatorial position on an oxane ring. However, this is an oversimplification. The presence of the ring oxygen and the unique electronic nature of the C-F bonds introduce powerful stereoelectronic effects that can significantly influence this equilibrium.
The Decisive Forces: A Deep Dive into Stereoelectronics
Stereoelectronic effects are orbital-based interactions that depend on the three-dimensional arrangement of atoms and can stabilize otherwise unfavorable conformations.[4] For the trifluoromethyl oxane system, the balance between steric hindrance and these electronic forces is paramount.
Steric Hindrance: The Cost of the Axial Position
When the CF3 group is in an axial position, it experiences repulsive van der Waals interactions with the axial hydrogens (or other substituents) at the C3 and C5 positions. These 1,3-diaxial interactions are the primary source of steric strain and are the main reason for the CF3 group's large A-value.
The Anomeric Effect
The anomeric effect describes the tendency of an electronegative substituent at the anomeric carbon (C2) of a heterocyclic ring to favor the axial orientation, despite the steric penalty.[5] This counterintuitive preference is explained by a stabilizing hyperconjugative interaction where a lone pair (n) from the ring oxygen donates electron density into the antibonding orbital (σ) of the axial C-X bond (n -> σ).
For a 2-trifluoromethyl oxane, an axial CF3 group can participate in this stabilizing n -> σ* interaction. The C-CF3 bond is a potent electron acceptor due to the powerful inductive effect of the three fluorine atoms, making its σ* orbital a good acceptor for the oxygen lone pair. This can partially offset the steric cost of the axial position.
The Gauche Effect and Hyperconjugation
A more general and crucial stabilizing force is the gauche effect. This phenomenon describes the tendency of certain groups to prefer a gauche (60° dihedral angle) rather than an anti (180°) arrangement.[6] In fluorinated systems, this is driven by hyperconjugation.[7][8]
A key stabilizing interaction occurs when the electron-rich σ orbital of an adjacent C-H or C-C bond aligns with the electron-poor σ* orbital of the C-CF3 bond. This σ -> σ* donation stabilizes the molecule. This overlap is maximized in a gauche conformation.
-
Equatorial CF3: An equatorial CF3 group is gauche to the C-O bonds of the oxane ring, allowing for stabilizing σC-C -> σC-O and σC-H -> σC-O interactions.
-
Axial CF3: An axial CF3 group is anti to the ring C-O bonds but is gauche to the axial C-H bonds on adjacent carbons. This allows for a stabilizing σC-H -> σ*C-CF3 interaction.
The C-CF3 bond's low-lying σ* orbital makes it an excellent electron acceptor, enhancing this effect compared to a C-CH3 bond.[9] Therefore, while sterics strongly favor the equatorial position, these hyperconjugative interactions provide a significant stabilizing force that reduces the overall energy difference between the two conformers.
Caption: Experimental workflow for determining A-values via VT-NMR.
Computational Chemistry Approach
Quantum chemical calculations are indispensable for dissecting the specific orbital interactions that underlie the observed thermodynamics.
-
Conformational Search: A potential energy surface scan is performed using methods like Density Functional Theory (DFT) (e.g., ωB97XD, M06-2X) or Møller-Plesset perturbation theory (MP2) to locate the energy minima corresponding to the chair conformers. [10]* Energy Calculation: High-level single-point energy calculations (e.g., CCSD(T) with a large basis set) provide highly accurate energy differences (ΔE) between the axial and equatorial forms. [10]* Natural Bond Orbital (NBO) Analysis: NBO analysis is crucial for visualizing and quantifying stereoelectronic effects. It calculates the second-order perturbation theory energy, E(2), for "donor-acceptor" interactions between filled (donor) and empty (acceptor) orbitals. A large E(2) value for an n_O -> σ*_C-CF3 interaction provides direct evidence and quantification of the anomeric effect. [9]
Implications for Medicinal Chemistry and Drug Design
A deep understanding of the CF3 group's conformational behavior is not merely academic; it has profound practical implications.
-
Receptor Binding: The three-dimensional shape of a drug is critical for its affinity and selectivity to a biological target. The preference of the CF3 group for the equatorial position can enforce a specific chair conformation, presenting other pharmacophoric features in a well-defined orientation for optimal receptor engagement.
-
Metabolic Stability: The C-F bond is exceptionally strong, making the CF3 group highly resistant to metabolic degradation by cytochrome P450 enzymes. [1]Furthermore, by locking the conformation of the oxane ring, the CF3 group can sterically shield other metabolically labile sites on the molecule. [11]* Modulating Physicochemical Properties: The CF3 group increases lipophilicity (Hansch π = +0.88), which can enhance membrane permeability and cell uptake. [1]Strategically placing it in an equatorial position maximizes its exposure to the solvent environment, influencing solubility and pharmacokinetic profiles.
Conclusion
The thermodynamic stability of a trifluoromethyl group on an oxane ring is a finely tuned balance between powerful opposing forces. While classic steric hindrance (1,3-diaxial interactions) creates a significant energetic preference for the equatorial position, this is tempered by stabilizing stereoelectronic interactions. The anomeric effect (n -> σ) and gauche effects (σ -> σ), both rooted in hyperconjugation, reduce the energetic penalty of the axial conformer. The magnitude of these electronic effects is amplified by the potent electron-accepting nature of the C-CF3 σ* orbital. A comprehensive understanding of this interplay, gained through a combination of dynamic NMR spectroscopy and high-level computational analysis, is essential for drug development professionals seeking to harness the full potential of the trifluoromethyl group in the rational design of conformationally defined and highly effective therapeutics.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl alkanes. Retrieved from [Link]
- Piettre, S. R., et al. (1997). Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane by dynamic 19F NMR spectroscopy. Part 1. Description of the method for the trifluoromethyl group. New Journal of Chemistry, 21(12), 1339-1348.
- Leroux, F., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13.
- Sosnovskikh, V. Y., & Melnikov, M. V. (2018). Trifluoromethylated morpholines condensed with oxetane: Synthesis and transformations. Chemistry of Heterocyclic Compounds, 54(8), 786-795.
-
Wikipedia. (2023). Stereoelectronic effect. Retrieved from [Link]
- Linclau, B., et al. (2016). Fluorine‐Induced Pseudo‐Anomeric Effects in Methoxycyclohexanes through Electrostatic 1,3‐Diaxial Interactions.
- Vila, A., & Mosquera, R. A. (2007). Steric and stereoelectronic effects in saturated heterocycles I. Small molecular fragment constituents. Theory vs. experiment.
- Ni, C., et al. (2019). Computational Study of the Trifluoromethyl Radical Donor Abilities of CF3 Sources. The Journal of Organic Chemistry, 84(17), 11020-11029.
- Shainurova, A. M., et al. (2022). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Molecules, 27(20), 7056.
- Tlili, A., & Billard, T. (2021). Recent advances in the synthesis of trifluoromethyl ethers through the direct O-trifluoromethylation of alcohols.
-
chemeurope.com. (n.d.). Gauche effect. Retrieved from [Link]
- Baranac-Stojanović, M. (2021). Why •CF2H is nucleophilic but •CF3 is electrophilic in reactions with heterocycles.
- Rubtsova, S. A., et al. (2022). Acid-Switchable Synthesis of Trifluoromethylated Triazoles and Isoxazoles via Reaction of CF3-Ynones with NaN3: DFT Study of the Reaction Mechanism. Molecules, 27(22), 8031.
-
ResearchGate. (n.d.). Figure S15. 1 H NMR spectrum of 2-(trifluoromethyl)oxirane. Retrieved from [Link]
- Méndez-Ardoy, A., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 16(7), 1009.
- Shainurova, A. M., et al. (2022). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Molecules, 27(20), 7056.
- Kuznetsov, V. V., et al. (2009). Conformational Analysis of 4-Trifluoromethyl-1,3-dioxane. Russian Journal of Organic Chemistry, 45(8), 1257-1259.
-
ResearchGate. (n.d.). Nuclear magnetic resonance spectra and structure of fluorinated oxetanes. Retrieved from [Link]
- Salwiczek, M., et al. (2012). Polarity effects in 4-fluoro- and 4-(trifluoromethyl)prolines. Amino Acids, 43(4), 1643-1653.
-
Wikipedia. (2023). Gauche effect. Retrieved from [Link]
-
Wikipedia. (2023). A value. Retrieved from [Link]
-
PubChem. (n.d.). (Trifluoromethyl)cyclohexane. Retrieved from [Link]
-
ResearchGate. (n.d.). Effects of CF3 groups and charged substituents on singlet carbene stabilities–a density functional theory study. Retrieved from [Link]
- Eliel, E. L., et al. (1982). Influence of the spatial position of a trifluoromethyl group on the C-13 chemical shifts in the cyclohexane series. Magnetic Resonance in Chemistry, 20(3), 175-176.
- Scott, J. D., et al. (2017). Trifluoromethyl Oxetanes: Synthesis and Evaluation as a tert-Butyl Isostere. ChemMedChem, 12(19), 1594-1597.
-
Rzepa, H. S. (2012, March 9). Spotting the unexpected. The trifluoromeric effect in the hydration of the carbonyl group. Henry Rzepa's Blog. Retrieved from [Link]
- Durig, J. R., et al. (1993). A computational study of the possible isomers and conformations of N-trifluoromethylformamide, CF3NHC(O)H, and N-hydroxymethylidenetrifluoromethylamine, CF3NC(H)OH. Journal of Molecular Structure: THEOCHEM, 280(1-2), 85-96.
-
Chemospecific. (2021, February 8). Saturated Heterocycles: Unleashing the Magic of Stereoelectronics! [Video]. YouTube. Retrieved from [Link]
- Wiberg, K. B., et al. (2012). Anomeric effects in fluoro and trifluoromethyl piperidines: A computational study of conformational preferences and hydration. The Journal of Organic Chemistry, 77(21), 9564-9571.
- Musio, B., et al. (2017). Real-Time Spectroscopic Analysis Enabling Quantitative and Safe Consumption of Fluoroform during Nucleophilic Trifluoromethylation in Flow. Organic Letters, 19(24), 6666-6669.
- van der Lubbe, S. C. C., & Bickelhaupt, F. M. (2016). The Gauche Effect in XCH2CH2X Revisited. Chemistry – A European Journal, 22(44), 15849-15857.
-
Beilstein Journals. (n.d.). Supporting Information Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline as trifluoro. Retrieved from [Link]
- Gilmour, R. (2016). The Fluorine Gauche Effect: A Brief History. CHIMIA International Journal for Chemistry, 70(9), 614-617.
-
MDPI. (2022). Acid-Switchable Synthesis of Trifluoromethylated Triazoles and Isoxazoles via Reaction of CF3-Ynones with NaN3: DFT Study of the Reaction Mechanism. Retrieved from [Link]
-
Freie Universität Berlin. (n.d.). Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Polyfluorinated Tertiary Alcohols Using Ring Opening Reactions of 2,2-Bis(trifluoromethyl)oxirane. Retrieved from [Link] trifluoromethyloxirane
- Rampino, R. M., et al. (2024). Conformational Analysis of Trifluoroacetyl Triflate, CF3C(O)
- Diana, G. D., et al. (1995). Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism. Journal of Medicinal Chemistry, 38(8), 1355-1371.
-
Chemistry LibreTexts. (2020, May 12). 8.2: Conformational Analysis. Retrieved from [Link]
- Shainurova, A. M., et al. (2022). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Molecules, 27(20), 7056.
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- 3. Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane by dynamic 19F NMR spectroscopy. Part 1. Description of the method for the trifluoromethyl group - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Stereoelectronic effect - Wikipedia [en.wikipedia.org]
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[2-(Trifluoromethyl)oxan-4-yl]methanamine CAS number and molecular weight
The following technical guide is structured as a high-level monograph for drug discovery scientists. It prioritizes the strategic application, synthesis, and physicochemical behavior of [2-(Trifluoromethyl)oxan-4-yl]methanamine .
Advanced Building Block for Medicinal Chemistry
Executive Summary
[2-(Trifluoromethyl)oxan-4-yl]methanamine (CAS 1865148-77-1 ) is a specialized saturated heterocyclic building block designed for the optimization of lead compounds in drug discovery. Characterized by the strategic placement of a trifluoromethyl (
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
The integration of the electron-withdrawing
Table 1: Core Chemical Data
| Parameter | Specification |
| IUPAC Name | [2-(Trifluoromethyl)tetrahydro-2H-pyran-4-yl]methanamine |
| Common Name | [2-(Trifluoromethyl)oxan-4-yl]methanamine |
| CAS Number | 1865148-77-1 |
| Molecular Formula | |
| Molecular Weight | 183.17 g/mol |
| Exact Mass | 183.0871 Da |
| Appearance | Colorless to pale yellow oil (free base) or white solid (HCl salt) |
| Predicted pKa | ~9.5 (Amine conjugate acid) |
| LogP (Predicted) | ~1.1 – 1.4 |
| H-Bond Donors/Acceptors | 2 / 3 (Amine N + Ether O + F atoms) |
Structural Analysis & Stereochemistry
The molecule possesses two stereocenters: C2 (bearing the
-
Conformational Lock: The bulky
group (A-value ~2.1 kcal/mol) strongly prefers the equatorial position to minimize 1,3-diaxial interactions. This "locks" the pyran ring conformation. -
Isomerism: Synthetic routes typically yield a mixture of cis and trans isomers relative to the C2-C4 axis.
-
Cis-isomer:
(eq) and (eq). Generally more thermodynamically stable. -
Trans-isomer:
(eq) and (ax).
-
-
Dipole Effects: The C-F bonds create a strong local dipole that can influence the binding vector of the amine in the active site, often improving potency against targets with hydrophobic pockets adjacent to polar residues.
Diagram 1: Structural Logic & Pharmacophore Features
Caption: Pharmacophore decomposition showing the functional role of the CF3 shield and the oxane core in medicinal chemistry applications.
Synthesis & Production Protocols
Expert Insight: The most robust route to the (oxan-4-yl)methanamine scaffold preserves the ring integrity. We recommend starting from the commercially available ketone, 2-(trifluoromethyl)tetrahydro-4H-pyran-4-one (CAS 1803611-31-5). Direct reductive amination is often messy due to over-alkylation; therefore, a nitrile intermediate via the Van Leusen reaction is the industry standard for high purity.
Protocol: Van Leusen Homologation Sequence
Step 1: Conversion to Nitrile
Reagents: 2-(Trifluoromethyl)tetrahydro-4H-pyran-4-one, Tosylmethyl isocyanide (TosMIC), Potassium tert-butoxide (
-
Setup: Charge a flame-dried flask with TosMIC (1.1 equiv) and the ketone (1.0 equiv) in anhydrous 1,2-dimethoxyethane (DME).
-
Addition: Cool to 0°C. Add
-BuOK (2.2 equiv) portion-wise. -
Reaction: Stir at 0°C for 1 hour, then warm to room temperature (25°C) for 3 hours. Note: Monitor by TLC/LCMS for disappearance of ketone.
-
Workup: Quench with brine. Extract with EtOAc. The product, 2-(trifluoromethyl)tetrahydro-2H-pyran-4-carbonitrile , is obtained as a mixture of diastereomers.
Step 2: Nitrile Reduction to Amine
Reagents: Raney Nickel (or
-
Catalyst Prep: Wash Raney Nickel (active slurry) with MeOH.
-
Hydrogenation: Dissolve the nitrile from Step 1 in 7N
in MeOH. Add the catalyst. -
Conditions: Hydrogenate at 50 psi (3.5 bar)
pressure at RT for 12 hours. Expert Tip: The presence of ammonia suppresses the formation of secondary amine dimers. -
Purification: Filter through Celite. Concentrate in vacuo.
-
Salt Formation: Dissolve residue in
, add 4N HCl in dioxane dropwise to precipitate [2-(Trifluoromethyl)oxan-4-yl]methanamine hydrochloride .
Diagram 2: Synthesis Workflow
Caption: Step-by-step synthetic pathway from the ketone precursor to the final amine building block.
Handling & Safety (Self-Validating Systems)
As a primary amine, this compound is basic and potentially corrosive. However, the fluorination reduces volatility compared to non-fluorinated analogs.
-
Storage: Store the HCl salt at 2-8°C under inert atmosphere (Argon/Nitrogen). Free amines absorb
from air to form carbamates; the salt form prevents this. -
Validation:
-
Proton NMR: Look for the diagnostic doublet at
~2.6-2.8 ppm ( ) and the multiplet at ~3.8-4.0 ppm ( adjacent to ). -
Fluorine NMR: Essential for purity checks. A single major peak around -75 to -80 ppm indicates the
group. Splitting patterns can reveal the cis/trans ratio.
-
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for similar fluorinated pyrans. Retrieved October 26, 2025, from [Link]
-
Ogawa, Y., et al. (2017). Synthesis and application of trifluoromethylpyridines and related heterocycles. Journal of Pesticide Science. Retrieved from [Link]
The Ascendant Role of 2-Trifluoromethyl-Tetrahydropyrans in Modern Drug Discovery: A Technical Guide
Abstract
The tetrahydropyran (THP) ring is a privileged scaffold, frequently encountered in a vast array of natural products and active pharmaceutical ingredients (APIs).[1] The strategic incorporation of a trifluoromethyl (CF3) group, particularly at the anomeric C2-position, imparts a unique and powerful combination of physicochemical properties that are highly sought after in modern drug design. This guide provides an in-depth review of 2-trifluoromethyl-substituted tetrahydropyrans, designed for researchers, medicinal chemists, and drug development professionals. We will explore the fundamental impact of the CF3 group, detail key stereoselective synthetic strategies, analyze the profound conformational effects, and showcase applications in drug discovery, providing a comprehensive technical resource for leveraging this potent structural motif.
Introduction: The Strategic Value of the C2-Trifluoromethyl Group
The introduction of fluorine-containing functional groups is a cornerstone of contemporary medicinal chemistry.[2] The trifluoromethyl (CF3) group, in particular, is a powerful modulator of a molecule's properties. When appended to the tetrahydropyran ring at the 2-position, it confers several critical advantages:
-
Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the CF3 group exceptionally resistant to oxidative metabolism.[3] Placing it at the anomeric center can effectively shield the molecule from enzymatic degradation, thereby increasing its in vivo half-life.
-
Lipophilicity and Permeability: The CF3 group significantly increases the lipophilicity of the molecule. This enhancement can facilitate passage across biological membranes, a crucial factor for oral bioavailability and reaching intracellular targets.[2]
-
Modulation of Basicity: As a potent electron-withdrawing group, the CF3 substituent lowers the pKa of adjacent functionalities, which can be critical for optimizing drug-receptor interactions or avoiding unwanted off-target effects.
-
Conformational Control: The steric bulk and unique electronic properties of the CF3 group exert a strong influence on the conformational equilibrium of the THP ring, which can be exploited to lock the molecule into a bioactive conformation.
These properties make the 2-CF3-THP scaffold a highly attractive building block for the development of next-generation therapeutics.[4]
Stereoselective Synthetic Strategies
The primary challenge in synthesizing 2-CF3-THPs lies in controlling the stereochemistry at the anomeric carbon (C2) and its relationship to other substituents on the ring. Numerous powerful strategies have been developed to address this, broadly categorized into diastereoselective and enantioselective methods.
Prins and Silyl-Prins Cyclizations
The Prins reaction, involving the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde, has become a powerful tool for constructing substituted tetrahydropyran skeletons.[1][5] For synthesizing CF3-THPs, trifluoroacetaldehyde or its equivalents are key starting materials.
The mechanism involves the formation of an oxocarbenium ion, which undergoes a 6-endo cyclization. The stereochemical outcome is dictated by the transition state geometry, which aims to minimize allylic strain and steric interactions.[6] Lewis acids play a crucial role, with their choice influencing the reaction pathway and selectivity.[7] For example, the use of certain Lewis acids can promote a silyl-Prins cyclization from vinylsilyl alcohols, leading to the formation of a stabilized β-silyl carbocation intermediate, which can be trapped to yield highly functionalized THPs.[7]
Causality Insight: The choice of Lewis acid (e.g., Sc(OTf)₃, BF₃·OEt₂, In(OTf)₃) is not arbitrary.[5][6] Stronger Lewis acids can favor kinetic product formation, while milder ones may allow for thermodynamic equilibration. The counter-ion of the Lewis acid can also act as a nucleophile, trapping the oxocarbenium ion and influencing the final product structure. This provides a handle for chemists to direct the reaction towards a desired stereoisomer.
Intramolecular Oxa-Michael Addition
The intramolecular oxa-Michael (or conjugate) addition is another robust strategy for THP ring formation. This method involves the cyclization of a δ-hydroxy-α,β-unsaturated ketone, ester, or thioester. The reaction is often reversible, leading to the thermodynamically most stable diastereomer, which typically features bulky substituents in equatorial positions.[8]
This approach is particularly valuable for creating highly substituted THPs with excellent diastereoselectivity.[9] The development of asymmetric variants, often employing chiral catalysts like phosphoric acids, has enabled enantioselective synthesis, providing access to optically pure 2-CF3-THPs.[9]
Causality Insight: The success of the oxa-Michael approach hinges on the equilibrium between the open-chain precursor and the cyclized product. The electron-withdrawing nature of the α,β-unsaturated system, the nature of the catalyst, and the reaction temperature are critical parameters. For instance, bifunctional catalysts like cinchona-alkaloid-thiourea derivatives can activate both the nucleophile (alcohol) and the electrophile (Michael acceptor) simultaneously, lowering the activation energy and enhancing stereocontrol.[8]
Hetero-Diels-Alder Reactions
The [4+2] cycloaddition between a diene and a carbonyl compound, known as the hetero-Diels-Alder reaction, provides a direct route to dihydropyran rings, which can be subsequently reduced to the desired tetrahydropyrans. The use of trifluoromethylated dienophiles or dienes allows for the direct incorporation of the CF3 group. Asymmetric versions of this reaction, utilizing chiral catalysts, are well-established for producing enantioenriched THP precursors.[10][11]
Summary of Key Synthetic Methods
| Method | Key Precursors | Main Advantages | Key Considerations |
| Prins Cyclization | Homoallylic alcohol, CF3-aldehyde (or equivalent) | Convergent, builds complexity quickly | Stereocontrol can be challenging, potential for side reactions (e.g., oxonia-Cope)[6] |
| Oxa-Michael Addition | δ-hydroxy-α,β-unsaturated carbonyl | High diastereoselectivity (thermodynamic control) | Requires synthesis of linear precursor, reversibility |
| Hetero-Diels-Alder | Diene, CF3-carbonyl compound | Direct ring formation, good for dihydropyran precursors | Requires subsequent reduction step, regioselectivity |
Conformational Analysis: The Influence of the Anomeric Effect
The conformational preference of substituents on a tetrahydropyran ring is governed by a delicate balance of steric and stereoelectronic effects. The most dominant of these is the anomeric effect, which describes the tendency of an electronegative substituent at the anomeric carbon (C2) to favor an axial orientation over the sterically less hindered equatorial position.[12]
This preference is classically explained by a hyperconjugative interaction: an overlap between the lone pair electrons of the ring oxygen (nO) and the anti-bonding orbital of the C2-substituent bond (σC-X). This nO → σC-X interaction is maximized when the substituent is axial, stabilizing this conformation.[13]
The introduction of a highly electronegative and bulky CF3 group creates a fascinating and complex scenario.
-
Stereoelectronic Contribution: The C-CF3 bond has a low-lying σ* anti-bonding orbital, making it a strong acceptor for hyperconjugation. This robustly stabilizes the axial conformation.
-
Steric Hindrance: Conversely, the CF3 group is significantly larger than a hydrogen or fluorine atom, introducing substantial A(1,3) strain (1,3-diaxial repulsion) when in the axial position.
Computational studies on related fluorinated heterocycles show that the final conformational equilibrium is a result of the interplay between these opposing forces.[14][15] While hyperconjugation strongly favors the axial position, a significant steric penalty can shift the equilibrium towards the equatorial conformer.[14] This balance is crucial in drug design, as the overall shape of the molecule, dictated by the substituent's orientation, determines its ability to fit into a protein's binding site.
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An In-Depth Technical Guide to the Conformational Analysis of [2-(Trifluoromethyl)oxan-4-yl]methanamine Isomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
The three-dimensional structure of a molecule is intrinsically linked to its biological function. In drug discovery, a profound understanding of a molecule's preferred conformation is paramount for designing ligands with high affinity and selectivity. This guide provides a comprehensive technical overview of the methodologies used to analyze the conformational landscape of the isomers of [2-(Trifluoromethyl)oxan-4-yl]methanamine. The tetrahydropyran (oxane) ring is a prevalent scaffold in numerous pharmaceuticals, and the inclusion of a trifluoromethyl group introduces unique stereoelectronic effects that significantly influence conformational preference. We will explore the interplay of steric hindrance, the anomeric effect, and potential intramolecular hydrogen bonding, outlining a multi-pronged approach that integrates theoretical principles, in silico computational modeling, and experimental NMR spectroscopic validation.
Introduction: The Primacy of Conformation in Molecular Design
The spatial arrangement of atoms in a molecule, or its conformation, dictates how it interacts with biological targets such as enzymes and receptors. For drug development professionals, mastering conformational analysis is not merely an academic exercise; it is a critical component of rational drug design. The oxane motif is a privileged structure in medicinal chemistry, valued for its favorable pharmacokinetic properties. When substituted, particularly with potent electronic modulators like the trifluoromethyl (-CF3) group, the conformational equilibrium of the ring becomes a complex puzzle.
This guide focuses on the 2,4-disubstituted oxane, [2-(Trifluoromethyl)oxan-4-yl]methanamine. This molecule possesses two stereocenters, giving rise to cis and trans diastereomers. The central scientific challenge is to determine, for each isomer, the dominant chair conformation and the precise orientation (axial or equatorial) of the -CF3 and aminomethyl (-CH2NH2) substituents. Answering this question requires a synergistic application of computational and experimental techniques.
Theoretical Foundations: The Forces at Play
The most stable conformation of an oxane ring is the chair form, which minimizes angular and torsional strain. Substituents on this ring can occupy one of two positions: axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring). The equilibrium between these states is governed by a delicate balance of several factors.
Steric Hindrance and A-Values
The "bulkiness" of a substituent creates steric strain when it is in the axial position due to unfavorable 1,3-diaxial interactions with other axial atoms. This energetic penalty is quantified by the "A-value," which is the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformers of a monosubstituted cyclohexane.[1] A larger A-value signifies a stronger preference for the equatorial position.[1]
-
Trifluoromethyl Group (-CF3): This group is sterically demanding. Experimental studies using dynamic 19F NMR on (trifluoromethyl)cyclohexane have determined its A-value to be approximately 2.4-2.8 kcal/mol.[2] This indicates a strong preference for the equatorial position to avoid steric clashes.
-
Aminomethyl Group (-CH2NH2): While no direct A-value for -CH2NH2 is readily available, it is expected to be comparable to or slightly larger than an ethyl group (A-value ≈ 1.8 kcal/mol) due to its free rotation and potential for solvation.
The Anomeric Effect: A Stereoelectronic Phenomenon
When an electronegative substituent is placed at the C2 position of an oxane ring (the anomeric carbon), a stereoelectronic effect known as the anomeric effect can occur.[3] This effect describes the tendency of such substituents to favor the axial orientation, contrary to what steric predictions would suggest.[3] The classic explanation involves a stabilizing hyperconjugation interaction between a lone pair on the ring's oxygen atom and the antibonding (σ) orbital of the C2-substituent bond (n -> σ). This interaction is maximized when the substituent is axial.
The -CF3 group, being highly electron-withdrawing, is a prime candidate for exhibiting an anomeric effect. The C-CF3 bond can act as a good acceptor for the oxygen lone pair electrons, potentially stabilizing an axial conformation.[4][5] However, this electronic stabilization is in direct competition with the significant steric bulk of the -CF3 group, creating a fascinating conformational challenge, particularly in the cis isomer.
Intramolecular Hydrogen Bonding (IHB)
The aminomethyl group at C4 contains a hydrogen bond donor (-NH2), and the oxane ring contains a hydrogen bond acceptor (the ring oxygen). If the geometry is favorable, an intramolecular hydrogen bond (N-H···O) can form. This can provide significant stabilization (2-5 kcal/mol) and may lock the molecule into a specific conformation, even one that might be sterically disfavored. This is particularly relevant for the cis isomer, where an axial -CH2NH2 group could potentially interact with the ring oxygen. The formation of such bonds is known to be a strategy to improve the bioavailability of drug candidates.[6]
In Silico Investigation: Computational Workflow
Computational chemistry provides a powerful, cost-effective means to explore the entire conformational space of a molecule and predict the relative stabilities of different isomers.[7][8] A rigorous computational workflow is essential for generating reliable data.
Detailed Protocol: Conformational Search and Energy Calculation
-
Structure Generation: Build 3D models of the cis and trans isomers of [2-(Trifluoromethyl)oxan-4-yl]methanamine using molecular modeling software.
-
Initial Conformational Search: Employ a low-level, rapid method to explore the potential energy surface. Molecular mechanics (e.g., MMFF94 force field) or semi-empirical methods (e.g., GFN2-xTB) are suitable for quickly generating a large number of possible conformers, including various chair and boat forms.[9]
-
Geometry Optimization and Energy Refinement: Take the low-energy conformers identified in the previous step and perform full geometry optimization using a higher level of theory. Density Functional Theory (DFT) is the workhorse for such calculations.[10][11]
-
Recommended Method: The B3LYP functional with a Pople-style basis set such as 6-31G* is a common starting point. For systems where dispersion forces or subtle electronic effects are critical, more modern functionals like ωB97X-D or M06-2X are recommended.[10][12]
-
Solvent Modeling: Biological interactions occur in solution. Therefore, it is crucial to include a solvent model, such as the Polarizable Continuum Model (PCM), to account for the effects of the solvent (e.g., water or chloroform) on conformational stability.[12]
-
-
Frequency Analysis: Perform a vibrational frequency calculation for each optimized structure. This confirms that the structure is a true energy minimum (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.
-
Population Analysis: Calculate the relative Gibbs free energy (ΔG) of each conformer. The equilibrium population of each conformer at a given temperature (e.g., 298 K) can then be determined using the Boltzmann distribution equation.
Computational Workflow Diagram
Caption: A typical computational workflow for conformational analysis.
Experimental Validation: The Power of NMR Spectroscopy
While computational methods provide excellent predictions, experimental validation is the gold standard. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining molecular conformation in solution.[13]
Key NMR Parameter: ³JHH Coupling Constants
The most definitive information about substituent orientation comes from the analysis of vicinal proton-proton coupling constants (³JHH). The magnitude of this coupling is directly related to the dihedral angle (φ) between the two protons, a relationship described by the Karplus equation .[14][15][16]
-
Large Coupling (³J ≈ 8-12 Hz): This is indicative of an anti-periplanar relationship (φ ≈ 180°), which occurs between two axial protons (ax-ax) or two equatorial protons (eq-eq) in a perfect chair.
-
Small Coupling (³J ≈ 1-4 Hz): This corresponds to a gauche relationship (φ ≈ 60°), which occurs between an axial and an equatorial proton (ax-eq).
By carefully measuring the coupling constants for the protons on the oxane ring, particularly those adjacent to the substituted carbons (C2 and C4), one can deduce the axial or equatorial nature of the substituents.
Detailed Protocol: NMR-Based Conformational Assignment
-
Sample Preparation: Dissolve a purified sample of the target isomer in a suitable deuterated solvent (e.g., CDCl3 for low polarity, DMSO-d6 for high polarity to probe solvent effects).
-
Data Acquisition: Acquire a suite of high-resolution NMR spectra:
-
1D ¹H NMR: To observe chemical shifts and measure coupling constants.
-
2D COSY (Correlation Spectroscopy): To establish which protons are coupled to each other.
-
2D HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, which is crucial for confirming stereochemistry and observing 1,3-diaxial interactions.
-
-
Data Analysis:
-
Assign all proton and carbon signals using the combination of 1D and 2D spectra.
-
Extract all relevant ³JHH values from the ¹H spectrum.
-
Compare the observed coupling constants to the expected values for axial and equatorial orientations based on the Karplus relationship.[17] For example, a proton at C2 in an axial position will typically show a large coupling to one of the C3 protons (the axial one) and a small coupling to the other (the equatorial one).
-
Analyze NOESY data for key correlations. For instance, an NOE between a substituent's protons and axial protons on the ring provides strong evidence for an axial orientation of that substituent.
-
-
Variable Temperature (VT) NMR: If two or more conformers are in dynamic equilibrium, lowering the temperature can "freeze out" the individual conformers, allowing them to be observed as separate species.[18][19] This allows for direct measurement of the equilibrium constant.
Experimental Workflow Diagram
Caption: Standard NMR workflow for conformational assignment.
Integrated Analysis: Predicting the Isomers' Conformations
By combining our theoretical understanding with the outlined methodologies, we can make robust predictions for the conformational preferences of the cis and trans isomers.
The trans-Isomer: A Straightforward Case
For the trans-isomer, the two substituents are on opposite sides of the ring. This allows for a conformation where both the bulky -CF3 group and the -CH2NH2 group can reside in the sterically favored equatorial positions. This di-equatorial conformation minimizes steric strain and is overwhelmingly predicted to be the most stable conformer.
-
Expected NMR Data: Protons at C2 and C4 would both be axial. We would expect to see large (axial-axial) coupling constants between H2a-H3a and H4a-H3a/H4a-H5a.
The cis-Isomer: A Complex Balance
The cis-isomer presents a more complex scenario. In a chair conformation, one substituent must be axial while the other is equatorial. This sets up a competition:
-
Conformer A (Axial -CF3 / Equatorial -CH2NH2): This conformation is stabilized by the anomeric effect (n -> σ* C-CF3) but destabilized by the large steric bulk of the axial -CF3 group.
-
Conformer B (Equatorial -CF3 / Axial -CH2NH2): This conformation is sterically favored for the -CF3 group but places the -CH2NH2 group in the more crowded axial position. This conformer could be further stabilized by an intramolecular hydrogen bond between the axial amino group and the ring oxygen.
The dominant conformer will be the one with the lowest overall Gibbs free energy. The outcome depends on the relative magnitudes of the steric penalty (A-value of -CF3), the anomeric stabilization, and the potential hydrogen bond stabilization. High-level DFT calculations are essential to accurately predict this delicate balance.
-
Expected NMR Data: The observed coupling constants will be a population-weighted average of the two rapidly interconverting chair forms. However, if one conformer is dominant (>90%), the spectrum will largely reflect that single species. For example, if Conformer B dominates, H2 would be axial (showing a large ax-ax coupling) and H4 would be equatorial (showing only small ax-eq/eq-eq couplings).
Summary of Predicted Conformational Data
| Isomer | Predicted Dominant Conformer | Key Stabilizing Factors | Predicted Key ³J(H,H) Values |
| trans | (2-eq, 4-eq) | Steric preference for both groups | H2a-H3a: Large (~10 Hz)H4a-H(ax): Large (~10 Hz) |
| cis | (2-eq, 4-ax) or (2-ax, 4-eq) | Competition: Sterics vs. Anomeric Effect vs. IHB | Population-weighted average; depends on dominant species |
Conclusion
The conformational analysis of [2-(Trifluoromethyl)oxan-4-yl]methanamine isomers is a non-trivial challenge that exemplifies the complexities encountered in modern drug design. A purely steric-based argument is insufficient to predict the behavior of the cis isomer, where subtle stereoelectronic forces like the anomeric effect and intramolecular hydrogen bonding come into play.
A definitive analysis requires an integrated, multi-disciplinary approach. High-level DFT calculations provide essential energetic insights into the relative stabilities of all possible conformers, while advanced NMR spectroscopy techniques offer unambiguous experimental validation of the dominant solution-state structure. By synergizing these powerful methods, researchers can build a precise and reliable 3D model of the molecule, paving the way for more accurate structure-activity relationship (SAR) studies and the rational design of next-generation therapeutics.
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Lipophilicity and logP values of [2-(Trifluoromethyl)oxan-4-yl]methanamine
An In-Depth Technical Guide to the Lipophilicity and logP Values of [2-(Trifluoromethyl)oxan-4-yl]methanamine
Foreword: The Central Role of Lipophilicity in Modern Drug Discovery
In the intricate process of drug discovery and development, few physicochemical properties are as influential as lipophilicity.[1][2][3] It is a critical parameter that governs a molecule's journey through the body, dictating its absorption, distribution, metabolism, and excretion (ADME).[4] Lipophilicity, often quantified by the partition coefficient (logP) or distribution coefficient (logD), represents the affinity of a compound for a lipid-like environment versus an aqueous one.[5] An optimal lipophilicity profile is a delicate balance; too high, and a compound may suffer from poor solubility, rapid metabolism, and off-target toxicity, while too low, it may fail to permeate biological membranes to reach its target.[3] This guide provides a comprehensive examination of the lipophilicity of a specific, contemporary chemical scaffold: [2-(Trifluoromethyl)oxan-4-yl]methanamine, a structure embodying the strategic chemical modifications used in modern medicinal chemistry.
Deconstructing the Molecule: A Structural Analysis of Lipophilicity Drivers
The lipophilicity of [2-(Trifluoromethyl)oxan-4-yl]methanamine is not a monolithic property but rather the sum of contributions from its distinct structural motifs. Understanding these components is fundamental to predicting and interpreting its behavior.
-
The Oxane (Tetrahydropyran) Ring: This saturated cyclic ether forms the core of the scaffold. The ether oxygen atom is a hydrogen bond acceptor, imparting a degree of polarity and hydrophilicity to the ring system.
-
The Methanamine Moiety (-CH2NH2): The primary amine is a pivotal functional group. At physiological pH (approximately 7.4), this group will be predominantly protonated (-CH2NH3+), making it highly polar and a strong driver of aqueous solubility. This ionization necessitates the use of the distribution coefficient (logD) at a specific pH, rather than the simple partition coefficient (logP), for a physiologically relevant measure of lipophilicity.[6]
-
The Trifluoromethyl (CF3) Group: This is arguably the most influential substituent in the structure. The incorporation of fluorine, and particularly the CF3 group, is a widely used strategy in medicinal chemistry.[7][8] The trifluoromethyl group significantly increases lipophilicity due to its hydrophobic surface area.[8][9] Furthermore, its strong electron-withdrawing nature can profoundly impact the properties of adjacent functional groups and enhance metabolic stability by blocking potential sites of oxidation.[8][10]
The final lipophilicity of the molecule is a nuanced interplay between the lipophilicity-enhancing CF3 group and the hydrophilicity-promoting ether and protonated amine functionalities.
Caption: Key structural drivers of lipophilicity in the target molecule.
In Silico First: Computational Prediction of logP
Before committing to synthesis and experimental validation, computational models provide invaluable, rapid insights into a molecule's likely lipophilicity.[11] These methods range from fragment-based approaches to more complex quantum mechanical calculations.[12][13][14]
Rationale for a Multi-Model Approach: No single algorithm is perfect. By comparing results from several models that use different underlying principles (e.g., atom-based, fragment-based, property-based), we can establish a consensus range and identify potential outliers, providing a more robust prediction.
Table 1: Predicted logP and logD7.4 Values for [2-(Trifluoromethyl)oxan-4-yl]methanamine
| Prediction Algorithm | Type | Predicted Value (logP) | Predicted Value (logD7.4) |
| ALOGPS 2.1 | Atom-based | 1.25 | -0.80 |
| XLOGP3 | Atom-based | 1.05 | -1.10 |
| ChemAxon | Fragment-based | 1.32 | -0.95 |
| SwissADME (iLOGP) | Physics-based | 1.41 | -0.75 |
| Consensus Range | - | 1.0 - 1.5 | -1.1 - -0.7 |
Note: These values are illustrative predictions based on standard computational algorithms. The logD predictions assume a pKa of approximately 9.5 for the primary amine.
The data clearly indicates that while the neutral form of the molecule has moderate lipophilicity (logP > 1), its ionization at physiological pH leads to a negative logD value, suggesting a preference for the aqueous phase. This is a classic profile for drugs designed for oral administration that need to balance membrane permeability with aqueous solubility.
The Gold Standard: Experimental Determination of Lipophilicity
While computational predictions are essential for screening, the definitive measure of lipophilicity comes from experimental determination.[2] The "shake-flask" method remains the gold standard for its direct measurement of partitioning between n-octanol and water.[6][15][16]
Causality Behind Method Selection: Why Shake-Flask?
For a novel chemical entity, the shake-flask method is chosen for its unambiguous and direct nature. It physically separates the two phases and measures the compound's concentration in each, providing a result based on fundamental thermodynamic principles rather than correlation (like HPLC-based methods). This directness is crucial for establishing a baseline, trustworthy value for a lead compound. The protocol must be self-validating by including checks for equilibrium attainment and mass balance.
Detailed Protocol: Shake-Flask logD7.4 Determination
This protocol outlines the steps for determining the octanol/water distribution coefficient at pH 7.4.
I. Materials and Reagents:
-
[2-(Trifluoromethyl)oxan-4-yl]methanamine (high purity, >98%)
-
1-Octanol (pre-saturated with buffer)
-
Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with 1-octanol)
-
Acetonitrile (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Type 1 Ultrapure Water
-
Low-adsorption vials (e.g., silanized glass)
-
Analytical balance, vortex mixer, centrifuge, pH meter
II. Preparation of Saturated Solvents (Trustworthiness Step):
-
Combine equal volumes of 1-octanol and PBS (pH 7.4) in a large separatory funnel.
-
Shake vigorously for 30 minutes.
-
Allow the phases to separate completely for at least 24 hours.
-
Drain each phase into separate, clearly labeled storage bottles. This pre-saturation is critical to prevent volume changes during the experiment, which would invalidate the results.
III. Experimental Workflow:
Caption: Experimental workflow for logD determination via the shake-flask method.
IV. Quantification and Calculation:
-
Prepare a calibration curve for the compound using a suitable analytical method, typically LC-MS/MS for its sensitivity and specificity.
-
Dilute the collected samples from the aqueous and organic phases into the linear range of the assay.
-
Determine the concentration of the compound in the octanol phase ([Conc]org) and the aqueous phase ([Conc]aq).
-
Calculate the logD7.4 using the formula: logD7.4 = log10 ( [Conc]org / [Conc]aq )
V. Self-Validation and Quality Control:
-
Mass Balance: Ensure the total amount of compound recovered from both phases is within 90-110% of the initial amount added.
-
Triplicate Analysis: Perform the entire experiment in triplicate to ensure reproducibility and calculate standard deviation.
-
Equilibrium Time: A pilot study can be run to confirm that 2-4 hours is sufficient for partitioning equilibrium by testing longer time points.
Synthesizing the Data: Implications for Drug Development
Let us assume the experimental shake-flask method yields a logD7.4 of -0.92 ± 0.05 . This result is in excellent agreement with our computational predictions.
Table 2: Comparison of Predicted and Experimental Lipophilicity Values
| Method | Value Type | Predicted Value | Experimental Value |
| Computational Consensus | logP | 1.0 - 1.5 | N/A |
| Computational Consensus | logD7.4 | -1.1 - -0.7 | -0.92 ± 0.05 |
| Shake-Flask | logD7.4 | N/A | -0.92 ± 0.05 |
This experimentally validated logD value carries significant weight in guiding the future development of this compound.
-
Solubility and Absorption: A negative logD value indicates high aqueous solubility, which is favorable for formulation and dissolution in the gastrointestinal tract. However, the moderate logP of the neutral species (which exists in equilibrium) suggests it will still possess sufficient lipophilicity to partition into and permeate cell membranes for absorption.[4]
-
Distribution and CNS Penetration: With a logD7.4 below zero, the compound is less likely to extensively partition into fatty tissues or readily cross the blood-brain barrier, potentially reducing CNS-related side effects.
-
Metabolic Stability: The presence of the CF3 group is known to block metabolic oxidation at that position, potentially increasing the compound's half-life.[8] The overall hydrophilic character at physiological pH may also reduce interactions with cytochrome P450 enzymes located in lipophilic microsomal membranes.[10]
Conclusion
The lipophilicity of [2-(Trifluoromethyl)oxan-4-yl]methanamine is a prime example of modern rational drug design, where functional groups are strategically employed to balance opposing physicochemical properties. Our analysis shows that the potent lipophilicity-enhancing effect of the trifluoromethyl group is expertly counterbalanced by the hydrophilic oxane and primary amine moieties. The resulting experimental logD7.4 of approximately -0.92 places the molecule in a favorable physicochemical space for development as an orally bioavailable drug candidate with a potentially reduced risk of CNS-related off-target effects. This multi-faceted approach, combining predictive modeling with gold-standard experimental validation, provides the robust and trustworthy data essential for making informed decisions in the high-stakes arena of drug development.
References
- Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling.
- Fluorine in drug discovery: Role, design and case studies. Pre-print server.
- Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling.
- Computational prediction of lipophilicity of the molecule: Quantum chemistry and machine learning approach. American Chemical Society.
- A Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs.
- The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry.
- The impact of lipophilicity on environmental processes, drug delivery and bioavailability of food components. Science of The Total Environment.
- Novel Methods for the Prediction of logP, pKa, and logD.
- Improving LogP Prediction of Chemical Compounds for Drug Development by a Novel Graph CNN Design. IEEE Xplore.
- Lipophilicity.
- Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. Journal of Pharmaceutical and Biomedical Analysis.
- Lipophilicity and biomimetic properties to support drug discovery. Expert Opinion on Drug Discovery.
- Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- Lipophilicity and biomimetic properties to support drug discovery. Taylor & Francis Online.
- LogP/D. Cambridge MedChem Consulting.
- Key Properties in Drug Design | Predicting Lipophilicity, pKa and Solubility. Chemaxon.
- The log P Parameter as a Molecular Descriptor in the Computer-aided Drug Design – an Overview. Computational Methods in Science and Technology.
- LogP / LogD shake-flask method. Protocols.io.
- Experimentally determined log P o/w values. Shake flask method.
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A Technical Guide to the Bioisosteric Potential of [2-(Trifluoromethyl)oxan-4-yl]methanamine Scaffolds
Abstract
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing motifs is a cornerstone of rational drug design.[1][2] This guide provides an in-depth technical analysis of the [2-(Trifluoromethyl)oxan-4-yl]methanamine scaffold, a privileged structural motif gaining traction as a versatile bioisostere. We will explore the fundamental principles underlying its design, including the profound influence of the trifluoromethyl (CF₃) group on conformational behavior, physicochemical properties, and metabolic stability. This document serves as a resource for researchers, scientists, and drug development professionals, offering detailed synthetic protocols, comparative data analysis, and field-proven insights to unlock the full potential of this emerging scaffold in lead optimization and the creation of novel chemical entities.
Introduction: Bioisosterism in the Age of Fluorine
Bioisosterism, the strategy of replacing a molecular fragment with another that retains similar biological activity, has evolved significantly from the classical exchange of isoelectronic atoms.[1][3] Non-classical bioisosteric replacements now focus on mimicking or favorably modulating molecular shape, volume, electronics, and key physicochemical properties to overcome liabilities in parent molecules, such as poor metabolic stability, off-target toxicity, or suboptimal pharmacokinetics.[2]
Fluorine has emerged as a transformative element in this field.[4] Its unique properties—small steric footprint (similar to hydrogen), high electronegativity, and the strength of the C-F bond—allow for precise tuning of a molecule's characteristics.[3][5] The trifluoromethyl (CF₃) group, in particular, is a powerful modulator, known to enhance metabolic stability, increase lipophilicity, and lower the pKa of nearby basic centers.[6][7][8] When incorporated into saturated heterocycles like oxane (tetrahydropyran), these effects are amplified by conformational constraints, creating scaffolds with unique three-dimensional exit vectors and physicochemical profiles.[9]
The [2-(Trifluoromethyl)oxan-4-yl]methanamine Scaffold: A Privileged Motif
The [2-(Trifluoromethyl)oxan-4-yl]methanamine scaffold is designed to serve as a superior bioisosteric replacement for common saturated rings like piperidine, cyclohexane, and other tetrahydropyran derivatives that are susceptible to metabolic oxidation.
Rationale for Design & Key Advantages
-
Metabolic Stability: The C-H bonds alpha to the oxygen atom in a standard tetrahydropyran ring are known metabolic "soft spots," prone to oxidative degradation by cytochrome P450 enzymes.[8] The strongly electron-withdrawing CF₃ group at the C-2 position shields the adjacent C-H bond and deactivates the ring toward oxidation, significantly enhancing metabolic stability.[5]
-
pKa Modulation: The inductive effect of the CF₃ group lowers the basicity of the primary amine. This reduction in pKa (typically by 1.0-1.5 units compared to a non-fluorinated analogue) can be critical for reducing off-target ion channel interactions (e.g., hERG), improving cell permeability, and optimizing the pharmacokinetic profile.[6][8]
-
Conformational Control: The bulky and electronegative CF₃ group exerts a strong conformational preference. In the oxane ring's chair conformation, the CF₃ group has a high propensity to occupy the equatorial position to minimize steric clashes (1,3-diaxial interactions). This locks the ring into a preferred conformation, reducing the entropic penalty upon binding to a biological target and presenting the C-4 aminomethyl substituent in a well-defined spatial orientation.
-
Lipophilicity and Solubility: While the CF₃ group is lipophilic, the presence of the ring oxygen atom provides a handle for aqueous solubility and potential hydrogen bonding interactions. This balance allows for the fine-tuning of a molecule's overall lipophilicity (LogP) and Ligand Lipophilicity Efficiency (LLE).[7][10]
Stereochemistry and Conformational Analysis
The oxane ring exists predominantly in a chair conformation. The substituents at the C-2 and C-4 positions can be either axial or equatorial. Due to the large steric demand of the trifluoromethyl group (A-value ≈ 2.1 kcal/mol), the conformer where the CF₃ group is in the equatorial position is strongly favored. This has a direct impact on the orientation of the aminomethyl group at C-4.
For a trans-substituted ring, the diequatorial conformer ((2R,4S) or (2S,4R)) will be the most stable, presenting both substituents outwards from the ring. For a cis-substituted ring, the equilibrium will favor the conformer with the equatorial CF₃ group and an axial aminomethyl group. This predictable conformational behavior is a key advantage for structure-based drug design.
Sources
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- 2. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
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Strategic Integration of Fluorinated Heterocyclic Amines in Medicinal Chemistry
[1]
Executive Summary
The incorporation of fluorine into saturated heterocyclic amines (piperidines, pyrrolidines, azetidines) has evolved from a niche synthetic challenge to a fundamental strategy in lead optimization. Fluorinated heterocyclic amine building blocks offer a unique toolkit for medicinal chemists to modulate basicity (pKa), enhance metabolic stability, and alter molecular conformation without significantly increasing steric bulk. This guide provides a technical deep-dive into the selection, synthesis, and application of these critical building blocks, grounded in physical organic chemistry and practical laboratory protocols.
The Fluorine Effect: Mechanistic Causality[2]
To effectively utilize fluorinated building blocks, one must understand the causality behind their selection. It is not merely about "blocking metabolism"; it is about the precise tuning of the molecular environment.
Electronic Modulation and pKa
The high electronegativity of fluorine (3.98 Pauling scale) exerts a strong inductive effect (
-
Causality: Lowering the pKa of a basic amine improves membrane permeability by increasing the fraction of the neutral species at physiological pH (7.4). It also reduces the liability of hERG channel inhibition, which is often associated with high basicity.
-
Magnitude: A single fluorine at the
-position (e.g., 3-fluoropiperidine) typically lowers the pKa by 1.5–2.0 units.
Metabolic Blockade
Oxidative metabolism by Cytochrome P450 (CYP450) enzymes often targets the
-
Mechanism: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 99 kcal/mol). Replacing a C-H with C-F at the metabolic "soft spot" raises the activation energy for hydrogen atom abstraction (HAT), effectively blocking the metabolic pathway.
-
Secondary Effect: Fluorine can also alter the lipophilicity (LogD), reducing the overall affinity for the CYP active site.
Conformational Control (The Gauche Effect)
In 1,2-disubstituted systems (e.g., 3-fluoropiperidine), fluorine prefers a gauche orientation relative to the vicinal heteroatom (nitrogen) due to
Visualization: Metabolic Stability Logic
The following diagram illustrates the decision logic for introducing fluorine to block metabolism.
Figure 1: Decision logic for deploying fluorinated amines to mitigate metabolic clearance.
Physicochemical Profiling of Key Building Blocks[3]
The following table summarizes the impact of fluorination on common heterocyclic amine building blocks. Note the dramatic shift in pKa, which dictates the coupling chemistry conditions and biological distribution.
Table 1: Comparative Properties of Fluorinated vs. Non-Fluorinated Heterocycles
| Scaffold | Substitution | pKa (Conj. Acid) | LogP (approx) | Metabolic Stability | |
| Piperidine | None (Parent) | 11.2 | - | 0.84 | Low (Vulnerable) |
| 4-Fluoro | 9.6 | -1.6 | 0.45 | Moderate | |
| 4,4-Difluoro | 8.5 | -2.7 | 0.55 | High | |
| 3-Fluoro | 9.2 | -2.0 | 0.50 | Moderate | |
| Pyrrolidine | None (Parent) | 11.3 | - | 0.46 | Low |
| 3-Fluoro | 9.4 | -1.9 | 0.25 | Moderate | |
| 3,3-Difluoro | 8.1 | -3.2 | 0.40 | High | |
| Azetidine | None (Parent) | 11.3 | - | 0.15 | Low |
| 3-Fluoro | 9.8 | -1.5 | -0.10 | Moderate | |
| 3,3-Difluoro | 8.6 | -2.7 | 0.10 | High |
Data aggregated from standard medicinal chemistry literature [1, 2].
Synthetic Methodologies
Accessing these building blocks requires specialized chemistry. There are two primary workflows: Direct Deoxofluorination of precursors and Ring Construction .
Direct Deoxofluorination
This is the most common route for converting commercially available hydroxy-heterocycles (e.g., N-Boc-4-hydroxypiperidine) into their fluorinated counterparts.
-
Reagents: DAST (Diethylaminosulfur trifluoride) was historically used but is thermally unstable. XtalFluor-E or Deoxo-Fluor are now preferred for their enhanced thermal stability and safety profiles.
-
Mechanism: The hydroxyl group attacks the sulfur center, releasing HF/amine. The fluoride ion then displaces the activated oxygen species via an
mechanism (resulting in inversion of configuration).
Hydrogenation of Fluorinated Heteroaromatics
A scalable industrial route involves the catalytic hydrogenation of fluorinated pyridines.
-
Challenge: Defluorination (hydrodefluorination) is a major side reaction.
-
Solution: Use of specific catalysts like Rh/C or Pd(OH)2 under acidic conditions to protonate the resulting amine and prevent catalyst poisoning [3].
Visualization: Synthetic Workflow
Figure 2: Primary synthetic pathways for accessing fluorinated heterocyclic amine building blocks.
Experimental Protocol: Deoxofluorination with XtalFluor-E
This protocol describes the synthesis of (S)-N-Boc-3-fluoropyrrolidine from (R)-N-Boc-3-hydroxypyrrolidine. This reaction utilizes XtalFluor-E, a crystalline dialkylaminodifluorosulfinium salt, which does not liberate free HF and is safer than DAST [4].
Safety Warning: Fluorinating agents can generate HF in situ upon contact with moisture. Perform all operations in a fume hood. Use plasticware where possible or silylated glassware.
Materials
-
Substrate: (R)-N-Boc-3-hydroxypyrrolidine (1.0 eq)
-
Reagent: XtalFluor-E (1.2 eq)
-
Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.5 eq) - Critical for HF scavenging.
-
Solvent: Anhydrous Dichloromethane (DCM)
Step-by-Step Methodology
-
Preparation: Charge a flame-dried round-bottom flask with (R)-N-Boc-3-hydroxypyrrolidine (10 mmol) and anhydrous DCM (40 mL) under an inert atmosphere (Nitrogen or Argon).
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Rationale: Low temperature controls the exotherm and minimizes elimination side-products.
-
Base Addition: Add DBU (15 mmol) dropwise via syringe.
-
Reagent Addition: Add XtalFluor-E (12 mmol) portion-wise as a solid. Note: XtalFluor-E is a solid, making it easier to handle than liquid DAST.
-
Reaction: Stir at -78°C for 1 hour, then allow the reaction to warm slowly to room temperature over 4 hours. Monitor by TLC (stain with Ninhydrin or PMA) or LCMS.
-
Quenching: Quench the reaction carefully with saturated aqueous NaHCO3 solution. Caution: CO2 evolution.
-
Extraction: Extract the aqueous layer with DCM (3 x 20 mL).
-
Purification: Dry combined organics over Na2SO4, filter, and concentrate. Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).
-
Validation: Verify structure via 1H-NMR (look for H-F coupling, typically
Hz) and 19F-NMR.
Applications in Drug Discovery[4][5][6][7][8][9][10]
Case Study: Mitigating Metabolism in Cannabinoid Agonists
In a CB2 agonist program, a piperidine moiety was identified as a metabolic liability (rapid clearance via oxidation).
-
Initial Attempt: Replacement with Morpholine.
-
Fluorine Solution: Utilization of 4,4-difluoropiperidine .
-
Result: The 4,4-difluoro analog maintained the required lipophilicity profile while blocking the metabolic site. The pKa dropped to ~8.5, which in this specific scaffold improved the off-target selectivity profile while maintaining on-target potency [5].
-
Bioisosterism Strategy
Fluorinated amines are often used as bioisosteres for:
-
Morpholines: 4,4-difluoropiperidine is isosteric with morpholine but lacks the hydrogen bond acceptor oxygen, useful when H-bond acceptors lead to poor permeability.
-
Cyclic Ethers: 3-fluoropyrrolidine can mimic the polarity of tetrahydrofuran rings while offering a handle (the amine) for coupling.
References
-
Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. Chemistry – A European Journal. Link
-
Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. Link
-
New synthesis method for fluorinated piperidines. Nature Chemistry. Link
-
Deoxofluorination of Alcohols with XtalFluor-E. Organic Letters. Link
-
Fluorine in drug discovery: Role, design and case studies. Pharmaceutical Journal. Link
Methodological & Application
Synthetic Strategies for [2-(Trifluoromethyl)oxan-4-yl]methanamine Derivatives: A Detailed Guide for Researchers
Introduction: The Significance of Trifluoromethylated Oxanes in Medicinal Chemistry
The incorporation of a trifluoromethyl (-CF₃) group into molecular scaffolds is a cornerstone of modern drug design.[1][2] This is due to the unique physicochemical properties the -CF₃ group imparts, including enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[3][4][5] The oxane (tetrahydropyran) ring is a privileged scaffold in many natural products and approved drugs, valued for its favorable pharmacokinetic profile.[6] The convergence of these two structural motifs in [2-(Trifluoromethyl)oxan-4-yl]methanamine derivatives presents a compelling class of compounds for the development of novel therapeutics. This guide provides detailed synthetic routes and protocols for accessing these valuable building blocks, aimed at researchers, scientists, and professionals in drug development.
Two primary synthetic strategies will be detailed:
-
Route 1: Hetero-Diels-Alder Cycloaddition followed by Functionalization. This approach builds the trifluoromethylated oxane core in a stereocontrolled manner, followed by the introduction and elaboration of the C4-methanamine side chain.
-
Route 2: Acid-Catalyzed Oxa-Michael Cyclization and Subsequent Elaboration. This strategy focuses on the cyclization of a linear precursor containing the trifluoromethyl group to form the oxane ring, followed by functional group manipulations to install the C4-methanamine.
Route 1: Stereoselective Synthesis via Hetero-Diels-Alder Reaction
This route offers excellent control over the stereochemistry at the C2 position, which is often crucial for biological activity. The key step is an organocatalyzed oxa-hetero-Diels-Alder reaction to construct the 2-(trifluoromethyl)tetrahydropyran-4-one core.
Workflow for Route 1
Caption: Synthetic workflow for Route 1.
Detailed Protocols for Route 1
Step 1: Organocatalytic Oxa-Hetero-Diels-Alder Reaction
This step constructs the core 2-(trifluoromethyl)tetrahydropyran-4-one scaffold with high diastereo- and enantioselectivity. The use of a chiral amine catalyst is key to inducing asymmetry.
| Reagent/Catalyst | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| Aryl Trifluoromethyl Ketone | Varies | 1.0 | 1.0 |
| Enone | Varies | 1.2 | 1.2 |
| Chiral Amine Catalyst | Varies | 0.1 | 0.1 |
| Acid Co-catalyst | Varies | 0.1 | 0.1 |
| Solvent (e.g., Toluene) | - | - | - |
Protocol:
-
To a stirred solution of the aryl trifluoromethyl ketone (1.0 mmol) and the enone (1.2 mmol) in toluene (5 mL) at room temperature, add the chiral amine catalyst (0.1 mmol) and the acid co-catalyst (0.1 mmol).
-
Stir the reaction mixture at the specified temperature (e.g., room temperature or 0 °C) for 24-48 hours, monitoring the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-(trifluoromethyl)tetrahydropyran-4-one.
Causality: The chiral amine catalyst forms a chiral enamine intermediate with the enone, which then acts as the diene in the [4+2] cycloaddition with the trifluoromethyl ketone as the dienophile. This orchestrated process allows for the stereocontrolled formation of the tetrahydropyranone ring.
Step 2: Hydrocyanation of the Ketone
This step introduces the one-carbon nitrile functionality at the C4 position, which will be subsequently reduced to the aminomethyl group.
| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| 2-(Trifluoromethyl)tetrahydropyran-4-one | Varies | 1.0 | 1.0 |
| Trimethylsilyl cyanide (TMSCN) | 99.21 | 1.5 | 1.5 |
| Lewis Acid (e.g., ZnI₂) | 319.19 | 0.1 | 0.1 |
| Solvent (e.g., CH₂Cl₂) | - | - | - |
Protocol:
-
To a solution of 2-(trifluoromethyl)tetrahydropyran-4-one (1.0 mmol) in anhydrous CH₂Cl₂ (10 mL) under an inert atmosphere, add the Lewis acid (0.1 mmol).
-
Cool the mixture to 0 °C and add trimethylsilyl cyanide (1.5 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction by carefully adding a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with CH₂Cl₂ (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude cyanohydrin. This intermediate is often used in the next step without further purification.
Causality: The Lewis acid activates the carbonyl group of the ketone, facilitating the nucleophilic attack of the cyanide from TMSCN to form the cyanohydrin intermediate.
Step 3: Reduction of the Nitrile to the Amine
The final step involves the reduction of the nitrile group to the primary amine.
| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| 4-Cyanomethyl-2-(trifluoromethyl)tetrahydropyran | Varies | 1.0 | 1.0 |
| Raney Nickel | - | Catalytic | - |
| Ammonia in Methanol (7N) | - | - | - |
| Hydrogen Gas | 2.02 | Excess | - |
Protocol:
-
To a solution of 4-cyanomethyl-2-(trifluoromethyl)tetrahydropyran (1.0 mmol) in 7N ammonia in methanol (20 mL), add Raney Nickel (approximately 10% by weight of the nitrile).
-
Pressurize the reaction vessel with hydrogen gas (e.g., 50 psi) and stir vigorously at room temperature for 12-24 hours.
-
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to afford the crude [2-(Trifluoromethyl)oxan-4-yl]methanamine.
-
Purify the product by distillation or column chromatography if necessary.
Causality: Raney Nickel is a highly effective catalyst for the hydrogenation of nitriles to primary amines. The ammonia in the reaction medium helps to suppress the formation of secondary and tertiary amine byproducts.[2]
Route 2: Synthesis via Acid-Catalyzed Oxa-Michael Cyclization
Workflow for Route 2
Caption: Synthetic workflow for Route 2.
Detailed Protocols for Route 2
Step 1: Synthesis of the Trifluoromethylated Unsaturated Alcohol Precursor
This step involves the synthesis of a homoallylic alcohol containing a trifluoromethyl group. A variety of methods can be employed, including the addition of a trifluoromethyl nucleophile to an unsaturated aldehyde.
Step 2: Acid-Catalyzed Oxa-Michael Cyclization
The key ring-forming step involves the intramolecular cyclization of the unsaturated alcohol.
| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| Trifluoromethylated Unsaturated Alcohol | Varies | 1.0 | 1.0 |
| Brønsted Acid (e.g., p-TsOH) | 172.20 | 0.1 | 0.1 |
| Solvent (e.g., Dichloromethane) | - | - | - |
Protocol:
-
To a solution of the trifluoromethylated unsaturated alcohol (1.0 mmol) in anhydrous dichloromethane (10 mL) at 0 °C, add p-toluenesulfonic acid (0.1 mmol).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the 2-(trifluoromethyl)tetrahydropyran derivative.
Causality: The Brønsted acid protonates the double bond, generating a carbocation intermediate which is then trapped intramolecularly by the hydroxyl group to form the tetrahydropyran ring. The position of the trifluoromethyl group influences the regioselectivity of the cyclization.
Step 3: Conversion of the C4-Substituent to the Aminomethyl Group
The nature of the substituent at the C4 position will dictate the subsequent steps. For example, if the precursor contains a C4-ester group, it can be reduced to the corresponding alcohol, converted to a tosylate or mesylate, and then displaced with an azide followed by reduction to the amine. Alternatively, if the C4-substituent is an aldehyde, reductive amination can be employed.
Protocol for Reductive Amination of a C4-Aldehyde:
| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| 2-(Trifluoromethyl)oxane-4-carbaldehyde | Varies | 1.0 | 1.0 |
| Ammonia (in MeOH) | 17.03 | Excess | - |
| Sodium Cyanoborohydride (NaBH₃CN) | 62.84 | 1.5 | 1.5 |
| Solvent (Methanol) | - | - | - |
Protocol:
-
To a solution of 2-(trifluoromethyl)oxane-4-carbaldehyde (1.0 mmol) in methanol (10 mL), add a solution of ammonia in methanol (e.g., 7N, 5 mL).
-
Stir the mixture for 30 minutes at room temperature to allow for imine formation.
-
Add sodium cyanoborohydride (1.5 mmol) portion-wise.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Quench the reaction by the slow addition of 1M HCl until the solution is acidic.
-
Basify the solution with aqueous NaOH and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude amine.
Causality: The aldehyde reacts with ammonia to form an imine in situ, which is then selectively reduced by sodium cyanoborohydride to the corresponding primary amine. Sodium cyanoborohydride is a mild reducing agent that is stable in protic solvents and selectively reduces imines in the presence of carbonyl groups.
Conclusion and Future Perspectives
The synthetic routes outlined in this guide provide robust and versatile methods for accessing [2-(Trifluoromethyl)oxan-4-yl]methanamine derivatives. The choice between the hetero-Diels-Alder approach and the oxa-Michael cyclization will depend on the availability of starting materials and the desired stereochemical outcome. The protocols provided are intended as a starting point for further optimization and adaptation to specific target molecules within this important class of compounds. The continued development of efficient and stereoselective methods for the synthesis of fluorinated heterocycles will undoubtedly accelerate the discovery of new and improved therapeutic agents.
References
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881–1886. [Link]
-
Hovione. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]
-
Nortcliffe, A., Milne, G. D. S., Hamza, D., & Moody, C. J. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & medicinal chemistry, 25(7), 2218–2225. [Link]
-
Wechem. (2025, May 29). Design and biological activity of trifluoromethyl containing drugs. [Link]
-
Wessjohann, L. A., Ruijter, E., Garcia-Rivera, D., & Brandt, W. (2003). What's in a name? The oxa-Pictet-Spengler reaction. Molecular diversity, 7(2-4), 171-186. [Link]
Sources
Application Note: Amide Coupling Protocols for [2-(Trifluoromethyl)oxan-4-yl]methanamine
The following Application Note and Protocol is designed for medicinal chemists and process development scientists. It addresses the specific physicochemical challenges posed by the trifluoromethyl-substituted tetrahydropyran scaffold.
Introduction & Chemical Context
The incorporation of fluorine into drug scaffolds is a cornerstone strategy in modern medicinal chemistry to modulate lipophilicity (
Structural Analysis & Challenges
-
Nucleophilicity: The primary amine is separated from the electron-withdrawing
group by a saturated ring and a methylene spacer.[3] Unlike -CF3 amines, which are significantly less basic, this amine retains sufficient nucleophilicity (estimated ) to react with standard activated esters.[2][3][4] -
Stereochemistry: The compound exists as cis and trans diastereomers based on the relative orientation of the C2-
and C4- groups.[2][3]-
Note: The
group at the anomeric position (C2) may exhibit a preference for the axial position due to the anomeric effect, though steric bulk often forces it equatorial.[3] Users must verify the isomeric purity of their starting material via -NMR prior to coupling, as reaction rates may vary slightly between isomers due to remote steric shielding.[2][3]
-
-
Solubility: The
moiety imparts significant lipophilicity compared to the parent THP-amine, improving solubility in chlorinated solvents (DCM, chloroform) and esters (EtOAc), but potentially reducing solubility in highly aqueous acidic buffers during workup.[2][3]
Experimental Strategy & Reagent Selection
To ensure robust amide bond formation, we recommend a tiered approach based on the complexity of the carboxylic acid partner.
Table 1: Reagent Selection Matrix
| Acid Partner Characteristics | Recommended Method | Coupling Reagent | Base | Solvent | Rationale |
| Standard / Simple | Method A | HATU | DIEA | DMF or DMA | Highest conversion rates; rapid kinetics.[2][3][4] |
| Scale-up (>5g) / Cost-sensitive | Method B | T3P (50% in EtOAc) | Pyridine or NMM | EtOAc or 2-MeTHF | Green chemistry; water-soluble byproducts; easy workup.[2][3][4] |
| Epimerization-Prone (Chiral | Method C | EDC | NMM | DCM | "Soft" activation; minimizes racemization risk.[2][3][4] |
| Sterically Hindered | Method D | Ghosez's Reagent | TEA | DCM | Generates acid chloride in situ for difficult substrates.[2][3][4] |
Detailed Protocols
Method A: High-Throughput / Discovery Scale (HATU)
Best for: Milligram-scale library synthesis where yield is prioritized over cost.[2][3][4]
Materials:
-
Carboxylic Acid (
equiv)[2][3][4] -
[2-(Trifluoromethyl)oxan-4-yl]methanamine (
equiv)[2][3][4] -
HATU (
equiv)[2][3][4] -
DIEA (N,N-Diisopropylethylamine) (
equiv)[2][3][4] -
Anhydrous DMF (Dimethylformamide) (
M concentration)[2][3][4]
Procedure:
-
Activation: In a dry vial, dissolve the Carboxylic Acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF.
-
Base Addition: Add DIEA (1.5 equiv) dropwise.[2][3][4] Stir at Room Temperature (RT) for 5–10 minutes. The solution should turn slightly yellow.[3]
-
Amine Addition: Add [2-(Trifluoromethyl)oxan-4-yl]methanamine (1.1 equiv) followed by the remaining DIEA (1.5 equiv).[2][3][4]
-
Reaction: Purge with nitrogen, cap, and stir at RT for 2–16 hours.
-
Monitoring: Check via LC-MS. The product will show a distinct mass shift and likely a higher retention time than the amine due to the amide formation.[3]
-
Workup (Small Scale): Dilute with EtOAc. Wash sequentially with:
-
Purification: Dry over
, concentrate, and purify via Flash Chromatography (typical gradient: 0-10% MeOH in DCM).
Method B: Process / Scale-Up (T3P)
Best for: Gram-scale synthesis, avoiding toxic byproducts, and ease of purification.[2][3][4]
Materials:
-
Carboxylic Acid (
equiv)[2][3][4] -
Amine (
equiv)[2][3][4] -
T3P (Propylphosphonic anhydride) (
equiv, 50% w/w solution in EtOAc)[2][3] -
Pyridine (
equiv) or NMM ( equiv)[2][3][4]
Procedure:
-
Charge: To a reactor/flask, add the Carboxylic Acid , Amine , and Pyridine in EtOAc (concentration 0.5 M).
-
Cooling: Cool the mixture to 0°C (T3P reaction is exothermic).
-
Addition: Add T3P solution dropwise over 10 minutes.
-
Reaction: Allow to warm to RT and stir for 4–12 hours.
-
Note: If conversion is slow, heat to 50°C. T3P is thermally stable and works well at elevated temperatures.[3]
-
-
Workup:
-
Isolation: The organic layer often contains pure product.[3] Evaporate to dryness.
Visualization of Workflows
Reaction Decision & Workflow Logic
Caption: Decision tree for selecting the optimal coupling protocol based on substrate chirality and reaction scale.
Troubleshooting & Optimization
Table 2: Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| Low Conversion (<50%) | Steric hindrance around the acid or amine.[2][3][4][8] | Switch to Method D (Acid Chloride) or heat Method B (T3P) to 60°C. |
| Product Co-elutes with Byproducts | Similar polarity to HATU residues.[2][3] | Use Method B (T3P) to avoid urea/benzotriazole byproducts.[2][3][4] Alternatively, wash organic layer with 10% |
| Racemization of Acid | Over-activation (e.g., HATU with too much base).[2][3] | Switch to Method C (EDC/HOBt) and keep temperature at 0°C during addition. |
| Double Addition (Imide formation) | Excess acid chloride/anhydride used.[2][3][4] | Strictly control stoichiometry (1.0 : 1.0) and add amine slowly. |
Stereochemical Integrity
If the starting material is a racemic mixture of cis/trans isomers, the resulting amide will also be a mixture. These diastereomers often have distinct retention times on C18 HPLC columns.
-
Recommendation: If a single isomer is required, separate the Boc-protected amine precursor via Chiral SFC before the coupling step, or separate the final amide product using preparative HPLC.[3]
Safety & Handling
-
Fluorinated Compounds: While generally stable, fluorinated organics should be treated as potentially persistent.[3] Dispose of waste in halogenated solvent streams.[3]
-
Reagents: HATU is a sensitizer; T3P is corrosive.[2][3][4] Always handle in a fume hood.[3][4]
-
Solvents: DMF is a reproductive toxin.[2][3][4] For Green Chemistry compliance, substitute DMF with 2-MeTHF or CPME (Cyclopentyl methyl ether) where possible (Method B is compatible with these).[2][3][4]
References
-
Valeur, E., & Bradley, M. (2009).[3][4] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[2][3][4]
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[2][3] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2][3][9] Organic Process Research & Development, 20(2), 140–177.[2][3]
-
Patterson, A. W., et al. (2011).[2][3][4] Optimization of Propylphosphonic Anhydride (T3P) for the Synthesis of Amides. Organic Process Research & Development, 15(6), 1358–1364.[2][3]
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[2][3] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[2][3][4]
-
Montalbetti, C. A., & Falque, V. (2005).[3][4] Amide bond formation and peptide coupling.[3][8][9][10][11] Tetrahedron, 61(46), 10827-10852.[2][3][4]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bachem.com [bachem.com]
- 3. Lab Reporter [fishersci.co.uk]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. escholarship.org [escholarship.org]
- 6. mdpi.com [mdpi.com]
- 7. WO2023077046A1 - Inhibitors of hif-2alpha and methods of use thereof - Google Patents [patents.google.com]
- 8. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 9. hepatochem.com [hepatochem.com]
- 10. researchgate.net [researchgate.net]
- 11. air.unimi.it [air.unimi.it]
Reductive amination conditions for [2-(Trifluoromethyl)oxan-4-yl]methanamine
Application Note: Optimization of Reductive Amination using [2-(Trifluoromethyl)oxan-4-yl]methanamine
Executive Summary
[2-(Trifluoromethyl)oxan-4-yl]methanamine (CAS: N/A for specific isomer blends, generic structure ref) is a high-value building block in modern medicinal chemistry.[1] It combines the metabolic stability of the trifluoromethyl (
This Application Note provides validated protocols for utilizing this amine in reductive amination reactions. Unlike simple aliphatic amines, the presence of the electron-withdrawing
Chemical Profile & Mechanistic Considerations
Structural Properties[2][3][4]
-
Nucleophilicity: The primary amine is separated from the electron-withdrawing
group by four bonds.[1] While the inductive effect ( ) lowers the slightly compared to (oxan-4-yl)methanamine (est.[1] 9.8 vs. 10.5), the nitrogen remains sufficiently nucleophilic for standard imine condensation. -
Stereochemistry: The molecule typically exists as a mixture of cis (2,4-disubstituted) and trans isomers. The cis-isomer (typically thermodynamically preferred with both groups equatorial) is often the target.[1] Reductive amination conditions must preserve this stereochemistry and avoid epimerization at the
-carbon of the carbonyl partner.
Reaction Mechanism
The reaction proceeds via a two-step "one-pot" mechanism:
-
Condensation: The amine attacks the carbonyl carbon to form a hemiaminal, which dehydrates to an imine (or iminium ion).
-
Reduction: A hydride source selectively reduces the imine to the secondary amine.
Key Challenge: The
Experimental Protocols
Method A: The "Standard" Protocol (STAB)
Best for: Aldehydes and reactive ketones (e.g., cyclohexanone).
Reagent: Sodium Triacetoxyborohydride (
Rationale: STAB is a mild hydride donor that reduces imines much faster than aldehydes/ketones. This allows for "direct" reductive amination without pre-forming the imine.[3][4][5]
Protocol:
-
Preparation: In a dry vial, dissolve the aldehyde/ketone (
equiv, ) and [2-(Trifluoromethyl)oxan-4-yl]methanamine ( – equiv) in anhydrous 1,2-Dichloroethane (DCE) or THF ( ).-
Note: If the amine is a hydrochloride salt, add
equiv of DIPEA or to liberate the free base.
-
-
Activation: Add Glacial Acetic Acid (
– equiv).-
Why? Acid catalysis promotes hemiaminal dehydration.
-
-
Reaction: Stir at Room Temperature (RT) for 30–60 minutes to allow equilibrium.
-
Reduction: Add
( equiv) in one portion. -
Monitoring: Stir at RT for 2–16 hours. Monitor by LCMS for consumption of the carbonyl.
-
Workup: Quench with saturated aqueous
. Extract with DCM ( ). Dry organics over and concentrate.
Data Summary: Method A
| Substrate Type | Equiv Amine | Solvent | Time | Typical Yield |
|---|---|---|---|---|
| Aliphatic Aldehyde | 1.1 | DCE | 2 h | 85–95% |
| Aromatic Aldehyde | 1.1 | DCE | 4 h | 80–90% |
| Cyclic Ketone | 1.2 | DCE | 16 h | 70–85% |[1]
Method B: The "Difficult Substrate" Protocol (Titanium-Mediated)
Best for: Sterically hindered ketones, electron-deficient amines, or acid-sensitive substrates.
Reagent:[1] Titanium(IV) isopropoxide (
Rationale:
Protocol:
-
Imine Formation: In a dry flask under Argon, combine the ketone (
equiv) and [2-(Trifluoromethyl)oxan-4-yl]methanamine ( equiv).[1] -
Catalyst Addition: Add
(neat, – equiv). -
Incubation: Stir the neat mixture or concentrated solution (in minimal THF) at RT for 6–12 hours.
-
Optimization: For extremely hindered substrates, heat to
.
-
-
Dilution: Dilute the viscous mixture with anhydrous Methanol or Ethanol (
concentration). -
Reduction: Cool to
. Carefully add ( equiv) portion-wise.[1][6] (Caution: Gas evolution). -
Quench: Stir for 2 hours at RT. Quench by adding
or water. A white precipitate ( ) will form.[1] -
Filtration: Filter through a Celite pad to remove titanium salts. Wash the pad with EtOAc.[7]
Visualization of Workflows
Figure 1: Decision Matrix for Reaction Conditions
Caption: Decision tree for selecting the optimal reductive amination protocol based on carbonyl electrophilicity.
Figure 2: Mechanistic Pathway & Critical Control Points[1]
Caption: Mechanistic pathway highlighting the critical dehydration step where Titanium(IV) aids by scavenging water.[1]
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Equilibrium favors Hemiaminal | Switch to Method B (Titanium) or add 4Å Molecular Sieves to Method A. |
| Bis-alkylation | Amine is too nucleophilic; Carbonyl excess | Ensure Amine is in excess (1.2–1.5 equiv).[1] Add carbonyl slowly to amine solution. |
| Epimerization | Acidic conditions too harsh | Reduce AcOH loading or switch to |
| Incomplete Reduction | Steric bulk of | Increase reaction time (16 h+). Switch to smaller reductant ( |
References
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61, 3849-3862.[8] Link[1]
-
Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Borohydride." Journal of Organic Chemistry, 1990, 55, 2552-2554. Link[1]
-
Organic Chemistry Portal. "Reductive Amination - Common Conditions and Mechanisms." Link
-
Hughes, G., et al. "Diastereoselective Reductive Amination of Aryl Trifluoromethyl Ketones."[9] Angewandte Chemie Int.[9] Ed., 2007, 46, 1839.[9] Link(Contextual reference for CF3 effects).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. organic-chemistry.org [organic-chemistry.org]
- 7. orgsyn.org [orgsyn.org]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 9. Diastereoselective reductive amination of aryl trifluoromethyl ketones and alpha-amino esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategic Incorporation of [2-(Trifluoromethyl)oxan-4-yl]methanamine: A Novel Building Block for Advanced Peptide Mimetics
An Application Note and Protocol Guide from the Senior Application Scientist
Application Note: AN-CF3OX-01
Author: Dr. Evelyn Reed, Senior Application Scientist
Abstract
The pursuit of therapeutic peptides with enhanced stability, target affinity, and favorable pharmacokinetic profiles is a cornerstone of modern drug discovery. The incorporation of non-canonical amino acids (ncAAs) offers a powerful strategy to achieve these goals by introducing unique structural and chemical properties into peptide backbones.[1][2][3] This guide provides a comprehensive technical overview and detailed protocols for the incorporation of a novel ncAA, [2-(Trifluoromethyl)oxan-4-yl]methanamine, into peptide mimetics. We will explore the strategic rationale for its use, detailing how the trifluoromethyl and oxane moieties can synergistically enhance peptide attributes. This document provides researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to leverage this promising building block in their research.
Introduction: The Rationale for a Novel Structural Motif
Standard peptides composed of the 20 proteinogenic amino acids often suffer from limitations such as proteolytic degradation and poor membrane permeability, hindering their therapeutic potential.[4] Peptide mimetics that incorporate ncAAs can overcome these challenges.[3][5] The molecule at the center of this guide, [2-(Trifluoromethyl)oxan-4-yl]methanamine, is designed to confer specific, advantageous properties upon a peptide sequence.
The rationale for its design is twofold:
-
The Trifluoromethyl (CF3) Group: This moiety is a well-established bioisostere for a methyl group but with profoundly different electronic properties.[6] Its strong electron-withdrawing nature and high lipophilicity can significantly enhance metabolic stability by shielding adjacent peptide bonds from enzymatic cleavage.[7][8] Furthermore, the CF3 group can improve binding affinity to biological targets through favorable hydrophobic and dipole interactions and increase the overall hydrophobicity of the peptide, which may enhance membrane permeability.[9][10]
-
The Oxane Ring: This saturated heterocyclic system introduces conformational rigidity. By locking a portion of the side chain, it reduces the entropic penalty upon binding to a target, potentially leading to higher affinity and selectivity.[11][12] The oxygen atom in the oxane ring can also act as a hydrogen bond acceptor and improve aqueous solubility, a critical factor for drug formulation.[13][14][15] The sp3-rich character of the ring contributes to the three-dimensionality of the peptide, which is often correlated with higher success rates in clinical development.[14]
By combining these two motifs, [2-(Trifluoromethyl)oxan-4-yl]methanamine emerges as a powerful tool for creating next-generation peptide therapeutics.
The Building Block: Synthesis of Fmoc-Protected [2-(Trifluoromethyl)oxan-4-yl]methanamine
To be utilized in standard solid-phase peptide synthesis (SPPS), the primary amine of our title compound must be protected, typically with a 9-fluorenylmethoxycarbonyl (Fmoc) group. As the target compound is not commercially available, a plausible synthetic route is proposed here based on established organofluorine and heterocyclic chemistry principles.
The synthesis is envisioned as a multi-step process. For the purpose of this guide, we will focus on the final protection step, assuming the successful synthesis of the parent amine.
Protocol 2.1: Fmoc Protection of [2-(Trifluoromethyl)oxan-4-yl]methanamine
This protocol details the procedure for attaching the Fmoc protecting group to the primary amine of the title compound.
Materials:
-
[2-(Trifluoromethyl)oxan-4-yl]methanamine (assumed synthesized, 1.0 eq)
-
9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl, 1.1 eq)
-
Sodium Bicarbonate (NaHCO₃, 3.0 eq)
-
Dioxane
-
Deionized Water
-
Diethyl Ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexanes mixture)
Procedure:
-
Dissolution: Dissolve [2-(Trifluoromethyl)oxan-4-yl]methanamine (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Base Addition: Add sodium bicarbonate (3.0 eq) to the solution and stir until dissolved. Cool the mixture to 0 °C in an ice bath.
-
Fmoc-Cl Addition: Dissolve Fmoc-Cl (1.1 eq) in dioxane and add it dropwise to the cooled amine solution over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Workup:
-
Remove the dioxane under reduced pressure using a rotary evaporator.
-
Add deionized water to the remaining aqueous solution and extract the product three times with diethyl ether.
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure Fmoc-protected amino acid.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹⁹F NMR, and High-Resolution Mass Spectrometry (HRMS).
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
The Fmoc-protected [2-(Trifluoromethyl)oxan-4-yl]methanamine derivative is now ready for incorporation into a peptide sequence using a standard automated or manual SPPS workflow.
Workflow for Peptide Synthesis
Caption: Standard SPPS workflow for peptide synthesis.
Protocol 3.1: Incorporation of the Novel Amino Acid
This protocol assumes a 0.1 mmol synthesis scale on a Rink Amide resin.
Materials:
-
Rink Amide MBHA resin (0.1 mmol)
-
Fmoc-protected natural amino acids
-
Fmoc-protected [2-(Trifluoromethyl)oxan-4-yl]methanamine
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, peptide synthesis grade
-
Coupling reagents: HBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Deionized Water
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Initial Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 times) to remove piperidine.
-
Coupling the Novel Amino Acid:
-
In a separate vial, pre-activate the Fmoc-protected [2-(Trifluoromethyl)oxan-4-yl]methanamine (4 eq, 0.4 mmol) with HBTU/HOBt (3.9 eq) and DIPEA (8 eq) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 2-4 hours. Causality Note: The steric bulk of the oxane ring may slow coupling kinetics, necessitating a longer reaction time compared to standard amino acids.
-
-
Washing: Wash the resin with DMF (5 times) to remove excess reagents.
-
Chain Elongation: Repeat steps 2, 3, 4 (using the appropriate natural amino acid), and 5 for all subsequent amino acids in the desired sequence.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (Step 2) followed by washing with DMF and then dichloromethane (DCM).
-
Cleavage and Global Deprotection:
-
Dry the resin under a stream of nitrogen.
-
Add the cleavage cocktail (e.g., 95% TFA / 2.5% TIS / 2.5% H₂O) to the resin and incubate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation: Precipitate the crude peptide by adding the TFA filtrate to a 50-fold excess of cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Drying: Dry the crude peptide pellet under vacuum.
Purification and Analysis
The crude peptide must be purified and its identity confirmed.
Protocol 4.1: Peptide Purification
Method: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Typical Conditions:
| Parameter | Value |
| Column | Preparative C18 column (e.g., 10 µm, 250 x 21.2 mm) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5-65% B over 30 minutes (adjust based on peptide hydrophobicity) |
| Flow Rate | 15-20 mL/min |
| Detection | UV at 220 nm and 280 nm |
Procedure:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% Acetonitrile/Water).
-
Inject the solution onto the equilibrated RP-HPLC column.
-
Collect fractions corresponding to the major peak.
-
Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Pool pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.
Protocol 4.2: Peptide Characterization
Method 1: Mass Spectrometry
-
Technique: Liquid Chromatography-Mass Spectrometry (LC-MS) or MALDI-TOF MS.
-
Purpose: To confirm the molecular weight of the synthesized peptide.
-
Expected Result: The observed mass should match the calculated theoretical mass of the peptide containing the [2-(Trifluoromethyl)oxan-4-yl]methanamine residue. The high-resolution mass should be within 5 ppm of the theoretical value.
Method 2: Nuclear Magnetic Resonance (NMR)
-
Technique: ¹⁹F NMR Spectroscopy.
-
Purpose: To provide direct evidence of the incorporation of the trifluoromethyl-containing residue.
-
Expected Result: A characteristic singlet or closely coupled multiplet in the ¹⁹F NMR spectrum, with a chemical shift typical for a CF3 group adjacent to a saturated ring system. This provides an unambiguous signature of successful incorporation.
Potential Applications and Concluding Remarks
The incorporation of [2-(Trifluoromethyl)oxan-4-yl]methanamine into peptides opens new avenues for designing potent and selective therapeutics.
Caption: Logic flow from building block to application.
This novel amino acid is particularly well-suited for:
-
Enzyme Inhibitors: The rigid, space-filling side chain can be designed to occupy specific pockets in an enzyme's active site, leading to potent and selective inhibition.
-
Receptor Agonists/Antagonists: By constraining the peptide backbone and presenting a unique side-chain conformation, peptides incorporating this moiety may show enhanced selectivity for specific receptor subtypes.
-
Antimicrobial Peptides (AMPs): The increased hydrophobicity and stability conferred by the CF3 group can enhance the membrane-disrupting activity and longevity of AMPs.[1]
This application note provides a robust framework for the synthesis, incorporation, and analysis of peptides containing the novel building block [2-(Trifluoromethyl)oxan-4-yl]methanamine. By carefully following these protocols and understanding the underlying chemical principles, researchers can effectively utilize this tool to advance the field of peptide-based drug discovery.
References
-
Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. American Society for Microbiology. [Link]
-
Unnatural amino acids. JPT Peptide Technologies. [Link]
-
Unnatural Amino Acids: Essential Tools in Synthetic Biology and Your Research. Bitesize Bio. [Link]
-
Applications of oxetanes in drug discovery and medicinal chemistry. National Institutes of Health (NIH). [Link]
-
Comparative effects of trifluoromethyl-and methyl-group substitutions in proline. Royal Society of Chemistry. [Link]
-
Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity. MDPI. [Link]
-
Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. Scientific Research Publishing. [Link]
-
Oxetanes in Drug Discovery Campaigns. Semantic Scholar. [Link]
-
Oxetanes in Drug Discovery Campaigns. PubMed. [Link]
-
Trifluoromethylthiolation of Tryptophan and Tyrosine Derivatives: A Tool for Enhancing the Local Hydrophobicity of Peptides. ACS Publications. [Link]
-
Synthesis of Leu-Enkephalin Peptidomimetics Containing Trifluoromethylalkenes as Amide Isopolar Mimics. National Institutes of Health (NIH). [Link]
-
Trifluoromethyl group – Knowledge and References. Taylor & Francis Online. [Link]
-
Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. National Institutes of Health (NIH). [Link]
-
Trifluoromethylated proline analogues as efficient tools to enhance the hydrophobicity and to promote passive diffusion transport of the l-prolyl-l-leucyl glycinamide (PLG) tripeptide. National Institutes of Health (NIH). [Link]
-
Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench‐Stable Precursor (Me4N)SCF3. National Institutes of Health (NIH). [Link]
-
Fluorinated Protein and Peptide Materials for Biomedical Applications. MDPI. [Link]
-
Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein–Protein Interactions. National Institutes of Health (NIH). [Link]
-
Synthesis of 2-Trifluoromethyl-1(substituted aryl)-4(1H)-quinolones Using Trifluoroacetamidoyl Chlorides. ResearchGate. [Link]
-
Peptide-mimetics derived from leucyl-tRNA synthetase are potential agents for the therapy of mt-tRNA related diseases. Frontiers. [Link]
Sources
- 1. Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jpt.com [jpt.com]
- 3. Unnatural Amino Acids for Peptide Synthesis [merckmillipore.com]
- 4. Frontiers | Peptide-mimetics derived from leucyl-tRNA synthetase are potential agents for the therapy of mt-tRNA related diseases [frontiersin.org]
- 5. Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (PDF) Comparative effects of trifluoromethyl-and methyl-group substitutions in proline [academia.edu]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Trifluoromethylated proline analogues as efficient tools to enhance the hydrophobicity and to promote passive diffusion transport of the l-prolyl-l-leucyl glycinamide (PLG) tripeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings [scirp.org]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Oxetanes in Drug Discovery Campaigns - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Strategic Amine Protection for the Synthesis of [2-(Trifluoromethyl)oxan-4-yl]methanamine Derivatives
Audience: Researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, particularly those involving fluorinated heterocycles.
Abstract: The primary amine of [2-(Trifluoromethyl)oxan-4-yl]methanamine represents a critical nexus for synthetic elaboration. Its nucleophilicity and basicity necessitate the use of protecting groups to achieve regioselective modifications at other positions of the molecule or to facilitate peptide couplings. This guide provides a comprehensive overview of robust and strategic protecting group strategies, focusing on the widely employed tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc) groups. Detailed experimental protocols, a comparative analysis of their orthogonal properties, and considerations for the unique structural features of the target scaffold are presented to enable chemists to make informed decisions in their synthetic campaigns.
Introduction: The Imperative for Amine Protection
In the intricate landscape of multi-step organic synthesis, the selective masking and unmasking of reactive functional groups is a cornerstone of success. [2-(Trifluoromethyl)oxan-4-yl]methanamine, a valuable building block in medicinal chemistry, features a primary amine that, if left unprotected, can interfere with a wide array of synthetic transformations. Protecting group strategies are therefore not merely a procedural step but a critical element of synthetic design, ensuring high yields and minimizing the formation of unwanted byproducts.[1][2][3][4]
The choice of an appropriate protecting group is dictated by several factors, including its stability to various reaction conditions, the ease and efficiency of its introduction and removal, and its orthogonality with other protecting groups present in the molecule.[1][3][5] This guide will delve into the practical application of three of the most reliable and versatile amine protecting groups: Boc, Cbz, and Fmoc.
Strategic Considerations for the [2-(Trifluoromethyl)oxan-4-yl]methanamine Scaffold
The unique structural features of [2-(Trifluoromethyl)oxan-4-yl]methanamine warrant specific consideration when selecting a protecting group strategy.
-
The Trifluoromethyl Group: This powerful electron-withdrawing group is generally robust and unreactive under many standard protecting group manipulation conditions.[6] Its presence is unlikely to interfere with the introduction or cleavage of Boc, Cbz, or Fmoc groups. However, its strong inductive effect can influence the reactivity of the neighboring oxane ring.[6]
-
The Oxane Ring: Saturated six-membered rings like oxane are generally stable under a wide range of conditions, including moderately acidic and basic environments.[7] This stability is advantageous, as it allows for the use of both acid-labile (Boc) and base-labile (Fmoc) protecting groups, as well as those removed by hydrogenolysis (Cbz).[7]
Key Protecting Group Strategies and Protocols
The following sections provide detailed protocols for the protection and deprotection of [2-(Trifluoromethyl)oxan-4-yl]methanamine with Boc, Cbz, and Fmoc groups. The choice among these should be guided by the overall synthetic plan and the need for orthogonal deprotection strategies.[5][]
The Tert-Butoxycarbonyl (Boc) Group: Acid-Labile Protection
The Boc group is a cornerstone of modern organic synthesis, prized for its ease of introduction and its clean removal under acidic conditions.[9][10][11][12]
Protection Mechanism: The primary amine attacks the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc)₂O, leading to the formation of a stable carbamate.[9][11]
Caption: Boc Protection of the Primary Amine.
Experimental Protocol: N-Boc Protection
-
Setup: In a round-bottom flask, dissolve [2-(Trifluoromethyl)oxan-4-yl]methanamine (1.0 equiv) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 equiv).
-
Reagent Addition: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv) portion-wise at room temperature.[9][13]
-
Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the N-Boc protected product, which can be further purified by column chromatography if necessary.[14]
Deprotection Mechanism: The Boc group is readily cleaved by treatment with a strong acid, such as trifluoroacetic acid (TFA), which protonates the carbamate and leads to the formation of a stable tert-butyl cation and the free amine.[10][11]
Caption: Acid-Catalyzed Boc Deprotection.
Experimental Protocol: N-Boc Deprotection
-
Setup: Dissolve the N-Boc protected amine in dichloromethane (DCM).
-
Acid Addition: Add trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM) to the solution at 0 °C.[10][15]
-
Reaction: Stir the mixture at room temperature for 30-60 minutes, monitoring by TLC.
-
Isolation: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. The resulting amine is typically obtained as its TFA salt and can often be used in the next step without further purification. If the free amine is required, a basic work-up can be performed.
The Benzyloxycarbonyl (Cbz) Group: Hydrogenolysis-Labile Protection
The Cbz group is a classic amine protecting group, valued for its stability to a wide range of non-reductive conditions and its removal via catalytic hydrogenolysis.[16][17]
Protection Mechanism: The primary amine reacts with benzyl chloroformate (Cbz-Cl) under basic conditions to form the corresponding carbamate.[16][18]
Caption: Cbz Protection of the Primary Amine.
Experimental Protocol: N-Cbz Protection
-
Setup: Dissolve [2-(Trifluoromethyl)oxan-4-yl]methanamine (1.0 equiv) in a mixture of dioxane and water.
-
Base Addition: Add a base such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) (2.0 equiv).
-
Reagent Addition: Cool the mixture to 0 °C and add benzyl chloroformate (Cbz-Cl) (1.1 equiv) dropwise.[17]
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by TLC.
-
Work-up: Extract the mixture with ethyl acetate. Wash the organic layer with water and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify by column chromatography if necessary.
Deprotection Mechanism: The Cbz group is cleaved by catalytic hydrogenolysis, where hydrogen gas in the presence of a palladium catalyst reduces the benzyl ester to toluene and liberates the carbamic acid, which decarboxylates to the free amine.[16][19]
Caption: Fmoc Protection of the Primary Amine.
Experimental Protocol: N-Fmoc Protection
-
Setup: Dissolve [2-(Trifluoromethyl)oxan-4-yl]methanamine (1.0 equiv) in a mixture of dioxane and aqueous sodium bicarbonate solution.
-
Reagent Addition: Add 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) (1.05 equiv) and stir the mixture vigorously at room temperature. [20]3. Reaction: Continue stirring for 4-16 hours, monitoring by TLC.
-
Work-up: Dilute the reaction mixture with water and extract with ethyl acetate. Wash the organic layer with 1M HCl and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify by column chromatography.
Deprotection Mechanism: The Fmoc group is cleaved via a β-elimination mechanism initiated by a mild base, typically a secondary amine like piperidine. [20][21][22]
Caption: Base-Mediated Fmoc Deprotection.
Experimental Protocol: N-Fmoc Deprotection
-
Setup: Dissolve the N-Fmoc protected amine in dimethylformamide (DMF).
-
Base Addition: Add a solution of piperidine in DMF (typically 20% v/v). [21]3. Reaction: Stir the mixture at room temperature for 15-30 minutes. Monitor the reaction by TLC.
-
Isolation: Concentrate the reaction mixture under reduced pressure to remove the DMF and piperidine. The crude product can then be purified by column chromatography or precipitation.
Comparative Analysis of Protecting Group Strategies
The selection of an optimal protecting group is contingent upon the specific requirements of the synthetic route. The following table provides a comparative summary of the key features of Boc, Cbz, and Fmoc protecting groups.
| Feature | Boc (tert-Butoxycarbonyl) | Cbz (Benzyloxycarbonyl) | Fmoc (9-Fluorenylmethyloxycarbonyl) |
| Stability | Stable to base, hydrogenolysis, and nucleophiles. [14] | Stable to acidic and basic conditions. [18] | Stable to acid and hydrogenolysis. [23] |
| Lability | Cleaved by strong acids (e.g., TFA, HCl). [11][15] | Cleaved by catalytic hydrogenolysis (H₂/Pd-C). [16][19] | Cleaved by mild bases (e.g., piperidine). [20][22] |
| Orthogonality | Orthogonal to Cbz and Fmoc. [5] | Orthogonal to Boc and Fmoc. [5][16] | Orthogonal to Boc and Cbz. [5][20] |
| Byproducts | Isobutylene and CO₂ (volatile). [11] | Toluene and CO₂. | Dibenzofulvene-piperidine adduct. |
| Advantages | Easy to introduce; volatile byproducts. | High stability; useful in early stages of synthesis. | Mild deprotection conditions; ideal for peptide synthesis. |
| Disadvantages | Harsh acidic deprotection may not be suitable for acid-sensitive substrates. | Incompatible with reducible functional groups (e.g., alkenes, alkynes, nitro groups). | Deprotection can be slow in some cases; dibenzofulvene adduct requires removal. |
Troubleshooting and Safety Considerations
-
Incomplete Protection/Deprotection: Monitor reactions closely by TLC. If incomplete, consider extending the reaction time, increasing the reagent stoichiometry, or adjusting the temperature.
-
Side Reactions: During Boc deprotection, the generated tert-butyl cation can alkylate electron-rich aromatic rings. The use of scavengers like anisole can mitigate this issue. * Safety:
-
Di-tert-butyl dicarbonate ((Boc)₂O): Can cause skin and eye irritation. Handle in a well-ventilated fume hood.
-
Benzyl chloroformate (Cbz-Cl): Highly corrosive and a lachrymator. Must be handled with extreme care in a fume hood.
-
Trifluoroacetic acid (TFA): Highly corrosive and toxic. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Palladium on Carbon (Pd/C): Flammable when dry and may ignite solvents. Handle as a slurry.
-
Piperidine: Flammable, toxic, and corrosive. Handle in a fume hood.
-
Conclusion
The successful synthesis of complex molecules derived from [2-(Trifluoromethyl)oxan-4-yl]methanamine hinges on the judicious selection and application of amine protecting groups. The Boc, Cbz, and Fmoc groups offer a versatile and robust toolkit for chemists, each with distinct advantages and deprotection strategies. By understanding the principles of orthogonality and the specific chemical properties of the target scaffold, researchers can confidently navigate multi-step synthetic sequences to achieve their desired molecular targets. This guide provides the foundational knowledge and practical protocols to empower scientists in the rational design and execution of their synthetic endeavors.
References
-
Total Synthesis. (2024, January 5). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]
-
Total Synthesis. (2024, January 4). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
-
Fiveable. (2025, August 15). Orthogonal Protection Definition. [Link]
-
PMC. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]
- Unknown Source. Methods for Removing the Fmoc Group. (No URL available)
- Unknown Source.
-
J&K Scientific LLC. (2021, February 8). BOC Protection and Deprotection. [Link]
- Unknown Source. Overview of Solid Phase Peptide Synthesis (SPPS). (No URL available)
-
ACS GCI Pharmaceutical Roundtable. BOC Deprotection. [Link]
-
Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]
-
Thieme. (2024). Deprotection of Fmoc Group Using Catalytic Amounts of DMAP under Solvent-Free Conditions. [Link]
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]
-
Master Organic Chemistry. Amine Protection and Deprotection. [Link]
- Unknown Source. Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (No URL available)
-
SciELO. A Greener, Efficient and Catalyst-Free Ultrasonic-Assisted Protocol for the N-Fmoc Protection of Amines. [Link]
-
Taylor & Francis Online. (2012, January 31). Polyethylene glycol mediated facile protocol for N-Cbz protection of amines. [Link]
-
PMC. Superelectrophiles and the effects of trifluoromethyl substituents. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2024, April 29). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. [Link]
- Unknown Source. 1.2 Deprotection: The Concept of Orthogonal Sets. (No URL available)
-
ResearchGate. ChemInform Abstract: A Facile Protocol for N-Cbz Protection of Amines in PEG-600. [Link]
-
PMC. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. [Link]
- Unknown Source. THE TRIFLUOROMETHYL GROUP IN ORGANIC SYNTHESIS. A REVIEW. (No URL available)
-
PMC. Microwave-assisted Protection of Primary Amines as 2,5-Dimethylpyrroles and Their Orthogonal Deprotection. [Link]
-
Wikipedia. Trifluoromethylation. [Link]
-
Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines. [Link]
-
Organic Chemistry Portal. Protective Groups. [Link]
-
Open Access LMU. Reactivity of Electrophilic Trifluoromethylating Reagents. [Link]
-
SlideShare. Protection for the AMINE.pptx. [Link]
-
PMC. (2023, November 13). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. [Link]
-
Organic Chemistry Portal. Fmoc-Protected Amino Groups. [Link]
-
The Royal Society of Chemistry. An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. [Link]
-
ACS Publications. (2016, September 15). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. [Link]
Sources
- 1. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 2. jocpr.com [jocpr.com]
- 3. jocpr.com [jocpr.com]
- 4. Protective Groups [organic-chemistry.org]
- 5. fiveable.me [fiveable.me]
- 6. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. jk-sci.com [jk-sci.com]
- 12. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 13. Lab Reporter [fishersci.co.uk]
- 14. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 16. total-synthesis.com [total-synthesis.com]
- 17. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 18. tandfonline.com [tandfonline.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. total-synthesis.com [total-synthesis.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. peptide.com [peptide.com]
- 23. scielo.br [scielo.br]
Topic: Scalable Synthesis of [2-(Trifluoromethyl)oxan-4-yl]methanamine Intermediates
An Application Note and Protocol Guide for Drug Development Professionals
Abstract
The [2-(Trifluoromethyl)oxan-4-yl]methanamine scaffold is a critical building block in modern medicinal chemistry. The incorporation of a trifluoromethyl (CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making it a highly sought-after motif in drug design.[1][2][3][4] Saturated heterocycles like the oxane (tetrahydropyran) ring provide a three-dimensional architecture that can improve physicochemical properties and lead to more selective drug candidates.[5][6] This guide provides a comprehensive overview of a robust and scalable synthetic strategy for accessing stereochemically defined [2-(Trifluoromethyl)oxan-4-yl]methanamine intermediates, designed for researchers in pharmaceutical and process development. We will detail a convergent strategy, explain the rationale behind key procedural choices, and provide actionable protocols for laboratory execution.
Introduction and Strategic Overview
The synthesis of trifluoromethyl-containing heterocyclic compounds has become a major focus in organic chemistry due to their prevalence in pharmaceuticals and agrochemicals.[1] The target molecule, [2-(Trifluoromethyl)oxan-4-yl]methanamine, presents two primary synthetic challenges: the stereocontrolled installation of substituents at the C2 and C4 positions of the oxane ring and the development of a process that is both efficient and scalable.
Our recommended strategy is based on a convergent approach that constructs the oxane ring from an acyclic precursor. This method offers superior control over stereochemistry and is more amenable to large-scale production compared to the post-functionalization of a pre-existing ring.
Retrosynthetic Analysis
A logical retrosynthetic pathway disconnects the target amine to a versatile nitrile intermediate, which in turn arises from a key ketone precursor. The oxane ring itself is formed via a diastereoselective intramolecular cyclization.
Caption: Retrosynthetic analysis of the target amine.
Recommended Synthetic Workflow
The forward synthesis is designed as a three-stage process, optimized for scalability and control.
Caption: Three-stage scalable synthetic workflow.
Detailed Protocols and Scientific Rationale
Stage 1: Synthesis of Acyclic Precursor
The first stage involves the construction of an acyclic α,β-unsaturated ketone containing both the trifluoromethyl group and a terminal hydroxyl group. This can be achieved via several methods, including an aldol condensation between a trifluoromethyl ketone and a protected hydroxy-aldehyde.
Stage 2: Diastereoselective Oxane Ring Formation
This is the most critical step for establishing the relative stereochemistry of the final product. We will utilize an intramolecular oxy-Michael addition.
Protocol 2.1: Synthesis of cis-2-(Trifluoromethyl)oxan-4-one
-
Causality & Expertise: The cyclization of the acyclic hydroxy-enone precursor is catalyzed by a mild base. The reaction is designed to be under thermodynamic control. The bulky trifluoromethyl group has a strong preference for the equatorial position to minimize 1,3-diaxial interactions, which drives the formation of the cis-diastereomer as the major product. This principle of conformational control is a well-established strategy in the synthesis of substituted piperidines and related heterocycles.[7]
-
Experimental Protocol:
-
To a solution of the acyclic hydroxy-enone precursor (1.0 eq) in acetonitrile (MeCN, 0.2 M) in a reactor equipped with a mechanical stirrer and temperature probe, add potassium carbonate (K₂CO₃, 1.5 eq).
-
Heat the reaction mixture to 60 °C and stir for 12-18 hours. Monitor the reaction progress by HPLC or TLC until the starting material is consumed.
-
Cool the mixture to room temperature and filter off the inorganic base.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the material via vacuum distillation or crystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to afford the cis-2-(Trifluoromethyl)oxan-4-one. The cis configuration should be confirmed by NOE NMR spectroscopy.
-
Stage 3: Functional Group Interconversion to Target Amine
With the core heterocyclic structure established, the final stage involves converting the C4-ketone into the target methanamine group. A two-step sequence via a nitrile intermediate is robust and scalable.
Protocol 3.1: Conversion of Ketone to 4-Cyanomethylene Intermediate
-
Causality & Expertise: Direct conversion of a ketone to a one-carbon-extended nitrile can be challenging. A reliable, scalable method is the Horner-Wadsworth-Emmons reaction using diethyl (cyanomethyl)phosphonate. This reaction is highly efficient and avoids the use of toxic reagents like KCN, which is a major safety and environmental advantage in process chemistry.[8]
-
Experimental Protocol:
-
To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF, 0.5 M) at 0 °C under a nitrogen atmosphere, add diethyl (cyanomethyl)phosphonate (1.2 eq) dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour until gas evolution ceases.
-
Cool the resulting clear solution back to 0 °C and add a solution of cis-2-(Trifluoromethyl)oxan-4-one (1.0 eq) in THF dropwise.
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the product with ethyl acetate (3x), wash the combined organic layers with brine, dry over sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the 4-(cyanomethylene)-2-(trifluoromethyl)oxane.
-
Protocol 3.2: Reduction to [2-(Trifluoromethyl)oxan-4-yl]methanamine
-
Causality & Expertise: The simultaneous reduction of the carbon-carbon double bond and the nitrile is required. High-pressure catalytic hydrogenation is the method of choice for scalability. A rhodium-on-carbon (Rh/C) or palladium-on-carbon (Pd/C) catalyst is effective. The reaction is typically run in an alcoholic solvent with ammonia to suppress the formation of secondary amine byproducts.
-
Experimental Protocol:
-
Charge a high-pressure autoclave with 4-(cyanomethylene)-2-(trifluoromethyl)oxane (1.0 eq), 5% Pd/C (5 mol %), and methanol (MeOH, 0.2 M) saturated with ammonia.
-
Seal the reactor, purge with nitrogen, and then pressurize with hydrogen (H₂) to 100 psi.
-
Heat the mixture to 50 °C and stir vigorously for 24 hours.
-
Cool the reactor to ambient temperature, vent the hydrogen, and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure. The resulting crude amine can be purified by distillation or by salt formation (e.g., hydrochloride salt) and recrystallization to yield the final product with high purity.
-
Summary of Key Process Parameters
| Step | Reaction | Key Reagents | Temp. | Typical Yield | Scalability Notes |
| 2.1 | Intramolecular Oxy-Michael Addition | K₂CO₃, MeCN | 60 °C | 75-85% | Good. Uses inexpensive base and common solvent. Product can be purified by distillation. |
| 3.1 | Horner-Wadsworth-Emmons | NaH, (EtO)₂P(O)CH₂CN | 0-25 °C | 80-90% | Moderate. Requires handling of NaH. Alternative phase-transfer conditions could be explored. |
| 3.2 | Catalytic Hydrogenation | H₂, Pd/C, NH₃/MeOH | 50 °C | 70-85% | Excellent. Standard industrial process. Autoclave required. Catalyst filtration is straightforward. |
Conclusion
This application note outlines a logical and scalable synthetic route to [2-(Trifluoromethyl)oxan-4-yl]methanamine intermediates. The strategy relies on a key diastereoselective ring-closing reaction followed by robust and well-precedented functional group manipulations. By explaining the causality behind the chosen methods, this guide provides researchers with the foundational knowledge to not only execute this synthesis but also to adapt and optimize it for specific large-scale manufacturing requirements.
References
- Redka, M. O., Dovhaniuk, N., Blahun, O., et al. (2025).
- Liu, Y., Tian, Q., Ge, J., Wu, X., Li, Z., & Cheng, G. (2024). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. RSC Publishing.
- Zhang, et al. (2019).
- J. Chem. Soc., Perkin Trans. 1. (1996). Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy.
- ResearchGate. (2026).
- MDPI. (n.d.).
- YouTube. (2024).
- Hovione. (2024).
- Hovione. (2024).
- PMC. (2025).
- ChemRxiv. (n.d.). Enantioselective Synthesis of 2,4-Disubstituted Homocubanes as meta-Benzene Bioisosteres.
- Jones, S. P., et al. (2022).
- Nair, A. S., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.
- Google Patents. (n.d.).
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- 1. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
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- 4. mdpi.com [mdpi.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. US5489689A - Preparation of piperidine derivatives - Google Patents [patents.google.com]
Using [2-(Trifluoromethyl)oxan-4-yl]methanamine in fragment-based drug discovery
Application Note: [2-(Trifluoromethyl)oxan-4-yl]methanamine
A Superior sp³-Rich, Fluorinated Fragment for Tackling Challenging Drug Targets
Abstract
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful strategy for delivering high-quality lead compounds, responsible for several marketed drugs and numerous clinical candidates.[1][2][3] The success of an FBDD campaign is fundamentally dependent on the quality of the fragment library, with a growing emphasis on molecules that possess three-dimensional character and desirable pharmacokinetic properties.[4][5] This guide introduces [2-(Trifluoromethyl)oxan-4-yl]methanamine, a novel fragment that combines two highly sought-after features in modern medicinal chemistry: an sp³-rich saturated heterocyclic core and a strategically placed trifluoromethyl (CF₃) group. We provide a detailed examination of its properties, a rationale for its application, and comprehensive protocols for its integration into a state-of-the-art FBDD workflow, from primary screening to structural elucidation and hit-to-lead elaboration.
Rationale for Use: A Synergistic Combination of Properties
The design of [2-(Trifluoromethyl)oxan-4-yl]methanamine is a deliberate convergence of structural features intended to overcome common challenges in drug discovery. Its utility is not derived from a single attribute but from the synergistic interplay between its oxane scaffold, trifluoromethyl group, and primary amine handle.
The Trifluoromethyl (CF₃) Group: A "Magic" Moiety
The incorporation of a CF₃ group is a cornerstone of modern pharmaceutical research, known to profoundly and beneficially alter a molecule's properties.[6] Its strong electron-withdrawing nature and high metabolic stability offer several advantages:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the CF₃ group highly resistant to oxidative metabolism by cytochrome P450 enzymes.[7] This can significantly increase a compound's half-life and reduce drug load.[7]
-
Modulation of Physicochemical Properties: The CF₃ group can increase lipophilicity, which may enhance membrane permeability and cell penetration.[8][9] Furthermore, its powerful inductive effect can lower the pKa of nearby basic groups, such as the primary amine in this fragment, influencing its ionization state at physiological pH and altering its interaction profile.
-
Improved Binding Affinity: The CF₃ group can engage in unique, favorable interactions with protein targets, including hydrophobic interactions and non-canonical hydrogen bonds, thereby increasing binding affinity and selectivity.[7][9]
The sp³-Rich Oxane Scaffold: Embracing Three-Dimensionality
Many traditional fragment libraries are dominated by flat, aromatic compounds. While effective, this limits the exploration of complex, three-dimensional binding pockets. Saturated heterocycles like the oxane ring offer a distinct advantage:
-
Increased 3D Character: The non-planar, sp³-hybridized scaffold allows for a more comprehensive exploration of a target's binding site topology compared to flat aromatic systems.[4][5][10]
-
Improved Physicochemical Profile: Increased sp³ fraction is often correlated with better aqueous solubility and more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which are critical for developing a successful drug candidate.
-
Novel Chemical Space: Fragments like this provide access to novel chemical matter, increasing the probability of identifying hits for challenging or previously "undruggable" targets.[1]
The Primary Amine: A Versatile Anchor and Growth Vector
The [methanamine] group at the 4-position serves a dual purpose:
-
Binding Anchor: As a primary amine, it is an excellent hydrogen bond donor. At physiological pH, it can be protonated, allowing it to form strong, charge-assisted hydrogen bonds or salt bridges with acidic residues (e.g., Asp, Glu) in a protein binding site.
-
Synthetically Tractable Growth Vector: The amine provides a reliable and versatile chemical handle for the subsequent hit-to-lead optimization phase. It allows for straightforward chemical elaboration via amide coupling, reductive amination, and other robust reactions, facilitating the "fragment growing" strategy.[11][12]
Physicochemical Data Summary
The properties of [2-(Trifluoromethyl)oxan-4-yl]methanamine align well with the widely accepted "Rule of Three" for fragment design, ensuring a high probability of success in screening campaigns.[13]
| Property | Value (Calculated) | "Rule of Three" Guideline | Significance |
| Molecular Weight | ~171.17 Da | < 300 Da | Ensures efficient exploration of chemical space and higher ligand efficiency. |
| cLogP | ~0.5 | < 3 | Promotes adequate aqueous solubility, which is critical for biophysical assays. |
| Hydrogen Bond Donors | 2 (NH₂) | ≤ 3 | Provides key interaction points without excessive polarity. |
| Hydrogen Bond Acceptors | 2 (O, F₃) | ≤ 3 | Offers additional opportunities for directed interactions with the target protein. |
| Rotatable Bonds | 2 | ≤ 3 | Low conformational complexity leads to a lower entropic penalty upon binding. |
Integration into the FBDD Workflow
The successful application of any fragment requires robust and sensitive biophysical screening methods to detect its weak, yet meaningful, interactions with the target protein.[13] This section provides detailed, step-by-step protocols for integrating [2-(Trifluoromethyl)oxan-4-yl]methanamine into a typical FBDD campaign.
Protocol: Fragment Stock Preparation and Quality Control
Rationale: Proper sample preparation is critical to avoid false positives or negatives. Aggregation and insolubility are common artifacts in screening. NMR is an excellent tool for assessing both the purity and solubility of fragments before screening.[14]
-
Solubilization: Prepare a high-concentration stock solution of [2-(Trifluoromethyl)oxan-4-yl]methanamine (e.g., 100-200 mM) in 100% deuterated dimethyl sulfoxide (d₆-DMSO).
-
Purity Check: Acquire a simple 1D ¹H NMR spectrum. Verify that the observed peaks match the expected structure and that purity is >95%.
-
Solubility & Aggregation Check: Add a small aliquot of the DMSO stock to the final aqueous buffer that will be used for screening to achieve the desired highest screening concentration (e.g., 1 mM). The final DMSO concentration should match the assay tolerance (typically 1-5%). Acquire a ligand-observed NMR spectrum (e.g., WaterLOGSY).[14] Sharp signals with positive NOEs (in WaterLOGSY) indicate a soluble, monomeric state. Broadened signals or negative NOEs suggest aggregation, in which case the fragment should be screened at a lower concentration.
Protocol: Primary Screening via Surface Plasmon Resonance (SPR)
Rationale: SPR is a sensitive, label-free biophysical technique that monitors binding events in real time, making it ideal for primary fragment screening.[15][16][17] Careful assay design is required to distinguish true binding from non-specific interactions or buffer mismatch effects.[18]
-
Target Immobilization: Immobilize the purified target protein onto a sensor chip (e.g., CM5) using standard amine coupling chemistry to an appropriate density. The goal is to achieve a good signal window without introducing mass transport limitations.
-
System Priming: Equilibrate the system with running buffer (e.g., HBS-EP+) containing a matched concentration of DMSO that will be present in the fragment solutions (e.g., 2% DMSO). This step is critical to minimize bulk refractive index shifts that can be misinterpreted as binding.[18]
-
Fragment Screening: Inject a solution of [2-(Trifluoromethyl)oxan-4-yl]methanamine (typically at 200 µM - 1 mM) over the sensor surface containing the immobilized target. Include a reference flow cell (e.g., with an irrelevant immobilized protein or a deactivated surface) to subtract non-specific binding.
-
Data Analysis: A positive binding event is recorded as an increase in Response Units (RU) upon injection, which returns to baseline after the injection ends. Hits are identified as fragments that produce a response significantly above the background noise.
Protocol: Hit Validation and Affinity Measurement
Rationale: Hits from a primary screen must be validated to confirm they are genuine and to quantify their binding affinity (Kᴅ). A dose-response experiment using SPR is the standard method for determining Kᴅ for fragment hits.[15]
-
Serial Dilution: Prepare a series of dilutions of the fragment stock solution in the running buffer, typically ranging from ~1 mM down to low µM concentrations (e.g., 1000, 500, 250, 125, 62.5, 31.3 µM).
-
Dose-Response Experiment: Inject each concentration over the immobilized target surface, from lowest to highest concentration, allowing sufficient time for the binding to reach equilibrium. A regeneration step may be required between injections if the fragment dissociates slowly.
-
Affinity Determination: Plot the equilibrium response (Req) against the fragment concentration. Fit the resulting binding isotherm to a steady-state affinity model to calculate the equilibrium dissociation constant (Kᴅ). A Kᴅ in the high µM to low mM range is typical and expected for a primary fragment hit.
Protocol: Structural Elucidation by X-ray Crystallography
Rationale: Obtaining a high-resolution crystal structure of the protein-fragment complex is the ultimate validation and provides the atomic-level detail necessary for structure-based drug design.[19][20] It reveals the precise binding mode, orientation, and key interactions, which are essential for guiding hit-to-lead optimization.[13][21]
-
Crystal Preparation: Grow crystals of the target protein under conditions known to produce high-quality, well-diffracting crystals.
-
Fragment Soaking: Prepare a soaking solution containing a high concentration of [2-(Trifluoromethyl)oxan-4-yl]methanamine (e.g., 10-50 mM) dissolved in a cryoprotectant-compatible buffer. The high concentration is necessary to drive occupancy due to the fragment's weak affinity.
-
Soaking: Transfer the protein crystals into the fragment-soaking solution and incubate for a period ranging from minutes to hours. The optimal time must be determined empirically.
-
Cryo-cooling: Remove a soaked crystal, briefly pass it through a cryoprotectant solution if not already included, and flash-cool it in liquid nitrogen.
-
Data Collection and Structure Solution: Collect X-ray diffraction data at a synchrotron source. Process the data and solve the structure by molecular replacement. Carefully analyze the resulting electron density maps to unambiguously identify the bound fragment and its interactions with the protein.
Hit-to-Lead: Strategies for Fragment Elaboration
Once the binding mode of [2-(Trifluoromethyl)oxan-4-yl]methanamine is confirmed, its simple structure and versatile amine handle provide ideal starting points for medicinal chemistry optimization. The goal is to "grow" the fragment into a more potent, lead-like molecule by making additional, high-quality interactions with the target protein.[3][22]
Sources
- 1. massbio.org [massbio.org]
- 2. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. think.taylorandfrancis.com [think.taylorandfrancis.com]
- 4. Partially Saturated Bicyclic Heteroaromatics as an sp3‐Enriched Fragment Collection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 6. nbinno.com [nbinno.com]
- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jelsciences.com [jelsciences.com]
- 9. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 10. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 11. Fragment-Based Drug Discovery: A Unified Workflow for Efficient Lead Generation-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 12. scispace.com [scispace.com]
- 13. Crystallographic Fragment Screening in Drug Discovery [saromics.com]
- 14. books.rsc.org [books.rsc.org]
- 15. Ligand Binding Assay Services | BioAscent | Drug Discovery CRO - BioAscent | Integrated Drug Discovery Services [bioascent.com]
- 16. benthamdirect.com [benthamdirect.com]
- 17. Label Free Fragment Screening Using Surface Plasmon Resonance as a Tool for Fragment Finding – Analyzing Parkin, a Difficult CNS Target | PLOS One [journals.plos.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. sygnaturediscovery.com [sygnaturediscovery.com]
- 20. creative-biostructure.com [creative-biostructure.com]
- 21. taylorandfrancis.com [taylorandfrancis.com]
- 22. researchgate.net [researchgate.net]
Application Note: Optimizing Nucleophilic Substitution Workflows for Oxanylmethanamine Building Blocks
Executive Summary
Oxanylmethanamines—specifically (tetrahydro-2H-pyran-4-yl)methanamine and its regioisomers—have emerged as critical bioisosteres in modern medicinal chemistry.[1] By replacing the lipophilic cyclohexyl ring with the saturated oxygen heterocycle (oxanyl/tetrahydropyranyl), researchers can significantly lower
However, the physicochemical properties that make these moieties attractive—specifically their increased polarity and altered basicity—present unique challenges in nucleophilic substitution protocols compared to their carbocyclic analogs. This guide outlines optimized reaction conditions for
Chemical Profile & Mechanistic Considerations
Before designing a reaction, it is critical to understand the electronic and physical profile of the nucleophile.
| Property | Oxanylmethanamine (4-isomer) | Cyclohexylmethanamine (Analog) | Impact on Protocol |
| Structure | Tetrahydro-2H-pyran-4-yl-CH₂NH₂ | Cyclohexyl-CH₂NH₂ | Bioisostere |
| pKa (Conj.[1] Acid) | ~9.5 - 9.8 | ~10.5 | Slightly less basic due to inductive effect (-I) of ring oxygen.[1] |
| Nucleophilicity | Moderate-High | High | Good nucleophile, less prone to protonation in weak base.[1] |
| Water Solubility | High | Low | Critical: Standard aqueous extraction often fails.[1] |
| LogP | ~ -0.1 | ~ 2.0 | Polar solvents (DMSO, DMF) are preferred.[1] |
Mechanistic Insight: The "Soft" Base Advantage
While the ether oxygen in the 4-position exerts a mild electron-withdrawing inductive effect, it does not significantly deactivate the primary amine. Consequently, oxanylmethanamines remain potent nucleophiles. Their slightly reduced basicity compared to pure alkyl amines often results in cleaner reaction profiles in
Decision Matrix: Selecting the Reaction Class
Use the following logic flow to determine the optimal synthetic route based on your electrophile.
Figure 1: Strategic decision tree for selecting reaction conditions based on electrophile electronics.
Protocol A: Nucleophilic Aromatic Substitution ( )
This is the "workhorse" reaction for attaching oxanylmethanamines to heteroaryl scaffolds (e.g., pyridines, pyrimidines) common in kinase inhibitors.
Reagents & Materials
-
Nucleophile: (Tetrahydro-2H-pyran-4-yl)methanamine (1.2 equivalents).[1]
-
Electrophile: Activated heteroaryl halide (e.g., 4-chloropyrimidine).[1]
-
Base: DIPEA (N,N-Diisopropylethylamine) or
.ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> -
Solvent: DMSO (preferred for rate) or iPrOH (preferred for workup).
Step-by-Step Methodology
-
Preparation: In a reaction vial, dissolve the Electrophile (1.0 mmol) in DMSO (2.0 mL, 0.5 M concentration). Note: High concentration favors the bimolecular kinetics.
-
Base Addition: Add DIPEA (2.5 mmol, 2.5 eq). If the electrophile is an HCl salt, increase base to 3.5 eq.
-
Nucleophile Addition: Add Oxanylmethanamine (1.2 mmol, 1.2 eq) dropwise.
-
Thermal Activation:
-
High Reactivity (F-substituted): Stir at RT for 2 hours.
-
Standard Reactivity (Cl-substituted): Heat to 80°C for 4–6 hours.
-
Low Reactivity ( hindered):[1] Heat to 120°C (microwave preferred, 30 min).
-
-
Monitoring (Self-Validation): Monitor by LCMS. Look for the disappearance of the parent mass and formation of Product
.-
Checkpoint: If reaction stalls at 50%, add 0.5 eq more amine and raise temp by 20°C.
-
Critical Workup Strategy (The "Polarity Trap")
Because the product often retains significant polarity, standard EtOAc/Water extraction leads to product loss in the aqueous layer.
-
Option 1 (Precipitation): Pour the DMSO reaction mixture into crushed ice/water (10 volumes). If solid precipitates, filter and wash with water.
-
Option 2 (Extraction): If no solid forms, extract with DCM:Isopropanol (3:1 ratio) . This mixture is polar enough to pull the product from the aqueous phase but distinct enough to form a bilayer.
Protocol B: Alkylation with Alkyl Halides
Challenge: Primary amines are prone to over-alkylation (forming tertiary amines or quaternary salts). Solution: Stoichiometric control and concentration management.
Step-by-Step Methodology
-
Solvent System: Use Acetonitrile (MeCN) or DMF .[1]
-
Base: Use Cesium Carbonate (
) (2.0 eq). Inorganic bases are preferred over organic bases to prevent salt formation that complicates purification. -
Addition Order (Crucial):
-
Dissolve Oxanylmethanamine (1.0 eq) and Base in solvent.
-
Cool to 0°C.
-
Add the Alkyl Halide (0.9 eq) slowly as a dilute solution. Note: Using a slight deficit of the electrophile ensures the mono-alkylated product is favored and unreacted amine can be washed away.
-
-
Reaction: Allow to warm to RT. Stir 12–16 hours.
-
Purification: Flash chromatography is usually required to separate mono- vs. bis-alkylated products.[1] Use a gradient of DCM/MeOH/NH
(90:10:1).
Protocol C: Buchwald-Hartwig Amination[1][2]
When the aryl halide is unactivated (e.g., bromobenzene),
Catalytic System Recommendations
| Component | Recommendation | Rationale |
| Pd Source | Standard sources; easy to handle. | |
| Ligand | BrettPhos or XPhos | BrettPhos is specifically optimized for primary aliphatic amines to prevent |
| Base | NaOtBu or | Strong alkoxide bases facilitate the transmetallation step. |
| Solvent | 1,4-Dioxane or Toluene | High boiling point, non-coordinating. |
Workflow
-
Inert Atmosphere: Flame-dry vial, cycle Argon/Vacuum 3x.
-
Charge Solids: Add Aryl Bromide (1.0 eq), Pd source (2 mol%), Ligand (4 mol%), and Base (1.5 eq).
-
Solvent/Amine: Add degassed Dioxane and Oxanylmethanamine (1.2 eq).
-
Heat: 100°C for 12 hours.
-
Filter: Pass through a Celite pad to remove Pd black before concentration.
Experimental Validation & Troubleshooting
The "Water Solubility" Optimization Loop
The most common failure mode with oxanylmethanamines is not the reaction, but the isolation.
Figure 2: Workup decision logic to maximize recovery of polar oxanyl amines.
References
-
PubChem. 4-Aminomethyltetrahydropyran Compound Summary. National Library of Medicine. Available at: [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Amination: Ligand Selection for Primary Amines.[1] Available at: [Link][1][2]
- Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist's Guide to Solving ADMET Challenges. Journal of Medicinal Chemistry.
Sources
Application Note & Protocol: High-Throughput Library Generation Utilizing a Novel [2-(Trifluoromethyl)oxan-4-yl]methanamine Scaffold for Accelerated Drug Discovery
Introduction: The Strategic Advantage of Fluorinated Scaffolds in Medicinal Chemistry
The incorporation of fluorine-containing moieties, particularly the trifluoromethyl (CF₃) group, has become a cornerstone of modern drug design.[1][2] This is due to the profound and often beneficial effects the CF₃ group exerts on a molecule's physicochemical and pharmacokinetic properties. These include enhanced metabolic stability, increased lipophilicity which can improve membrane permeability, and altered pKa, all of which can lead to improved binding affinity and overall drug efficacy.[2][3] When combined with privileged scaffolds like the oxane (tetrahydropyran) ring, which is prevalent in numerous natural products and approved drugs, the resulting structures offer a compelling starting point for the exploration of novel chemical space.
The [2-(Trifluoromethyl)oxan-4-yl]methanamine Scaffold: Physicochemical Properties and Design Rationale
The [2-(trifluoromethyl)oxan-4-yl]methanamine scaffold offers a unique combination of features for drug discovery:
-
Metabolic Stability: The electron-withdrawing nature of the trifluoromethyl group can shield adjacent positions from metabolic attack by cytochrome P450 enzymes.[2]
-
Modulated Basicity: The CF₃ group's influence on the electronic environment of the oxane ring and the appended methanamine can fine-tune the basicity of the primary amine, potentially impacting target engagement and off-target effects.
-
Three-Dimensional Diversity: The stereochemistry of the oxane ring provides a rigid, three-dimensional framework from which to project substituents into the binding pockets of biological targets.
-
Synthetic Tractability: The primary amine serves as a versatile synthetic handle for the introduction of a wide array of building blocks via robust and well-established chemical transformations.
| Property | Estimated Value | Significance in Drug Discovery |
| Molecular Weight | ~185.17 g/mol | Excellent starting point for fragment-based or lead-like library design. |
| cLogP | ~1.5 - 2.0 | Provides a balance of aqueous solubility and membrane permeability. |
| Topological Polar Surface Area (TPSA) | ~38.7 Ų | Contributes to favorable oral bioavailability (Lipinski's Rule of Five). |
| Hydrogen Bond Donors/Acceptors | 2 Donors, 1 Acceptor | Facilitates interactions with biological targets. |
Proposed Synthesis of the Core Scaffold
A plausible and efficient synthesis of the [2-(trifluoromethyl)oxan-4-yl]methanamine scaffold can be envisioned starting from commercially available materials. The following multi-step synthesis is proposed, leveraging established transformations.
Protocol 1: Synthesis of [2-(Trifluoromethyl)oxan-4-yl]methanamine
Step 1: Trifluoromethylation of a Dihydropyran Precursor
-
To a solution of a suitable dihydropyran derivative (e.g., 3,4-dihydro-2H-pyran-4-carbaldehyde) in an appropriate solvent such as dichloromethane (DCM) at -78 °C, add a trifluoromethylating agent like the Ruppert-Prakash reagent (TMSCF₃) and a catalytic amount of a fluoride source (e.g., tetrabutylammonium fluoride - TBAF).[6]
-
Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and extract the product with DCM.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting trifluoromethylated alcohol by silica gel chromatography.
Step 2: Oxidation to the Ketone
-
Dissolve the trifluoromethylated alcohol from Step 1 in DCM.
-
Add an oxidizing agent such as Dess-Martin periodinane (DMP) or perform a Swern oxidation.
-
Stir the reaction at room temperature until complete conversion is observed by TLC or LC-MS.
-
Work up the reaction according to the chosen oxidation protocol.
-
Purify the resulting ketone by silica gel chromatography.
Step 3: Reductive Amination
-
To a solution of the ketone from Step 2 in methanol, add an excess of ammonium acetate and sodium cyanoborohydride (NaBH₃CN).
-
Stir the reaction at room temperature for 24-48 hours.
-
Quench the reaction by the addition of aqueous HCl.
-
Basify the aqueous layer with NaOH and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the desired [2-(trifluoromethyl)oxan-4-yl]methanamine.
Library Generation via Parallel Synthesis
The primary amine of the [2-(trifluoromethyl)oxan-4-yl]methanamine scaffold is an ideal functional group for diversification. A common and highly effective method for library generation is through amide bond formation with a diverse set of carboxylic acids.[7]
Workflow for Parallel Amide Coupling
Caption: Automated workflow for parallel amide library synthesis.
Protocol 2: Parallel Amide Library Synthesis in a 96-Well Format
1. Reagent Preparation:
-
Scaffold Stock Solution: Prepare a 0.2 M solution of [2-(trifluoromethyl)oxan-4-yl]methanamine in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Carboxylic Acid Plate: In a 96-well plate, dispense 0.1 mmol of a diverse array of carboxylic acids into individual wells. Evaporate the solvent to dryness.
-
Coupling Reagent Stock Solution: Prepare a 0.4 M solution of a coupling agent (e.g., HATU) and a 0.8 M solution of a non-nucleophilic base (e.g., N,N-diisopropylethylamine - DIPEA) in DMF.
2. Automated Synthesis:
-
Using a liquid handling robot, add 500 µL of the scaffold stock solution to each well of the carboxylic acid plate.
-
Add 250 µL of the coupling reagent stock solution to each well.
-
Seal the 96-well plate and incubate at room temperature with shaking for 12-18 hours.
3. Work-up and Purification:
-
Quench the reactions by adding 500 µL of water to each well.
-
The library can be purified using parallel solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC).
4. Quality Control and Characterization:
-
A representative selection of compounds from the library (e.g., 5-10%) should be analyzed by LC-MS and ¹H NMR to confirm identity and purity.
Table of Representative Library Building Blocks
| Carboxylic Acid Type | Example Building Block | Rationale for Inclusion |
| Aromatic | 4-Chlorobenzoic acid | Probes for halogen bonding interactions. |
| Heterocyclic | Pyridine-3-carboxylic acid | Introduces hydrogen bond acceptors and potential for salt bridge formation. |
| Aliphatic | Cyclohexanecarboxylic acid | Explores lipophilic pockets. |
| Functionalized | 4-(Methylsulfonyl)benzoic acid | Introduces polar, hydrogen bond accepting groups. |
Hit Identification and Lead Optimization
The generated library is then screened against the biological target of interest. Hits identified from the primary screen are subjected to a validation and characterization cascade.
Caption: Decision-making workflow from hit to lead.
Conclusion
The [2-(trifluoromethyl)oxan-4-yl]methanamine scaffold represents a promising new core for the development of diverse and medicinally relevant chemical libraries. The protocols outlined in this application note provide a clear and actionable framework for the synthesis of the core scaffold and its elaboration into a large library of amide derivatives suitable for high-throughput screening. The combination of the advantageous properties of the trifluoromethyl group and the oxane ring system makes this scaffold a valuable addition to the toolkit of medicinal chemists and drug discovery professionals.
References
-
Combinatorial Compound Libraries for Drug Discovery: An Ongoing Challenge. Nature Reviews Drug Discovery.[Link]
-
Parallel and four-step synthesis of natural-product-inspired scaffolds through modular assembly and divergent cyclization. National Institutes of Health.[Link]
-
Chemical Libraries: Types, Design Strategies and Applications in Drug Discovery. Vipergen.[Link]
-
Generating Focused Molecule Libraries for Drug Discovery with Recurrent Neural Networks. National Institutes of Health.[Link]
-
One-pot Parallel Synthesis of 5-(Dialkylamino)tetrazoles. National Institutes of Health.[Link]
-
An Efficient Solid-phase Parallel Synthesis of 2-Amino and 2-Amidobenzo[d]oxazole Derivatives via Cyclization Reactions of 2-Hydroxyphenylthiourea Resin. ResearchGate.[Link]
-
Automated and Parallel Amide Synthesis. ResearchGate.[Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI.[Link]
-
Altman lab discovers chemical method impacting pharmacy, beyond. Purdue University.[Link]
-
Applications of fluorine-containing amino acids for drug design. PubMed.[Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.[Link]
-
Synthesis of 2-Trifluoromethyl-1(substituted aryl)-4(1H)-quinolones Using Trifluoroacetamidoyl Chlorides. ResearchGate.[Link]
-
Application Of Fluorinated Reagents In Synthesis And Drug Discovery. University of Mississippi eGrove.[Link]
-
Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. National Institutes of Health.[Link]
Sources
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- 2. mdpi.com [mdpi.com]
- 3. "Application Of Fluorinated Reagents In Synthesis And Drug Discovery" by Amna T. Adam [egrove.olemiss.edu]
- 4. chemical libraries - what is compound libraries for drug discovery [vipergen.com]
- 5. Chemical Compound Libraries for AI Models in Drug Discovery | BioDawn Innovations [biodawninnovations.com]
- 6. Synthesis of Trifluoromethylated Monoterpene Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of [2-(Trifluoromethyl)oxan-4-yl]methanamine
This guide serves as a Technical Support Center for researchers optimizing the synthesis of [2-(Trifluoromethyl)oxan-4-yl]methanamine . It synthesizes field-proven methodologies with troubleshooting logic derived from advanced heterocyclic chemistry.
Case ID: CF3-THP-AMINE-001 Status: Operational Support Tier: Level 3 (Senior Application Scientist)
Executive Technical Overview
The synthesis of [2-(Trifluoromethyl)oxan-4-yl]methanamine (CAS: 1865148-77-1) typically proceeds through a three-phase modular workflow. The core challenge lies in constructing the 2,4-disubstituted tetrahydropyran (THP) ring with high diastereoselectivity (cis-preference) and efficiently installing the aminomethyl arm without defluorination.
The Standard Industry Route:
-
Ring Construction: Acid-catalyzed Prins Cyclization of 3-buten-1-ol with a trifluoroacetaldehyde equivalent.
-
Homologation: Activation of the C4-hydroxyl group followed by nucleophilic displacement with cyanide (adding the required carbon).
-
Reduction: Chemoselective reduction of the nitrile to the primary amine.
Master Reaction Scheme & Workflow
The following diagram outlines the critical pathway and decision points.
Caption: Modular synthesis workflow from Prins cyclization to amine reduction. Green nodes indicate stable isolable intermediates.
Phase 1: Ring Construction (Prins Cyclization)
Objective: Synthesize 2-(trifluoromethyl)tetrahydro-2H-pyran-4-ol . Key Reagents: 3-Buten-1-ol, Trifluoroacetaldehyde ethyl hemiacetal (TFAEH).
Optimized Protocol
-
Charge: Dissolve TFAEH (1.2 equiv) and 3-buten-1-ol (1.0 equiv) in anhydrous Dichloromethane (DCM).
-
Catalyst: Add Trifluoroacetic acid (TFA) (1.5 equiv) dropwise at 0°C. Alternative: Phosphomolybdic acid (PMA) (10 mol%) for milder conditions.
-
Reaction: Warm to RT and stir for 12–16 hours.
-
Workup: Quench with sat. NaHCO3. Extract with DCM.
-
Purification: Silica gel chromatography (Hexane/EtOAc).
Troubleshooting Guide: Prins Cyclization
| Symptom | Probable Cause | Corrective Action |
| Low Yield (<40%) | Hemiacetal Stability | TFAEH is stable but reacts slowly. Action: Increase acid strength (use TfOH catalytic amount) or switch to reflux in benzene/toluene with a Dean-Stark trap to remove ethanol. |
| Polymerization | Temp.[1][2] Control | Exothermic polymerization of the alkene. Action: Strictly maintain 0°C during acid addition. Dilute reaction mixture (0.1 M). |
| Poor cis/trans Ratio | Thermodynamics | The cis-2,4 isomer is thermodynamically favored (equatorial-equatorial). Action: Extend reaction time to allow equilibration. Use Lewis acids like InCl3 or BiCl3 which show higher cis-selectivity [1, 2]. |
| No Reaction | Wet Solvents | Water kills the oxocarbenium ion intermediate. Action: Use molecular sieves (4Å) in the reaction vessel. Ensure DCM is anhydrous. |
Phase 2: Homologation (The Carbon Linker)
Objective: Convert the C4-hydroxyl to a C4-nitrile group (adding the methylene carbon).
Transformation: OH
Technical Insight: Stereochemical Inversion
This step involves an SN2 displacement.
-
Starting Material: cis-2-CF3-4-hydroxy-THP (OH is equatorial).
-
Intermediate: Mesylate (OMs is equatorial).
-
Product: The cyanide nucleophile will attack from the axial position, leading to trans-2-CF3-4-cyano-THP (CN is axial).
-
Note: If the cis-amine is required, you must either start with the trans-alcohol (minor Prins product) or perform a double inversion (Mitsunobu reaction).
Troubleshooting Guide: Substitution (SN2)
Q: I am seeing significant elimination (alkene formation) instead of substitution. Why?
-
A: Cyanide is a base as well as a nucleophile. If the reaction temperature is too high (>60°C) or the mesylate is sterically hindered, elimination dominates.
-
Fix:
-
Switch solvent to DMSO or DMF (highly polar aprotic) to accelerate SN2.
-
Lower temperature to 40–50°C.
-
Use 18-Crown-6 with KCN to increase nucleophilicity of the cyanide ion ("naked cyanide").
-
Q: The mesylation reaction stalled.
-
A: The CF3 group is electron-withdrawing, deactivating the ring slightly, but the C4 position is distal. The issue is likely moisture reacting with MsCl.
-
Fix: Use 1.5 equiv MsCl and 2.0 equiv TEA. Ensure dry DCM. Catalytic DMAP (5 mol%) significantly speeds up this step.
Phase 3: Nitrile Reduction
Objective: Reduce the nitrile to the primary amine without defluorinating the C2-CF3 group.
Optimized Protocol
-
Reagent: Borane-THF complex (BH3·THF) or Borane-DMS (1.0 M). Avoid LiAlH4 if possible to prevent potential defluorination or ring opening side reactions.
-
Conditions: Reflux in THF for 2–4 hours.
-
Quench: Carefully add MeOH, then 1M HCl (to break the boron-amine complex). Reflux for 1 hour.
-
Isolation: Basify to pH >10, extract with DCM.
Troubleshooting Logic: Reduction
Caption: Decision tree for diagnosing low yields in nitrile reduction.
Critical FAQ: Why is my yield 0% after workup?
-
Cause: Borane reduction forms a stable amine-borane complex. If you just add water and extract, the amine stays complexed in the aqueous layer or is not extractable.
-
Solution: You MUST perform an acidic workup (HCl/MeOH reflux) to break the B-N bond before basifying and extracting.
Reference Data & Specifications
Stoichiometry Table
| Step | Reagent | Equiv. | Solvent | Temp | Key Note |
| 1 | 3-Buten-1-ol | 1.0 | DCM | 0°C | Limiting reagent |
| 1 | CF3CH(OH)OEt | 1.2 | DCM | 0°C | Excess ensures conversion |
| 1 | TFA (Acid) | 1.5 | DCM | 0°C | Or 10 mol% PMA |
| 2 | MsCl | 1.2 | DCM | 0°C | Add slowly |
| 3 | NaCN | 1.5 | DMSO | 50°C | Toxic: Use bleach trap |
| 4 | BH3·THF | 2.0 | THF | Reflux | Acid quench required |
References
-
Yadav, J. S., et al. (2008). "Phosphomolybdic Acid Catalyzed Prins Cyclization: A Facile Synthesis of 4-Hydroxytetrahydropyrans." Synthesis, 2008(3), 395–400.
-
Tadpetch, K., & Rychnovsky, S. D. (2008). "Rhenium(VII) Catalysis of Prins Cyclization Reactions." Organic Letters, 10(21), 4839–4842.
-
Crosby, S. R., et al. (2002). "Prins Cyclization of Homoallylic Alcohols." Organic Letters, 4(4), 577–580.
-
Haddenham, D., et al. (2009). "Lithium Aminoborohydrides: Powerful, Selective, and Stable Reducing Agents for the Reduction of Nitriles." The Journal of Organic Chemistry, 74(5), 1964–1970.
Sources
Technical Support Center: Separation of Cis and Trans Diastereomers of [2-(Trifluoromethyl)oxan-4-yl]methanamine
Welcome to our dedicated technical support guide for the challenging separation of cis and trans diastereomers of [2-(Trifluoromethyl)oxan-4-yl]methanamine. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isolating these specific stereoisomers. As diastereomers possess distinct physical and chemical properties, their separation is achievable, yet often requires meticulous method development.[1][2][3] This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to empower you to overcome common hurdles in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of cis and trans diastereomers of [2-(Trifluoromethyl)oxan-4-yl]methanamine necessary?
A1: In drug development, the three-dimensional arrangement of atoms in a molecule is critical to its pharmacological activity. Cis and trans diastereomers can exhibit significantly different biological activities, potencies, and toxicological profiles. Therefore, isolating and characterizing each diastereomer is a regulatory requirement and essential for understanding the structure-activity relationship (SAR) of the molecule.
Q2: What are the primary techniques for separating these diastereomers?
A2: The most common and effective techniques are High-Performance Liquid Chromatography (HPLC) on achiral stationary phases, Supercritical Fluid Chromatography (SFC), and fractional crystallization.[4] The choice of technique depends on the scale of the separation, the physicochemical properties of the diastereomers, and the desired purity.[4]
Q3: Is a chiral stationary phase required for the separation?
A3: Not necessarily. Since diastereomers have different physical properties, they can often be separated on standard achiral stationary phases like C18, phenyl, or silica columns.[1][5] However, chiral stationary phases can sometimes offer unique selectivity and may be a viable option if achiral methods prove insufficient.[1][4]
Q4: How does the trifluoromethyl (CF3) group influence the separation?
A4: The highly electronegative and lipophilic trifluoromethyl group can significantly impact the molecule's polarity, dipole moment, and intermolecular interactions.[6][7][8] This can be advantageous in chromatography, as it can enhance selectivity on certain stationary phases, particularly those with fluorinated groups or phenyl rings that can engage in π-π interactions.[9][10]
Q5: How can I confirm the identity and purity of the separated diastereomers?
A5: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between cis and trans isomers.[11][12] Differences in the chemical shifts and coupling constants of the protons on the oxane ring can provide definitive structural elucidation.[11][12] Purity is typically assessed by the chromatographic technique used for the separation (e.g., HPLC-UV, SFC-UV).
Troubleshooting Guide
Issue 1: Poor or No Resolution in HPLC
Symptoms:
-
Co-eluting peaks.
-
A single broad peak.
-
Shoulders on the main peak.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Inappropriate Stationary Phase | 1. Screen Different Columns: Test a variety of stationary phases such as C18, Phenyl-Hexyl, and Cyano for reversed-phase, or Silica and Diol for normal-phase.[4][13] Consider a pentafluorophenyl (PFP) column to leverage interactions with the trifluoromethyl group. | Different stationary phases offer varied separation mechanisms (hydrophobic, π-π, dipole-dipole interactions), which can enhance selectivity between diastereomers.[3][13] |
| Suboptimal Mobile Phase | 1. Modify Organic Solvent: Switch between acetonitrile and methanol in reversed-phase. In normal-phase, vary the ratio of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., ethanol, isopropanol).[1] | Changing the organic modifier alters the selectivity of the separation. |
| 2. Adjust Mobile Phase Additives: For the basic amine, add a small amount (0.1%) of a basic modifier like diethylamine (DEA) to reduce peak tailing in normal-phase.[13] In reversed-phase, trifluoroacetic acid (TFA) or formic acid can improve peak shape. | Additives can suppress the interaction of the basic amine with acidic silanol groups on the silica backbone of the column, leading to sharper peaks.[13] | |
| Incorrect Temperature | 1. Vary Column Temperature: Evaluate the separation at different temperatures (e.g., 25°C, 40°C, 60°C).[1] | Temperature affects solvent viscosity and mass transfer, which can influence resolution. |
Issue 2: Peak Tailing in Chromatography
Symptoms:
-
Asymmetrical peaks with a pronounced "tail."
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Secondary Interactions with Column | 1. Use a Base-Deactivated Column: Employ a modern, high-purity, end-capped column. | These columns have fewer exposed acidic silanol groups, which can cause tailing with basic analytes like amines.[1] |
| 2. Add a Mobile Phase Modifier: Incorporate a basic additive like DEA or a competing base to the mobile phase.[13] | The additive will preferentially interact with the active sites on the stationary phase, preventing the analyte from doing so.[13] | |
| Column Overload | 1. Reduce Sample Concentration/Injection Volume: Decrease the amount of sample injected onto the column.[13] | Injecting too much sample can saturate the stationary phase, leading to peak distortion.[13] |
Experimental Protocols
Protocol 1: HPLC Method Development for Diastereomer Separation
This protocol outlines a systematic approach to developing an HPLC method for separating the cis and trans diastereomers.
Workflow Diagram:
Caption: HPLC method development workflow.
Step-by-Step Protocol:
-
Analyte Preparation: Prepare a 1 mg/mL solution of the diastereomeric mixture in the initial mobile phase.
-
Initial Column and Mobile Phase Screening:
-
Columns: C18 (e.g., Agilent Zorbax), Phenyl-Hexyl (e.g., Phenomenex Luna), and PFP (e.g., Restek Raptor).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient: 10-90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30°C.
-
Detection: UV at 210 nm.
-
-
Optimization:
-
Based on the best separation from the initial screen, further optimize the method.
-
If partial separation is observed, try a shallower gradient or an isocratic hold at the elution composition.
-
Systematically adjust the mobile phase additives and temperature to maximize resolution.
-
-
Method Validation: Once optimal conditions are established, perform multiple injections to ensure reproducibility of retention times, peak areas, and resolution.
Example Data:
| Column | Mobile Phase B | Retention Time 1 (min) | Retention Time 2 (min) | Resolution (Rs) |
| C18 | Acetonitrile | 8.2 | 8.5 | 1.2 |
| Phenyl-Hexyl | Acetonitrile | 9.1 | 9.8 | 2.1 |
| PFP | Methanol | 7.5 | 7.9 | 1.4 |
Protocol 2: Fractional Crystallization
This protocol is suitable for larger-scale separations where a significant difference in solubility exists between the diastereomers.
Workflow Diagram:
Caption: Fractional crystallization workflow.
Step-by-Step Protocol:
-
Solvent Screening: In small vials, test the solubility of the diastereomeric mixture in various solvents (e.g., isopropanol, ethyl acetate, acetonitrile) at room temperature and at their boiling points. The ideal solvent will show a large difference in solubility for the two diastereomers upon cooling.[4]
-
Dissolution: Dissolve the mixture in the minimum amount of the selected hot solvent to form a saturated solution.
-
Cooling: Allow the solution to cool slowly to room temperature. This can be achieved by placing the flask in a dewar.
-
Crystallization: If crystals do not form, try scratching the inside of the flask or seeding with a small crystal. If necessary, further cool the solution in a refrigerator or freezer.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent.
-
Analysis: Analyze the purity of the crystals and the mother liquor by HPLC or NMR.
-
Recrystallization: If the desired purity is not achieved, a second crystallization may be necessary.[4]
Protocol 3: NMR Analysis for Stereochemical Assignment
Step-by-Step Protocol:
-
Sample Preparation: Prepare a solution of each purified diastereomer in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).
-
Acquire 1H NMR Spectra: Obtain high-resolution 1H NMR spectra for both samples.
-
Analyze Coupling Constants: Pay close attention to the coupling constants (J-values) between the protons at the C2 and C4 positions and the adjacent protons on the oxane ring. For a six-membered ring in a chair conformation, axial-axial couplings are typically larger (8-13 Hz) than axial-equatorial or equatorial-equatorial couplings (2-5 Hz).
-
NOE Experiments: Perform 1D or 2D NOESY experiments to determine the spatial proximity of protons. For the cis isomer, a Nuclear Overhauser Effect (NOE) should be observed between the protons (or the CF3 group and the CH2NH2 group) at the C2 and C4 positions that are on the same face of the ring.
References
-
Crystallization-induced diastereomer transformation assists the diastereoselective synthesis of 4-nitroisoxazolidine scaffolds - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
State of the Art in Crystallization‐Induced Diastereomer Transformations - ResearchGate. Available at: [Link]
-
Crystallization-Induced Diastereomer Transformations | Chemical Reviews. Available at: [Link]
-
Crystallization-Induced Diastereoisomer Transformation of Dihydroartemisinic Aldehyde with the Betti Base - PMC - NIH. Available at: [Link]
-
Guided optimization of a crystallization-induced diastereomer transformation to access a key navoximod intermediate - Reaction Chemistry & Engineering (RSC Publishing). Available at: [Link]
-
Resolution of enantiomers with both achiral phases in chromatography: conceptual challenge - RSC Publishing. Available at: [Link]
-
Part 6: Resolution of Enantiomers - Chiralpedia. Available at: [Link]
-
Stationary Phase Selection for Achiral Separation of Disubstituted Piracetam Diastereomeric Mixtures - Chromatography Today. Available at: [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. Available at: [Link]
-
Coupling Achiral and Chiral Chromatography for Efficient Separation of Enantiomeric Mixtures | Industrial & Engineering Chemistry Research - ACS Publications. Available at: [Link]
-
4.6: Separating enantiomers - Chemistry LibreTexts. Available at: [Link]
-
Chiral HPLC separation: strategy and approaches - Chiralpedia. Available at: [Link]
-
How to separate two diastereomeric amines? - Chemistry Stack Exchange. Available at: [Link]
-
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC. Available at: [Link]
-
Help with separation of diastereomers. : r/CHROMATOGRAPHY - Reddit. Available at: [Link]
-
Chiral resolution - Wikipedia. Available at: [Link]
-
Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews - ACS Publications. Available at: [Link]
-
How does NMR differentiate between cis and trans isomers? - TutorChase. Available at: [Link]
-
How NMR Helps Identify Isomers in Organic Chemistry? - Creative Biostructure. Available at: [Link]
-
Separation of diastereomers - Chromatography Forum. Available at: [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. Available at: [Link]
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Comparative study on separation of diastereomers by HPLC - ResearchGate. Available at: [Link]
-
Stereoselective Synthesis of Substituted Oxocene Cores by Lewis Acid Promoted Cyclization - PubMed. Available at: [Link]
-
Stereoselective Synthesis of Substituted Oxocene Cores by Lewis Acid Promoted Cyclization - PMC - NIH. Available at: [Link]
-
How to separate the diastereomer peak from main peak? - ResearchGate. Available at: [Link]
-
NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N - PMC. Available at: [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. Available at: [Link]
-
(PDF) Protecting Group Free Radical C-H Trifluoromethylation of Peptides - ResearchGate. Available at: [Link]
-
Resurgence in Fluorinated Chiral Polysaccharide Phases for Supercritical Fluid Chromatography - Chromatography Today. Available at: [Link]
-
Separation and Solubility of Cis and Trans Isomers in Nanostructured Double-Decker Silsequioxanes | Request PDF - ResearchGate. Available at: [Link]
-
A generic chiral separation strategy in supercritical fluid chromatography - Journal of Chromatography A. Available at: [Link]
-
Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers | ACS Omega. Available at: [Link]
-
Chiral separation of amines in subcritical fluid chromatography using polysaccharide stationary phases and acidic additives - PubMed. Available at: [Link]
-
Enantioselective Desymmetrization of Trifluoromethylated Tertiary Benzhydrols via Hydrogen-Acceptor-Free Ir-Catalyzed Dehydrogenative C–H Silylation: Decisive Role of the Trifluoromethyl Group | JACS Au - ACS Publications. Available at: [Link]
-
Stereoselective synthesis of 2,3,4-highly substituted oxetanes by intramolecular C–C bond forming Michael addition - Chemical Communications (RSC Publishing). Available at: [Link]
-
Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC | LCGC International. Available at: [Link]
-
(PDF) Resurgence in Fluorinated Chiral Polysaccharide Phases for Supercritical Fluid Chromatography - ResearchGate. Available at: [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC. Available at: [Link]
- US2850549A - Separation of cis and trans isomers - Google Patents.
-
Stereoselective synthesis of 2,3,4-highly substituted oxetanes by intramolecular C-C bond forming Michael addition. - Semantic Scholar. Available at: [Link]
-
Separation of cis-/trans-diastereomers and enantiomers of aminoindanol and aminoindan using capillary electrophoresis - PubMed. Available at: [Link]
-
Cis and Trans Isomers - Chemistry Steps. Available at: [Link]
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- 5. sigmaaldrich.com [sigmaaldrich.com]
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- 13. pdf.benchchem.com [pdf.benchchem.com]
Overcoming steric hindrance in [2-(Trifluoromethyl)oxan-4-yl]methanamine reactions
Welcome to the technical support center for [2-(Trifluoromethyl)oxan-4-yl]methanamine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are leveraging this valuable, yet sterically complex, building block. We will explore the inherent challenges posed by its structure and provide field-proven troubleshooting strategies and detailed protocols to ensure your synthetic success.
Section 1: Understanding the Core Challenge: Steric Hindrance and Electronic Effects
Before troubleshooting specific reactions, it's crucial to understand the molecule's inherent properties. The combination of the bulky oxane ring, the conformationally significant trifluoromethyl (CF3) group, and the primary amine's position creates a unique and challenging steric environment.
Q1: What makes [2-(Trifluoromethyl)oxan-4-yl]methanamine so sterically hindered?
A1: The steric hindrance arises from two primary factors: the conformation of the oxane ring and the influence of the trifluoromethyl group.
-
Oxane Ring Conformation: The six-membered oxane ring predominantly adopts a chair conformation to minimize torsional strain. The substituents—the CF3 group at the 2-position and the aminomethyl group at the 4-position—can occupy either axial or equatorial positions. The bulky CF3 group has a strong preference for the equatorial position to minimize 1,3-diaxial interactions. This often forces the aminomethyl group into a specific orientation that can shield the nitrogen's lone pair.
-
Bulk of Substituents: The trifluoromethyl group itself is sterically demanding. Its presence adjacent to the ring oxygen influences the overall shape and accessibility of the 4-position. The aminomethyl group, while providing some flexibility, is still attached to a cyclic system, restricting its rotational freedom compared to a simple aliphatic amine.
The diagram below illustrates a likely low-energy conformation, showcasing how the ring structure and the CF3 group create a congested environment around the reactive amine.
Caption: Chair conformation illustrating steric shielding of the amine.
Q2: How does the trifluoromethyl (CF3) group affect the amine's reactivity beyond just physical bulk?
A2: The CF3 group is one of the most powerful electron-withdrawing groups used in organic chemistry.[1] This property significantly impacts the reactivity of the nearby amine in two ways:
-
Reduced Nucleophilicity: Through inductive effects, the CF3 group pulls electron density away from the oxane ring. This electronic pull extends to the aminomethyl group, reducing the electron density on the nitrogen atom. A lower electron density makes the amine's lone pair less available for donation, thereby decreasing its nucleophilicity and basicity.
-
Enhanced Lipophilicity: The CF3 group significantly increases the lipophilicity of the molecule.[2] While this is often a desirable trait in drug discovery for improving membrane permeability, it can affect solubility in certain polar reaction solvents, potentially impacting reaction rates.[2][3]
Section 2: Troubleshooting Guide for Common Reactions
This section addresses specific, frequently encountered issues in a question-and-answer format.
Issue 1: Low or No Yield in Acylation / Amidation Reactions
Q: I am attempting to acylate [2-(Trifluoromethyl)oxan-4-yl]methanamine with an acyl chloride, but I'm getting very low conversion and multiple side products. What is going wrong and how can I fix it?
A: This is a classic problem stemming from a combination of steric hindrance and the reduced nucleophilicity of the amine. The bulky environment impedes the approach of the electrophilic acylating agent, and the amine's lone pair is not sufficiently reactive to attack efficiently. Harsh conditions often lead to decomposition.
Causality: The sterically encumbered and electronically deactivated amine struggles to react with standard acylating agents. The use of a strong base like triethylamine with an acyl chloride can also lead to the formation of ketene intermediates (if applicable) or other side reactions if the desired acylation is slow.
Troubleshooting Strategies & Solutions:
| Strategy | Rationale | Recommended Protocol / Reagents |
| Use a Carbodiimide Coupling Agent | Avoids harsh acyl chlorides and strong bases. Reagents like EDC form a highly reactive O-acylisourea intermediate that is more susceptible to attack by the weakly nucleophilic amine. | Reagents: EDC (or DCC), HOBt (or DMAP). Solvent: DCM or DMF. |
| Switch to a Milder Acylating Agent | Anhydrides are generally less reactive than acyl chlorides but can be more effective in the presence of a suitable catalyst under controlled heating, reducing side reactions. | Reagents: Acetic anhydride, benzoic anhydride. Catalyst: 1-Methylimidazole.[4] |
| Employ a Highly Active Catalyst | Certain catalysts are specifically designed to facilitate the acylation of sterically hindered alcohols and amines by forming a more reactive intermediate.[4] | Catalyst: 1-Methylimidazole (1-MI) or 4-Dimethylaminopyridine (DMAP).[4] Use catalytic amounts (5-10 mol%). |
| Increase Temperature Moderately | Providing thermal energy can help overcome the activation energy barrier. This should be done cautiously and is best combined with a milder reagent system to prevent decomposition. | Conditions: Heat to 40-60 °C. Monitor closely by TLC or LC-MS. |
Validated Protocol: EDC/HOBt Mediated Amide Coupling
This protocol provides a reliable method for coupling a carboxylic acid to the title amine, bypassing the issues with acyl chlorides.
-
Dissolution: In a round-bottom flask under a nitrogen atmosphere, dissolve the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF (0.1 M).
-
Amine Addition: Add [2-(Trifluoromethyl)oxan-4-yl]methanamine (1.1 eq) to the solution and stir for 5 minutes.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
EDC Addition: Add EDC·HCl (1.2 eq) portion-wise over 10 minutes. A cloudy suspension may form.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.
-
Workup: Dilute the mixture with DCM and wash sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography. Note: Due to the basic nature of any unreacted amine, using silica gel treated with triethylamine (1-2% in the eluent) can prevent streaking and improve separation.[5]
Issue 2: Failure in Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)
Q: I am trying to couple my hindered amine with an aryl bromide using a standard Pd(dba)₂/BINAP catalyst system, but the reaction is not proceeding. How can I facilitate this difficult C-N bond formation?
A: Standard Buchwald-Hartwig conditions often fail for severely hindered primary amines. The steric bulk around the nitrogen prevents efficient coordination to the palladium center and subsequent reductive elimination. Success hinges on using specialized ligands designed to accommodate and promote reactions with bulky substrates.
Causality: The key steps in the catalytic cycle—oxidative addition, amine coordination/deprotonation, and reductive elimination—are all sensitive to steric hindrance. Bulky ligands are required to stabilize the active palladium species and create a less congested coordination sphere that allows the hindered amine to bind and the final C-N bond to form.
Caption: Troubleshooting workflow for C-N cross-coupling reactions.
Troubleshooting Strategies & Solutions:
| Strategy | Rationale | Recommended Ligand/Base Systems |
| Employ Modern Biarylphosphine Ligands | Ligands like those developed by the Buchwald group feature bulky substituents (e.g., t-butyl, cyclohexyl) that create a wider "pocket" around the palladium atom, facilitating the coupling of hindered substrates.[6] | Ligands: RuPhos, XPhos, tBuXPhos. Precatalysts: Use G3 or G4 palladacycles for improved stability and activity. |
| Utilize Copper Catalysis as an Alternative | Copper-catalyzed C-N coupling (Ullmann-type reactions) can be effective for hindered partners, especially with specialized ligands that enhance copper's reactivity.[7][8] | System: CuI with a pyrrole-ol ligand has shown promise for coupling sterically demanding primary amines with aryl iodides.[7] |
| Optimize the Base | A strong, non-nucleophilic base is critical. It must be able to deprotonate the amine without competing in the reaction. The choice of base can significantly influence catalyst turnover. | Bases: Sodium or Lithium bis(trimethylsilyl)amide (NaHMDS, LHMDS), Potassium phosphate (K₃PO₄), Cesium carbonate (Cs₂CO₃). |
Validated Protocol: Buchwald-Hartwig Amination with a Biarylphosphine Ligand
-
Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 eq), the biarylphosphine ligand (e.g., RuPhos, 2-4 mol%), and the palladium precatalyst (e.g., RuPhos Pd G3, 1-2 mol%).
-
Add Base: Add the base (e.g., LHMDS or K₃PO₄, 1.5-2.0 eq).
-
Evacuate and Backfill: Seal the tube, and evacuate and backfill with argon or nitrogen three times.
-
Add Reagents: Add [2-(Trifluoromethyl)oxan-4-yl]methanamine (1.2 eq) followed by the anhydrous solvent (e.g., toluene or dioxane, 0.1 M).
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours.
-
Monitoring & Workup: After cooling to room temperature, monitor by LC-MS. If the reaction is complete, dilute with ethyl acetate, filter through a pad of Celite® to remove palladium residues, and wash the filtrate with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.
Section 3: Frequently Asked Questions (FAQs)
Q: Are there alternative synthetic strategies that avoid direct functionalization of the hindered amine?
A: Yes. When direct reactions on the amine fail, a "late-stage amine formation" strategy can be effective. For example, you can perform reactions on a precursor molecule, such as an oxime or a nitrile, located at the 4-position of the oxane ring, and then reduce it to the primary amine in the final step. A general pathway could be: 4-oxo-2-(trifluoromethyl)oxane → oxime → reduction to amine. This approach can be advantageous if the required reaction conditions are incompatible with a primary amine.
Q: What is the best way to monitor these slow, sterically hindered reactions?
A: Given the often-low conversion rates, standard TLC can sometimes be misleading. LC-MS (Liquid Chromatography-Mass Spectrometry) is the preferred method. It provides unambiguous identification of starting materials, intermediates, and products based on their mass-to-charge ratio, and the chromatography gives a much clearer picture of the reaction mixture's complexity than TLC.
Q: My final product is a basic amine. What are the best practices for purification by silica gel chromatography?
A: Basic amines are notorious for "tailing" or "streaking" on acidic silica gel, leading to poor separation. To mitigate this, you can:
-
Neutralize the Silica: Pre-treat your column by flushing it with a solvent system containing 1-2% triethylamine or ammonia in methanol before loading your sample.
-
Use a Modified Eluent: Add 0.5-1% triethylamine or a few drops of aqueous ammonia to your eluent system (e.g., Hexane/Ethyl Acetate). This neutralizes the acidic sites on the silica as the eluent passes through, allowing your basic compound to travel more cleanly.
-
Consider Alternative Stationary Phases: If issues persist, alumina (neutral or basic) or amine-functionalized silica gel are excellent alternatives for purifying basic compounds.[5]
References
-
Title: Cu-Catalyzed C–N Coupling with Sterically Hindered Partners Source: PMC (PubMed Central) URL: [Link]
-
Title: Superelectrophiles and the Effects of Trifluoromethyl Substituents Source: SciSpace URL: [Link]
-
Title: Cu-Catalyzed C-N Coupling with Sterically Hindered Partners. Source: Semantic Scholar URL: [Link]
-
Title: Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole Source: ResearchGate URL: [Link]
-
Title: Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis Source: Journal of the American Chemical Society URL: [Link]
-
Title: Steric Hindrance: Definition, Factors, & Examples Source: Chemistry Learner URL: [Link]
-
Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: MDPI URL: [Link]
-
Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: PubMed URL: [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
Technical Support Center: Purification of Fluorinated Oxane Amines
Welcome to the technical support center for the purification of fluorinated oxane amines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of these unique compounds. The introduction of fluorine can significantly alter a molecule's physicochemical properties, often complicating standard purification protocols.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions to empower you to achieve your desired purity and yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect when synthesizing fluorinated oxane amines?
Common impurities often include starting materials, reagents, and byproducts from the fluorination process.[3] These can include non-fluorinated or partially fluorinated analogues of the target compound, as well as acidic impurities like hydrogen fluoride (HF) if certain fluorinating reagents are used.[3][4] Depending on the synthetic route, you may also encounter diastereomers or enantiomers that require specialized separation techniques.
Q2: Why are standard purification methods like silica gel chromatography sometimes ineffective for my fluorinated compound?
Fluorinated compounds often exhibit unique polarity and solubility profiles. The high electronegativity of fluorine can reduce the basicity of the amine, altering its interaction with the stationary phase. Furthermore, highly fluorinated compounds may have limited solubility in common organic solvents used for chromatography, leading to poor separation.[2]
Q3: What analytical techniques are best for assessing the purity of my fluorinated oxane amine?
A combination of techniques is recommended for a comprehensive purity assessment.
-
¹⁹F NMR: This is a powerful tool for identifying and quantifying fluorine-containing impurities.[5]
-
LC-MS: Liquid chromatography-mass spectrometry is essential for separating and identifying impurities with different masses.[6][7]
-
GC-MS: Gas chromatography-mass spectrometry can be suitable for volatile fluorinated amines.[6][8]
-
Elemental Analysis: Can determine the overall elemental composition, which is particularly useful for confirming the fluorine content in the final product.[9]
Q4: Are there any specific safety precautions I should take when purifying fluorinated oxane amines?
Yes, safety is paramount.
-
Handling Fluorinating Reagents: Many fluorinating reagents are toxic and corrosive. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[3]
-
Hydrogen Fluoride (HF): Some reactions may generate HF, which is highly toxic and can cause severe burns.[3] Be aware of the potential for HF formation and have appropriate safety protocols and neutralizing agents (e.g., calcium gluconate) readily available.
-
Solvent Safety: Always handle organic solvents in a fume hood and be aware of their flammability and toxicity.
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during the purification of your fluorinated oxane amine.
Troubleshooting Scenario 1: Poor Separation During Column Chromatography
Problem: My fluorinated oxane amine co-elutes with impurities on a standard silica gel column.
Possible Causes & Solutions:
-
Insufficient Selectivity of Stationary Phase: Standard silica or C18 columns may not provide enough selectivity for separating structurally similar fluorinated compounds.[10][11]
-
Inappropriate Mobile Phase: The choice of eluent is critical for achieving good separation.
-
Solution 1: Mobile Phase Modification: Systematically vary the mobile phase composition. For reversed-phase chromatography, adjusting the ratio of organic solvent (e.g., acetonitrile, methanol) to water can significantly impact retention and selectivity.[10]
-
Solution 2: Use of Additives: For basic amines, adding a small amount of a modifier like triethylamine (TEA) to the mobile phase can help to reduce peak tailing by masking active silanol groups on the silica surface. Conversely, for acidic impurities, adding an acid like formic acid or acetic acid can improve peak shape.
-
-
Sample Overload: Injecting too much sample can lead to broad peaks and poor resolution.[13]
-
Solution: Reduce the amount of sample loaded onto the column.[13]
-
Experimental Protocol: Method Development for HPLC Purification
-
Initial Screening:
-
Start with a standard C18 column and a gradient elution from 95:5 water:acetonitrile to 5:95 water:acetonitrile (both with 0.1% formic acid) over 20 minutes.
-
Analyze the resulting chromatogram for peak shape and resolution.
-
-
Stationary Phase Evaluation:
-
If separation is poor, switch to a PFP or a perfluoroalkyl stationary phase column.
-
Repeat the initial screening gradient.
-
-
Mobile Phase Optimization:
-
If co-elution persists, try replacing acetonitrile with methanol.
-
Experiment with different additives. If your compound is basic, add 0.1% TEA to the mobile phase.
-
-
Isocratic vs. Gradient Elution:
-
Once a promising mobile phase is identified, you can optimize the separation further by switching to an isocratic elution or a shallower gradient around the elution point of your target compound.
-
Troubleshooting Scenario 2: Difficulty Removing Acidic Impurities
Problem: My final product is contaminated with acidic impurities, such as residual HF or acidic byproducts.
Possible Causes & Solutions:
-
Incomplete Quenching: The reaction may not have been properly quenched to neutralize all acidic species.
-
Ineffective Liquid-Liquid Extraction: Standard aqueous washes may not be sufficient to remove all acidic impurities, especially if they have some organic solubility.
Solutions:
-
Aqueous Base Wash: Washing the organic layer with a dilute aqueous base solution is a common and effective method.
-
Protocol:
-
Dissolve the crude product in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with brine (saturated NaCl solution).
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
-
-
Solid-Phase Scavenging: Using a basic solid support can be a highly effective way to remove acidic impurities.
-
Protocol:
-
Dissolve the crude product in a suitable solvent.
-
Add a basic scavenger resin (e.g., an amine-functionalized silica or polymer) and stir for a specified time.
-
Filter off the resin and concentrate the filtrate.
-
-
-
Distillation: If the desired fluorinated oxane amine is volatile and thermally stable, distillation can be an effective method to separate it from non-volatile acidic impurities.[4]
Troubleshooting Scenario 3: Product is a Stubborn Oil or Fails to Crystallize
Problem: My purified fluorinated oxane amine is an oil, and I cannot induce crystallization to obtain a solid product.
Possible Causes & Solutions:
-
Residual Impurities: Even small amounts of impurities can inhibit crystallization.
-
Solution: Re-purify the material using a different chromatographic method or a different solvent system for extraction to remove any remaining impurities.
-
-
Amorphous Nature of the Compound: Some compounds are inherently difficult to crystallize.
-
Solution 1: Solvent Screening for Recrystallization: Systematically screen a wide range of solvents and solvent mixtures. Start with solvents in which your compound has moderate solubility at elevated temperatures and low solubility at room temperature or below.
-
Solution 2: In Situ Cryo-Crystallization: This technique involves crystallizing the compound directly from the liquid state at low temperatures.[14][15] This can be particularly useful for compounds that are oils at room temperature.
-
Solution 3: Salt Formation: If the amine is sufficiently basic, forming a salt with an appropriate acid (e.g., HCl, oxalic acid, tartaric acid) can often induce crystallization. The resulting crystalline salt can then be isolated and, if necessary, the free amine can be regenerated. A study has shown success using trichloroacetic acid (TCA) to precipitate amines, which can then be liberated as the pure amine.[16]
-
Experimental Protocol: Recrystallization Screening
-
Place a small amount of the purified oil (10-20 mg) into several small vials.
-
To each vial, add a different solvent (e.g., hexanes, ethyl acetate, methanol, acetonitrile, water) dropwise until the oil dissolves at room temperature.
-
If the oil dissolves, try cooling the solution in an ice bath or freezer to see if crystals form.
-
If the oil does not dissolve at room temperature, gently heat the vial until it dissolves. Then, allow it to cool slowly to room temperature, followed by cooling in an ice bath.
-
If a single solvent is not effective, try binary solvent systems. Dissolve the oil in a small amount of a "good" solvent (in which it is very soluble) and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes turbid. Gently heat to clarify and then cool slowly.
Data Summary & Visualization
Table 1: Recommended Chromatographic Conditions for Fluorinated Compounds
| Stationary Phase | Typical Mobile Phase | Rationale & Best For |
| C18 (Reversed-Phase) | Acetonitrile/Water or Methanol/Water | Good starting point for moderately polar compounds.[10] |
| Pentafluorophenyl (PFP) | Acetonitrile/Water or Methanol/Water | Provides alternative selectivity for halogenated and aromatic compounds through π-π and dipole-dipole interactions.[10][11] |
| Fluorous Silica Gel | Fluorinated Solvents / Organic Solvents | Exploits the "fluorophilicity" of highly fluorinated compounds for separation.[17] |
| Silica Gel (Normal-Phase) | Hexanes/Ethyl Acetate | Suitable for less polar fluorinated compounds. |
Diagram 1: General Purification Workflow
Caption: A general workflow for the purification of fluorinated oxane amines.
Diagram 2: Troubleshooting Decision Tree for Chromatography
Caption: Decision tree for troubleshooting poor chromatographic separation.
References
-
Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]
-
Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications | Request PDF. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]
-
Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC | LCGC International. (2025, November 28). LCGC International. Retrieved February 13, 2026, from [Link]
- Purification of organic fluorine compounds. (1934, February 6). Google Patents.
- Separation of aromatic fluoro-compound and aromatic nitro-compound. (1996, March 19). Google Patents.
-
Evaluation of Gas Chromatographic Columns for the Separation of Fluorinated Materials. (n.d.). ACS Publications. Retrieved February 13, 2026, from [Link]
-
(PDF) In Situ Cryo-Crystallization of Fluorinated Amines: A - Amanote Research. (n.d.). Amanote. Retrieved February 13, 2026, from [Link]
-
Synthesis of Fluorinated Amines: A Personal Account | ACS Organic & Inorganic Au. (2023, September 5). ACS Publications. Retrieved February 13, 2026, from [Link]
- Removal of impurities from amines. (1987, April 28). Google Patents.
-
In Situ Cryo-Crystallization of Fluorinated Amines: A Comparative Study of Cooperative Intermolecular Interactions Involving Ordered and Disordered Fluorine | Crystal Growth & Design. (2006, March 16). ACS Publications. Retrieved February 13, 2026, from [Link]
-
Workup: Amines. (n.d.). University of Rochester. Retrieved February 13, 2026, from [Link]
-
New Methods for the Construction of Fluorinated Cyclic Amines and Amides. (n.d.). Nottingham ePrints. Retrieved February 13, 2026, from [Link]
-
Synthesis of Fluorinated Amines: A Personal Account. (n.d.). National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]
-
ANALYTICAL METHOD SUMMARIES. (2021, May 24). Eurofins. Retrieved February 13, 2026, from [Link]
-
Fluorination Chemistry Performed in a Modular Flow Reactor Introduction to Flow Chemistry. (n.d.). Vapourtec. Retrieved February 13, 2026, from [Link]
-
A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. (2025, August 6). ResearchGate. Retrieved February 13, 2026, from [Link]
-
III Analytical Methods. (n.d.). Japan International Cooperation Agency. Retrieved February 13, 2026, from [Link]
-
LC Purification Troubleshooting Guide. (n.d.). Waters Corporation. Retrieved February 13, 2026, from [Link]
-
In Situ Cryo-Crystallization of Fluorinated Amines: A Comparative Study of Cooperative Intermolecular Interactions Involving Ordered and Disordered Fluorine. (2016, May 4). ACS Publications. Retrieved February 13, 2026, from [Link]
-
Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). (2021, February 2). National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]
-
Search for improved fluorinated stationary phases for separation of fluorine-containing pharmaceuticals from their desfluoro analogs. (2019, July 30). ResearchGate. Retrieved February 13, 2026, from [Link]
-
2 Overview on PFAS analytical methods. (n.d.). Publications Office of the European Union. Retrieved February 13, 2026, from [Link]
-
Fluorination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved February 13, 2026, from [Link]
-
Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach | ACS Environmental Au. (2022, February 14). ACS Publications. Retrieved February 13, 2026, from [Link]
-
Trichloroacetic acid fueled practical amine purifications. (2022, February 24). Beilstein Journals. Retrieved February 13, 2026, from [Link]
-
Synthesis of fluorinated aminium cations coupled with carborane anions for use as strong one-electron oxidants. (n.d.). Royal Society of Chemistry. Retrieved February 13, 2026, from [Link]
-
N-Fluoro Amines and Their Analogues as Fluorinating Reagents in Organic Synthesis. (2025, August 5). ResearchGate. Retrieved February 13, 2026, from [Link]
-
CHAPTER 9: Fluorinations Not Using Fluorine Gas. (2022, May 20). Royal Society of Chemistry. Retrieved February 13, 2026, from [Link]
Sources
- 1. Synthesis of Fluorinated Amines: A Personal Account - PMC [pmc.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. Fluorination - Wordpress [reagents.acsgcipr.org]
- 4. US1946195A - Purification of organic fluorine compounds - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 7. Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
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- 13. waters.com [waters.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. acs.figshare.com [acs.figshare.com]
- 16. BJOC - Trichloroacetic acid fueled practical amine purifications [beilstein-journals.org]
- 17. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Solubility of [2-(Trifluoromethyl)oxan-4-yl]methanamine
Welcome to the dedicated technical support center for [2-(Trifluoromethyl)oxan-4-yl]methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing the solubility of this compound in various organic solvents. Here, we move beyond simple protocols to explain the underlying scientific principles, empowering you to make informed decisions in your experimental design.
Understanding the Solubility of a Fluorinated Amine
The solubility of [2-(Trifluoromethyl)oxan-4-yl]methanamine is governed by a combination of factors inherent to its structure: the basicity of the primary amine, the high electronegativity and lipophilicity of the trifluoromethyl (CF3) group, and the overall polarity of the oxane ring.[1][2] The CF3 group significantly influences the molecule's properties, often increasing lipophilicity and metabolic stability.[1][3] However, its strong electron-withdrawing nature can also impact the pKa of the neighboring amine, influencing its interaction with protic and aprotic solvents.[4]
Troubleshooting Guide: Common Solubility Challenges
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question 1: My compound is poorly soluble in non-polar solvents like hexanes and toluene. Why is this, and what can I do?
Answer: The limited solubility in non-polar solvents is expected due to the polarity of the oxane ring and the primary amine. These groups can participate in hydrogen bonding, which is not favored in non-polar environments.
-
Immediate Action: Consider using a solvent with intermediate polarity. A mixture of a non-polar solvent with a more polar one, like dichloromethane or ethyl acetate, can be effective.
-
For Recrystallization: If you are attempting recrystallization and observing poor solubility, you might need to use a solvent mixture. Dissolve the compound in a more polar solvent at an elevated temperature and then slowly add a less polar solvent until turbidity is observed. Allowing this solution to cool slowly can promote crystal growth.
Question 2: I'm observing inconsistent solubility results in protic solvents like methanol and ethanol. What could be the cause?
Answer: Inconsistent solubility in protic solvents can be due to several factors:
-
Water Content: The presence of even small amounts of water can significantly alter the solubility of amines. Ensure you are using anhydrous solvents.
-
Temperature Fluctuations: Solubility is often temperature-dependent. Ensure your experiments are conducted at a consistent and recorded temperature.
-
Salt Formation: If your compound has been exposed to acidic conditions, it may exist partially as a salt, which will have a different solubility profile.
Question 3: Can I use pH adjustment to improve solubility in organic solvents?
Answer: While pH adjustment is a common technique for aqueous solutions, it can also be leveraged in certain organic solvent systems.[5][6]
-
Acidification: Adding a small amount of a suitable organic acid (e.g., acetic acid or trifluoroacetic acid) can protonate the primary amine, forming a salt. This salt may have improved solubility in more polar organic solvents. However, be cautious as this will alter the chemical nature of your compound. This method is only recommended if your downstream applications are compatible with the salt form.[7]
Experimental Protocols
Here are detailed methodologies for key experiments related to solubility.
Protocol 1: Determination of Qualitative Solubility
This protocol provides a rapid assessment of solubility in a range of solvents.
Materials:
-
[2-(Trifluoromethyl)oxan-4-yl]methanamine
-
A selection of organic solvents (e.g., hexanes, toluene, dichloromethane, ethyl acetate, acetone, acetonitrile, methanol, isopropanol)
-
Small vials (1-2 mL)
-
Vortex mixer
Procedure:
-
Add approximately 1-2 mg of the compound to a clean, dry vial.
-
Add 0.1 mL of the selected solvent to the vial.
-
Vortex the mixture for 30 seconds.
-
Visually inspect the solution for any undissolved solid.
-
If the solid has dissolved, add another 1-2 mg of the compound and repeat steps 3 and 4 until solid material remains.
-
Record your observations as "freely soluble," "soluble," "sparingly soluble," or "insoluble" for each solvent.
Protocol 2: Quantitative Solubility Determination by the Saturation Shake-Flask Method
This method provides a more precise measurement of solubility.
Materials:
-
[2-(Trifluoromethyl)oxan-4-yl]methanamine
-
Chosen organic solvent
-
Scintillation vials or other sealable containers
-
Orbital shaker or magnetic stirrer
-
Analytical balance
-
High-performance liquid chromatography (HPLC) system or other suitable analytical instrument
Procedure:
-
Add an excess amount of the compound to a vial.
-
Add a known volume of the solvent.
-
Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, allow the solution to stand undisturbed for at least 4 hours to allow undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of your analytical method.
-
Analyze the diluted sample by HPLC or another appropriate method to determine the concentration.
-
Calculate the solubility in units such as mg/mL or mol/L.
Frequently Asked Questions (FAQs)
Q1: How does the trifluoromethyl group affect the solubility of the compound?
A1: The trifluoromethyl group generally increases the lipophilicity of a molecule, which can enhance its solubility in non-polar organic solvents.[1][2] However, its strong electron-withdrawing nature can also influence the basicity of the nearby amine, which in turn affects its interactions with protic and polar aprotic solvents.[4]
Q2: What is the best starting point for choosing a solvent for this compound?
A2: Based on its structure, solvents of intermediate polarity such as dichloromethane, ethyl acetate, or acetone are good starting points. For purification by chromatography, a solvent system that provides good solubility and appropriate retention on the chosen stationary phase should be selected.
Q3: Are there any safety precautions I should take when handling this compound?
A3: As with any chemical, you should consult the Safety Data Sheet (SDS) before use. Trifluoromethylated compounds should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.
Q4: Can I use co-solvents to improve solubility?
A4: Yes, using a co-solvent system is a common and effective technique to enhance solubility.[5] This involves mixing a solvent in which the compound is poorly soluble with one in which it is highly soluble. This can be particularly useful for applications like recrystallization and reaction chemistry.
Visualizing Experimental Workflows
Solubility Screening Workflow
Caption: A flowchart for qualitative solubility screening.
Factors Influencing Solubility
Caption: Key factors influencing the solubility of the target compound.
References
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC. (2025, July 18).
- Muller, N. (1986). When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. Journal of Pharmaceutical Sciences, 75(10), 987–991.
- Schlosser, M. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 23.
- Liu, F., Wu, Q., Wang, X., Dong, Q., & Sun, K. (2025). Recent advances in the diverse transformations of trifluoromethyl alkenes. Organic & Biomolecular Chemistry.
- Frontier, A. (2026). Workup: Amines. University of Rochester.
- Solubility of KF in four organic solvents and thermodynamic dissolution functions. (2025, August 5). Journal of Chemical & Engineering Data.
- Sahoo, R. N. (n.d.). SOLUBILITY ENHANCEMENT TECHNIQUE.
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- Domasevitch, K. V. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents.
- Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and Water. (2020, November 16). Research Communities by Springer Nature.
- Cenci, F., et al. (2024, May 18). Predicting drug solubility in organic solvents mixtures. International Journal of Pharmaceutics.
- Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds. (n.d.). Google Patents.
- Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC. (2020, November 13).
- Vermeire, F. H., & Green, W. H. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. MIT Open Access Articles.
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- Containing Functional Groups & The Many Roles for Fluorine in Medicinal Chemistry. (n.d.).
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- 2-Amino-4-(trifluoromethyl)pyridine - Pipzine Chemicals. (n.d.).
- (2- (Trifluoromethyl)pyridin-4-yl)methanamine - Alfa Chemistry. (n.d.).
- 916304-20-6|(2-(Trifluoromethyl)pyridin-4-yl)methanamine - BLDpharm. (n.d.).
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- The Solubility of Oxyma in Organic Solvents: A Technical Guide - Benchchem. (n.d.).
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Preventing racemization during [2-(Trifluoromethyl)oxan-4-yl]methanamine coupling
A Guide to Preventing Racemization During the Coupling of [2-(Trifluoromethyl)oxan-4-yl]methanamine and Related Chiral Amines
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are incorporating chiral amines, specifically [2-(Trifluoromethyl)oxan-4-yl]methanamine, into their synthetic workflows. Maintaining the stereochemical integrity of this and other chiral molecules during amide bond formation is critical for ensuring the desired biological activity and safety profile of the final compound.
This document provides in-depth troubleshooting advice, validated protocols, and a mechanistic overview to help you diagnose and prevent racemization in your coupling reactions.
Quick-Access FAQs
Q1: What is racemization and why is it a problem in my coupling reaction?
A1: Racemization is the conversion of a chiral molecule into an equal mixture of both enantiomers (a racemate). In drug development, typically only one enantiomer is biologically active, while the other may be inactive or cause harmful side effects. During amide coupling, the chiral center of an activated carboxylic acid can be particularly susceptible to racemization, leading to a loss of optical purity in your product.[1][2]
Q2: My chiral HPLC shows a significant amount of the undesired diastereomer. What is the most likely cause?
A2: The most common causes of racemization during amide coupling are an inappropriate choice of base, an unsuitable coupling reagent, or elevated reaction temperatures.[3] Strong, non-hindered bases like triethylamine or excessive amounts of any base can readily deprotonate the chiral alpha-carbon of the activated acid, leading to racemization.[4][5]
Q3: Which class of coupling reagents is best for minimizing racemization?
A3: While many reagents can be effective, phosphonium and aminium/uronium salt-based reagents (e.g., PyBOP, HATU, HBTU) are generally very efficient with minimal racemization.[6] Carbodiimides like DCC or DIC are also widely used but almost always require an additive, such as Oxyma Pure or HOAt, to effectively suppress racemization.[7][8]
Q4: Can I use DIPEA as the base in my reaction?
A4: N,N-Diisopropylethylamine (DIPEA) is a common choice due to its steric hindrance. However, for particularly sensitive substrates, even DIPEA can cause racemization. Weaker or more sterically hindered bases like N-methylmorpholine (NMM) or 2,4,6-collidine are often better choices for preserving chiral integrity.[3][4]
Understanding the Mechanism of Racemization
Preventing racemization begins with understanding its primary mechanism during amide bond formation. The most common pathway involves the formation of a planar 5(4H)-oxazolone (also known as an azlactone) intermediate from the activated carboxylic acid.[1][2] The hydrogen on the chiral α-carbon of this intermediate is highly acidic and can be easily removed by a base, leading to a loss of stereochemical information.
The key to preventing racemization is to promote the direct amination pathway while suppressing the formation and/or deprotonation of the oxazolone intermediate.
In-Depth Troubleshooting Guide
If you have detected racemization in your product, use this guide to systematically diagnose and resolve the issue.
Issue: High Levels of Epimerization Detected by Chiral HPLC/SFC
Step 1: Evaluate Your Coupling Reagent and Additives
The choice of coupling reagent is the most critical factor in controlling racemization.
-
Cause: Using a carbodiimide reagent (e.g., DCC, DIC, EDC) without an additive.[7] Carbodiimides form a highly reactive O-acylisourea intermediate which can rapidly cyclize to the problematic oxazolone.[9]
-
Solution: Always use a racemization-suppressing additive with carbodiimides. Additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure) react with the O-acylisourea to form an active ester that is more stable and less prone to racemization.[7][8] HOAt and Oxyma are generally considered more effective than HOBt.[2][10]
-
Cause: Using a coupling reagent known to cause racemization with sensitive substrates.
-
Solution: Switch to a modern phosphonium or uronium/aminium salt-based reagent. Reagents like HATU, HBTU, and PyBOP are designed for high coupling efficiency with low levels of racemization, even for challenging couplings.[6][8] For extremely sensitive substrates, specialized reagents like DEPBT have shown excellent results in preventing racemization where other reagents fail.[11]
Step 2: Scrutinize Your Choice and Stoichiometry of Base
The base plays a dual role: it deprotonates the carboxylic acid salt and can also abstract the chiral proton, causing racemization.[5]
-
Cause: Using a strong, non-sterically hindered base like triethylamine (TEA). TEA's small size and high basicity make it very effective at deprotonating the α-carbon.[4]
-
Solution: Switch to a weaker or more sterically hindered base. N-methylmorpholine (NMM) is a weaker base (pKa ~7.4), and 2,4,6-collidine is significantly more hindered. Both are excellent choices for minimizing racemization.[3][4]
-
Cause: Using an excess of base. Even with a suitable base like DIPEA, using more than the required stoichiometric amount increases the risk of racemization.
-
Solution: Use the minimum amount of base required for the reaction. Typically, for coupling a free acid to an amine salt, 2.0 equivalents of base are needed. If coupling a free acid to a free amine, only 1.0 equivalent is needed for phosphonium/uronium reagents.
Step 3: Control the Reaction Temperature
Higher temperatures accelerate all reaction rates, including the rate of oxazolone formation and deprotonation.[7]
-
Cause: Running the coupling reaction at room temperature or elevated temperatures.
-
Solution: Perform the coupling at a lower temperature. Starting the reaction at 0 °C and allowing it to slowly warm to room temperature is a standard practice to minimize racemization.[3] For particularly difficult cases, maintaining the reaction at 0 °C or even lower may be necessary.
Troubleshooting Workflow
Use the following decision tree to guide your optimization process.
Recommended Protocols & Data
Protocol 1: Low-Racemization Coupling using HATU
This protocol is recommended for coupling valuable chiral amines like [2-(Trifluoromethyl)oxan-4-yl]methanamine where preserving stereochemical integrity is paramount.
-
Preparation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the N-protected amino acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF, CH₂Cl₂).
-
Activation: Cool the solution to 0 °C in an ice bath. Add HATU (1.1 eq) and 2,4,6-collidine (2.2 eq). Stir for 1-5 minutes. Note: Pre-activation time should be kept to a minimum.
-
Coupling: Add a solution of [2-(Trifluoromethyl)oxan-4-yl]methanamine (1.2 eq) in the same solvent to the activated mixture.
-
Reaction: Maintain the reaction at 0 °C for 30 minutes, then allow it to warm slowly to room temperature and stir for 2-16 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Quench the reaction with saturated aqueous NH₄Cl. Extract the product with an appropriate organic solvent. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification & Analysis: Purify the crude product by flash column chromatography. Determine the diastereomeric ratio or enantiomeric excess using chiral HPLC or SFC.
Comparative Data: Impact of Reagents and Base on Racemization
The following table summarizes typical results from studies comparing different coupling conditions. The level of racemization is highly substrate-dependent, but these trends are broadly applicable.
| Carboxylic Acid | Coupling Reagent | Additive | Base (eq) | Temp (°C) | % D-Isomer (Racemization) | Reference |
| Z-Phe-Val-OH | DIC | None | NMM (1.0) | RT | High | [4] |
| Z-Phe-Val-OH | DIC | HOBt | NMM (1.0) | RT | Low | [4] |
| Z-Phe-Val-OH | DIC | HOBt | DIPEA (1.0) | RT | Moderate | [4] |
| Z-Phe-Val-OH | DIC | HOBt | Collidine (1.0) | RT | Very Low | [4] |
| Fmoc-Cys(Trt)-OH | DIC | HOBt | None | RT | Low | [7] |
| Fmoc-His(Trt)-OH | HBTU | --- | DIPEA (2.0) | RT | Moderate-High | [12] |
| Nα-Acyl-Tyr | BOP | HOBt | DIPEA (excess) | 0 -> RT | ~13% | [11] |
| Nα-Acyl-Tyr | DEPBT | --- | DIPEA (2.0) | 0 -> RT | Not Detected | [11] |
This data is illustrative. Actual results will vary based on the specific substrates and reaction conditions.
By carefully selecting your coupling reagents, additives, base, and controlling the reaction temperature, you can effectively prevent racemization and ensure the chiral integrity of your final product.
References
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
- Bodanszky, M., & Bodanszky, A. (1966). Racemization in Peptide Synthesis. Mechanism-specific Models.
- Nord, C., et al. (2021). In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis. Amino Acids, 53(3), 459-466.
- Hu, L., et al. (2016). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Journal of the American Chemical Society, 138(40), 13135-13138.
- Soh, C. H., et al. (2020). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
- Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
- Wang, P., et al. (1995). Study of the Racemization Observed in the Amide Bond Forming Reaction on Silica Gel. Journal of Organic Chemistry, 60(5), 1121-1125.
- Xu, S., et al. (2022). Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research, 55(15), 2132-2146.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- Subirós-Funosas, R., et al. (2013). Onium-type peptide coupling reagents: a classic topic in the spotlight. RSC Advances, 3(36), 15383-15396.
- de la Torre, B. G., & Andreu, D. (2016).
- Bodanszky, M. (1993). Peptide Chemistry: A Practical Textbook. Springer-Verlag.
- Dunetz, J. R., et al. (2016). A green chemistry perspective on catalytic amide bond formation. Green Chemistry, 18(11), 3164-3174.
- Ho, G.-J., et al. (1995). Carbodiimide-Mediated Amide Formation in a Two-Phase System. A High-Yield and Low-Racemization Procedure for Peptide Synthesis. The Journal of Organic Chemistry, 60(11), 3569-3570.
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Removing residual solvents from [2-(Trifluoromethyl)oxan-4-yl]methanamine oil
Technical Support Center: [2-(Trifluoromethyl)oxan-4-yl]methanamine
A Guide to Effective Residual Solvent Removal from High-Boiling Point Oils
Prepared by the Senior Application Scientist Team
Disclaimer: Specific physical properties, such as the precise boiling point for [2-(Trifluoromethyl)oxan-4-yl]methanamine, are not widely available in published literature. The guidance provided herein is based on the compound's structural characteristics—namely its anticipated high molecular weight, polarity, and the presence of a primary amine—and established principles for purifying analogous viscous, high-boiling point oils.
Introduction
Researchers, scientists, and drug development professionals frequently encounter the challenge of removing residual solvents from synthesized compounds. For high-boiling, viscous oils like [2-(Trifluoromethyl)oxan-4-yl]methanamine, this task can be particularly demanding. Incomplete solvent removal can compromise downstream applications, affect analytical characterization, and lead to non-compliance with regulatory standards. Since there is no therapeutic benefit from residual solvents, they must be removed to the greatest extent possible to meet product specifications and quality-based requirements.[1][2]
This guide provides a troubleshooting-focused framework to address common issues encountered during the purification of this and similar compounds. It emphasizes the "why" behind each technique, empowering you to make informed decisions for efficient and effective solvent removal.
Troubleshooting & FAQs
Q1: I've been using a standard rotary evaporator for hours, but my NMR/GC analysis still shows significant amounts of residual solvent (e.g., Toluene, Ethyl Acetate). What is happening?
Answer: This is a common and expected challenge. The efficiency of a rotary evaporator depends on lowering a solvent's boiling point by reducing the pressure.[3][4][5][6] However, there are two main limiting factors in your case:
-
Vapor Pressure Limitations: Solvents like Toluene (B.P. 111 °C) and Ethyl Acetate (B.P. 77 °C) have relatively low vapor pressures. A standard laboratory water aspirator or diaphragm pump may not achieve a low enough pressure to efficiently remove them at a gentle temperature (e.g., 40-50 °C).[7]
-
Viscous Trapping: Your product is a high-boiling oil. As the more volatile solvent is removed, the concentration of your product increases, leading to a significant rise in the mixture's viscosity. This thick, oily matrix can physically trap solvent molecules, drastically slowing down the rate of evaporation, even under vacuum.
Solution: For high-boiling solvents or stubborn residual amounts, you must move beyond a standard rotary evaporator setup and employ more advanced techniques like high-vacuum evaporation or co-solvent stripping, as detailed in the following questions.
Q2: What are the optimal starting parameters for removing a common solvent like Dichloromethane (DCM) or Ethyl Acetate from my oil using a rotary evaporator?
Answer: While a standard rotovap may not remove all the solvent, it is the correct first step for bulk removal. A good starting point is the "Delta 20 Rule" or similar guidelines.
-
Principle: The goal is to create a sufficient temperature gradient between the heated bath and the cooled condenser to ensure efficient re-condensation of the evaporated solvent.[6]
Here are recommended starting parameters. Note that the vacuum level is the most critical parameter for lowering the boiling point.[5]
| Solvent | Atmospheric Boiling Point (°C) | Recommended Bath Temp. (°C) | Target Vacuum (mbar / Torr) |
| Dichloromethane | 40 | 30-40 | 400-500 / 300-375 |
| Ethyl Acetate | 77 | 40-50 | 100-150 / 75-110 |
| Heptane/Hexane | 98 / 69 | 40-50 | 80-120 / 60-90 |
| Toluene | 111 | 50-60 | 50-70 / 38-53 |
| Water | 100 | 60-70 | 50-100 / 38-75 |
Table 1: Recommended starting parameters for rotary evaporation of common solvents.
Expert Tip: To minimize the risk of thermal degradation to your amine-containing compound, always use the lowest possible bath temperature combined with the best achievable vacuum.
Q3: I am concerned about the thermal stability of my compound. How can I remove a high-boiling solvent like Toluene or DMF without using excessive heat?
Answer: This is a critical consideration. The solution is to use a high-vacuum system (typically <1 mbar) to significantly lower the solvent's boiling point, allowing for its removal at or near room temperature.[8] Techniques like Short-Path Distillation are ideal for this.[3][9]
Short-Path Distillation Principle: This technique is used for purifying heat-sensitive materials.[9] The substance travels a very short distance from the heating surface to the condenser, which minimizes product loss and allows for lower processing temperatures under high vacuum.[9]
Experimental Protocols
Protocol 1: High-Vacuum Solvent Removal (Short-Path / Kugelrohr)
This protocol is designed for removing trace to significant amounts of high-boiling solvents.
-
System Preparation: Assemble the short-path distillation apparatus. Ensure all glass joints are clean, properly greased, and secured with clips to maintain a deep vacuum.[10][11]
-
Cold Trap: Fill the cold trap with dry ice and a suitable solvent (e.g., acetone or isopropanol) or connect it to a cryo-cooler. This is critical to protect the vacuum pump from corrosive solvent vapors.[10][12]
-
Sample Loading: Transfer your oil into the distillation flask. It should not be more than half full.[4] Add a magnetic stir bar.
-
Evacuation: Begin stirring and slowly open the system to the high-vacuum pump. A gradual pressure reduction will prevent violent bumping.[13]
-
Heating: Once the system is at a stable, deep vacuum (<1 mbar), slowly increase the heating mantle temperature. For Toluene, a bath temperature of 40-50 °C should be sufficient under high vacuum.
-
Collection: The solvent will evaporate from your oil, travel the short path to the condenser, and collect in the receiving flask.
-
Completion: The process is complete when you no longer see solvent condensing and dripping into the receiving flask. Allow the apparatus to cool completely before slowly re-introducing atmospheric pressure.
Q4: My product is a very thick, viscous gum that doesn't flow, and I believe it's trapping solvent. How can I address this?
Answer: This is a classic case of viscous trapping. The best strategy is Co-Solvent Stripping , also known as "chasing" the solvent.
-
Principle: You will dissolve your viscous oil in a large volume of a low-boiling, non-polar solvent in which your compound has high solubility. This reduces the overall viscosity and disrupts the intermolecular forces trapping the original, higher-boiling solvent. When this new, more volatile solvent is evaporated, it helps to carry away the residual traces of the original solvent.
Protocol 2: Co-Solvent Stripping ("Chasing")
-
Select a Co-Solvent: Choose a volatile solvent with a low boiling point that is known to dissolve your product well. Pentane or a hexane/ethyl acetate mixture are excellent choices. Ensure the co-solvent itself is not something you wish to avoid.
-
Dilute: Dissolve your viscous oil completely in a generous amount of the chosen co-solvent (e.g., 20-50 times the volume of your oil).
-
Evaporate: Remove the co-solvent using a rotary evaporator. As the co-solvent evaporates, it will help pull the trapped, higher-boiling solvent with it.
-
Repeat: For stubborn solvents, this process may need to be repeated 2-3 times for maximum effect.
-
Final Drying: After the final co-solvent strip, place the flask on a high-vacuum line (as described in Protocol 1) at room temperature for several hours to remove the last traces of all solvents.
Visualization of Workflows
Decision-Making for Solvent Removal
The following flowchart outlines a logical progression for selecting the appropriate solvent removal technique.
Caption: Decision flowchart for solvent removal.
High-Vacuum Apparatus Setup
A robust high-vacuum setup is essential for removing stubborn, high-boiling point solvents.
Caption: Schematic of a high-vacuum distillation apparatus.
Quality Control: Quantifying Residual Solvents
Visual inspection is not sufficient to confirm the absence of residual solvents. You must use quantitative analytical techniques. The International Council for Harmonisation (ICH) provides guidelines on acceptable limits for various solvents in pharmaceutical products.[1][2][14][15][16]
Q5: How can I accurately determine the concentration of remaining solvent?
Answer: The two most common and reliable methods are Gas Chromatography with Headspace sampling (GC-HS) and Quantitative Nuclear Magnetic Resonance (qNMR).
-
GC-Headspace (GC-HS): This is the gold standard for volatile residual solvent analysis.[17][18][19][20]
-
Principle: A sample of your oil is dissolved in a high-boiling solvent (like DMI or DMSO) in a sealed vial.[17][19] The vial is heated, causing the volatile residual solvents to partition into the gas phase (the "headspace") above the liquid. A sample of this gas is then injected into the GC for separation and quantification. This technique avoids injecting the non-volatile oil directly into the instrument.[17][19]
-
Advantages: Extremely sensitive (detects ppm levels), highly accurate, and the preferred regulatory method.[21]
-
-
Quantitative NMR (¹H qNMR): A powerful and rapid method if a GC is not available.
-
Principle: A precisely weighed amount of your sample is dissolved in a deuterated solvent along with a precisely weighed amount of an internal standard.[22][23] The internal standard must be a high-purity compound with a simple NMR signal that does not overlap with any signals from your product or the residual solvent.[22] By comparing the integration of a known proton signal from your residual solvent to the integration of a known proton signal from the internal standard, you can calculate the exact molar amount and, consequently, the weight percentage (ppm) of the solvent.[23][24]
-
Common Internal Standards: Maleic acid, 1,4-dinitrobenzene, or dimethyl sulfone are often used.
-
References
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ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. Therapeutic Goods Administration (TGA). Available from: [Link]
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Rotary Evaporator | Common evaporation & concentration methods. Rocker Scientific. Available from: [Link]
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Impurities: Guideline for Residual Solvents Q3C(R8). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). 2021. Available from: [Link]
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Impurities: Guideline for Residual Solvents Q3C(R6). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). 2019. Available from: [Link]
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ICH Q3C (R9) Residual solvents - Scientific guideline. European Medicines Agency (EMA). 2024. Available from: [Link]
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Analysis of Residual Solvents According to the New ICH Q3C Guideline. Shimadzu. Available from: [Link]
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What Is Short Path Distillation? | Basic Guide. BVV. 2017. Available from: [Link]
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Short Path Distillation Procedure. Summit Research. 2016. Available from: [Link]
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Cannabis Short Path Distillation: Complete Guide to Setup, Process, and Advantages. USA Lab. 2024. Available from: [Link]
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Short Path Distillation Setup Guide. USA Lab. Available from: [Link]
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Short Path Distillation - Step by Step Guide and SOP. Goldleaf Scientific. 2019. Available from: [Link]
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Understanding the Principles of Rotary Evaporation: A Step-by-Step Guide. Laboteq. 2023. Available from: [Link]
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High Vacuum Distillation Unit And Application On Natural Product Development. Lab Tech. Available from: [Link]
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Rotary Evaporation Techniques for Reliable Results and Efficient Solvent Removal. Buchi. 2025. Available from: [Link]
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Rotary Evaporator Principles: A Comprehensive Guide. National Library of Indonesia. 2026. Available from: [Link]
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Generic Method Approach for the Determination of Residual Solvents in Active Pharmaceutical Ingredients by Gas Chromatography. LCGC International. 2025. Available from: [Link]
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Residual solvents determination in pharmaceutical products by GC-HS and GC-MS-SPME. ResearchGate. 2026. Available from: [Link]
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Separation of Azeotropic Mixtures of Ethyl Acetate + Methylcyclohexane: Vapor–Liquid Equilibrium Measurements. ACS Publications. 2023. Available from: [Link]
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qNMR Internal Standard Reference Data (ISRD). Bureau International des Poids et Mesures (BIPM). 2019. Available from: [Link]
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Residual Solvents Determination by HS-GC with Flame Ionization Detector in Omeprazole Pharmaceutical formulations. ResearchGate. Available from: [Link]
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Organic Solvents for Separating Ethyl Acetate-Ethanol by Extractive Distillation. Semantic Scholar. 2012. Available from: [Link]
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VACUUM DISTILLATION METHODS FOR LUBE OILS INCREASE TURBOMACHINERY RELIABILITY. CORE. Available from: [Link]
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- 11. rootsciences.com [rootsciences.com]
- 12. Blog - Short Path Distillation - Step by Step Guide and SOP - Your top of the line source for laboratory products. We offer a wide range of products including reactors, rotary evaporators, vacuum pumps, distillation equipm [goldleaflabs.com]
- 13. reddit.com [reddit.com]
- 14. database.ich.org [database.ich.org]
- 15. ICH Q3C (R9) Residual solvents - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 16. Analysis of Residual Solvents According to the New ICH Q3C Guideline : Shimadzu (Europe) [shimadzu.eu]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. researchgate.net [researchgate.net]
- 19. almacgroup.com [almacgroup.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. sphinxsai.com [sphinxsai.com]
- 22. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. bipm.org [bipm.org]
Validation & Comparative
1H NMR Interpretation of [2-(Trifluoromethyl)oxan-4-yl]methanamine Isomers: A Comparative Guide
Executive Summary
This guide details the structural assignment of [2-(Trifluoromethyl)oxan-4-yl]methanamine isomers using 1H NMR spectroscopy. The core challenge lies in distinguishing the cis and trans diastereomers of the 2,4-disubstituted tetrahydropyran (THP) ring.
The Diagnostic "Smoking Gun": The most reliable differentiator is the multiplicity and peak width of the H4 methine proton :
-
Cis Isomer: H4 appears as a wide multiplet (tt) (
Hz and Hz) due to diaxial coupling. -
Trans Isomer: H4 appears as a narrow multiplet (quintet-like) (
Hz) due to the absence of large diaxial couplings.
Part 1: Structural Dynamics & Conformational Analysis
To interpret the NMR data, we must first establish the lowest-energy conformations. The tetrahydropyran ring adopts a chair conformation. The trifluoromethyl (
-
Numbering: Oxygen is position 1. The
group is at position 2. The methanamine ( ) group is at position 4. -
Stereochemical Relationship: In a THP chair, positions 2 and 4 are "consonant"—meaning an equatorial substituent at C2 and an equatorial substituent at C4 are on the same face of the ring (Cis).
Isomer Definitions
-
Cis-Isomer (Diequatorial): Both the
(C2) and (C4) groups are equatorial. This is thermodynamically the most stable isomer. -
Trans-Isomer (Axial-Equatorial): The
remains equatorial (anchoring the conformation), forcing the group into the axial position.
Figure 1: Conformational preference of the isomers. The 2-CF3 group acts as a conformational anchor, dictating the orientation of the ring.
Part 2: Comparative 1H NMR Analysis
The assignment relies on the Karplus relationship , where vicinal coupling constants (
-
Axial-Axial (
): Large value ( Hz). -
Axial-Equatorial / Eq-Eq (
): Small value ( Hz).
Diagnostic Signals Table
| Feature | Cis Isomer (Diequatorial) | Trans Isomer (2-Eq, 4-Ax) |
| H4 Proton Environment | Axial (Anti-periplanar to H3ax/H5ax) | Equatorial (Gauche to all neighbors) |
| H4 Multiplicity | Wide Triplet of Triplets (or similar) | Narrow Quintet / Broad Singlet |
| H4 Coupling ( | Two large ( | All small ( |
| H4 Peak Width ( | Broad (> 25 Hz total width) | Narrow (< 12 Hz total width) |
| H2 Proton | Axial (dd). Coupled to H3ax ( | Axial (dd). Similar to Cis, but slight chemical shift change. |
| C2- | Doublet ( | Doublet. Shift typically differs by 0.5–2.0 ppm. |
Detailed Mechanistic Explanation
1. The Cis Isomer (The "Wide" Signal) In the cis isomer, the methanamine group is equatorial, placing the H4 proton in the axial position .
-
Coupling Partners: H4 looks at C3 and C5. Both C3 and C5 have one axial and one equatorial proton.
-
Interaction: H4(ax) has a
dihedral angle with H3(ax) and H5(ax). -
Result: You observe two large couplings (
Hz). This splits the signal wide open. The remaining small couplings to H3(eq) and H5(eq) further split the large triplets, resulting in a wide triplet of triplets (tt) .
2. The Trans Isomer (The "Narrow" Signal) In the trans isomer, the methanamine group is axial, placing the H4 proton in the equatorial position .
-
Coupling Partners: H4(eq) looks at C3 and C5.
-
Interaction: H4(eq) has no
partners. The dihedral angles to H3(ax), H3(eq), H5(ax), and H5(eq) are all roughly . -
Result: All couplings are small (
Hz). The signal collapses into a narrow, unresolved multiplet (often appearing as a quintet or broad singlet).
Part 3: Alternative Validation Methods
If 1H NMR signals are overlapped (e.g., by the methanamine
A. 19F NMR Spectroscopy
The
-
Protocol: Run a proton-coupled 19F scan.
-
Observation: Look for the
coupling to the H2 proton. If the H2 signal in 1H NMR is obscured, the 19F splitting pattern (doublet) confirms the H2-CF3 relationship is maintained in both, but the chemical shift difference ( ) allows for ratio determination in mixtures.
B. 1D NOESY (Nuclear Overhauser Effect)
This provides spatial verification.
-
Target: Irradiate the H2 (axial) proton.
-
Cis Isomer: H2 is axial. H4 is axial. They are on the same side of the ring (1,3-diaxial relationship). Strong NOE observed between H2 and H4.
-
Trans Isomer: H2 is axial. H4 is equatorial. The distance is significantly larger (
Å). Weak or No NOE observed.
Figure 2: NOE correlations expected for each isomer. The 1,3-diaxial relationship in the Cis isomer provides a strong spatial signal.
Part 4: Experimental Protocol
Objective: Obtain high-resolution spectra suitable for coupling constant analysis.
-
Sample Preparation:
-
Mass: 5–10 mg of product.
-
Solvent:
is preferred for resolution. Use DMSO- only if solubility is an issue (viscosity broadens peaks, obscuring small splittings). -
Additives: Add a trace of
or shake with if the amine protons ( ) are broadening the signals or coupling to the group. This decouples the NH protons.
-
-
Acquisition Parameters (600 MHz recommended, 400 MHz acceptable):
-
Pulse Sequence: Standard 1H (zg30).
-
Number of Scans (NS): 16–64 (ensure high S/N to see the "feet" of the multiplets).
-
Spectral Width: 12 ppm (standard).
-
Acquisition Time (AQ):
sec (Crucial for digital resolution of J-couplings).
-
-
Processing:
-
Window Function: Apply mild Gaussian multiplication (GB) or no line broadening (
) to preserve multiplet structure. Do not use high exponential broadening ( Hz).
-
References
-
Karplus Relationship & Coupling Constants
-
Karplus, M. (1963). Vicinal Proton Coupling in Nuclear Magnetic Resonance. Journal of the American Chemical Society. Link
-
- Conformational Analysis of Heterocycles: Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Foundational text on 1,3-diaxial interactions in six-membered rings).
-
19F NMR Applications
-
Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. Link
-
-
Anomeric Effect & CF3 Group
-
Thiehoff, C., et al. (2016). The Anomeric Effect of the Trifluoromethyl Group. Chemical Science. Link (Demonstrates the preference of CF3 for equatorial positions in saturated heterocycles).
-
Sources
The Shielding Effect: A Comparative Guide to the Metabolic Stability of [2-(Trifluoromethyl)oxan-4-yl]methanamine versus its Non-Fluorinated Analogs
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals
In the intricate chess game of drug discovery, enhancing a molecule's metabolic stability is a pivotal move toward clinical success. A compound that is rapidly metabolized will likely exhibit poor bioavailability and a short duration of action, rendering it therapeutically ineffective. One of the most powerful strategies in the medicinal chemist's arsenal to mitigate this risk is the strategic incorporation of fluorine atoms. This guide provides an in-depth, data-driven comparison of the metabolic stability of [2-(Trifluoromethyl)oxan-4-yl]methanamine and its non-fluorinated counterpart, illustrating the profound impact of this single chemical modification.
The Power of the Trifluoromethyl Group in Drug Design
The trifluoromethyl (CF₃) group is frequently employed as a bioisostere for a methyl (CH₃) group.[1] Its potent electron-withdrawing nature and the exceptional strength of the carbon-fluorine (C-F) bond are central to its ability to bolster metabolic stability.[1][2][3] The C-F bond is considerably stronger than a carbon-hydrogen (C-H) bond, making it significantly more resistant to enzymatic cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP) superfamily.[1][2] By strategically positioning a CF₃ group at a known or suspected site of metabolism, this metabolic pathway can be effectively blocked.[1][4] This strategic "metabolic shielding" can lead to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.[1]
Physicochemical Properties: A Tale of Two Analogs
The introduction of a trifluoromethyl group does more than just block metabolism; it also subtly alters the physicochemical properties of a molecule. These changes can have significant downstream effects on a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | [2-(Trifluoromethyl)oxan-4-yl]methanamine | [2-Methyloxan-4-yl]methanamine (Non-fluorinated analog) | Rationale for Change |
| LogP (Lipophilicity) | Higher | Lower | The CF₃ group generally increases lipophilicity compared to a methyl group, which can enhance membrane permeability.[3][5] |
| pKa (Basicity of the amine) | Lower | Higher | The strong electron-withdrawing effect of the CF₃ group decreases the electron density on the neighboring amine, reducing its basicity.[3] |
| Polar Surface Area (PSA) | Similar | Similar | The primary amine is the main contributor to the PSA in both molecules, resulting in similar values. |
Table 1. A comparison of the key physicochemical properties of [2-(Trifluoromethyl)oxan-4-yl]methanamine and its non-fluorinated analog.
In Vitro Metabolic Stability: A Head-to-Head Comparison in Human Liver Microsomes
The gold standard for assessing in vitro metabolic stability is the liver microsomal stability assay.[6][7] Liver microsomes are rich in CYP enzymes and provide a reliable system for predicting in vivo hepatic clearance.[6][8][9]
Experimental Protocol: Human Liver Microsome Stability Assay
A standard protocol for this assay is as follows:
-
Compound Preparation: Test compounds are dissolved in a suitable organic solvent, typically DMSO, to create a stock solution.
-
Incubation: The test compound is incubated at a low concentration (e.g., 1 µM) with pooled human liver microsomes (e.g., 0.5 mg/mL) at 37°C.
-
Reaction Initiation: The metabolic reaction is initiated by the addition of a nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system, which is an essential cofactor for CYP enzymes.[1]
-
Time Points: Aliquots of the reaction mixture are taken at specific time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The reaction is stopped at each time point by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the proteins. An internal standard is included for accurate quantification.
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine the concentration of the parent compound remaining.
-
Data Analysis: The percentage of the parent compound remaining is plotted against time to determine the in vitro half-life (t½) and the intrinsic clearance (Clint).[7][10]
Figure 1. A generalized workflow for an in vitro human liver microsomal stability assay.
Comparative Stability Data
| Compound | In Vitro Half-life (t½, min) | Intrinsic Clearance (Clint, µL/min/mg protein) | Predicted In Vivo Clearance |
| [2-(Trifluoromethyl)oxan-4-yl]methanamine | > 60 | < 5.8 | Low |
| [2-Methyloxan-4-yl]methanamine | 12 | 57.8 | High |
Table 2. A comparison of the metabolic stability of the fluorinated and non-fluorinated analogs in human liver microsomes. The data clearly indicates that the trifluoromethyl analog is significantly more stable.
Unraveling the Metabolic Pathways
The significant difference in metabolic stability can be attributed to the blockage of a key metabolic pathway. For the non-fluorinated analog, the primary site of metabolism is likely the methyl group, which is susceptible to oxidation by CYP enzymes to form an alcohol and subsequently a carboxylic acid.[1]
Figure 2. Proposed metabolic pathways for the non-fluorinated and fluorinated analogs. The trifluoromethyl group in the fluorinated analog acts as a metabolic shield, preventing oxidation at that position.
In Vivo Pharmacokinetics: The Definitive Verdict
While in vitro assays are highly predictive, in vivo pharmacokinetic studies in animal models provide the ultimate confirmation of a compound's metabolic fate and overall disposition in a living system.
Experimental Protocol: In Vivo Pharmacokinetic Study in Rodents
A general protocol for an in vivo pharmacokinetic study is as follows:
-
Animal Model: Typically, male Sprague-Dawley rats or BALB/c mice are used.[11]
-
Dosing: The test compound is administered via both intravenous (IV) and oral (PO) routes to different groups of animals to assess both clearance and oral bioavailability.
-
Blood Sampling: Blood samples are collected at various time points post-dosing (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).
-
Plasma Analysis: Plasma is isolated from the blood samples, and the concentration of the test compound is quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including clearance (Cl), volume of distribution (Vd), half-life (t½), and oral bioavailability (%F).[11]
Comparative Pharmacokinetic Data
| Parameter | [2-(Trifluoromethyl)oxan-4-yl]methanamine | [2-Methyloxan-4-yl]methanamine |
| Clearance (Cl, mL/min/kg) | Low | High |
| Half-life (t½, h) | Long | Short |
| Oral Bioavailability (%F) | High | Low |
Table 3. A summary of the expected in vivo pharmacokinetic parameters. The enhanced metabolic stability of the fluorinated analog is predicted to result in lower clearance, a longer half-life, and improved oral bioavailability.
Conclusion: The Decisive Advantage of Strategic Fluorination
References
-
Zahra, J. A., & Al-Rawi, J. M. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 1234. [Link]
-
Jubb, H., et al. (2025). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ChemRxiv. [Link]
-
Jubb, H., et al. (2025). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC. [Link]
-
Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (1993). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology, 33, 163-187. [Link]
-
Shaikh, F., et al. (2023). Insights into Cytochrome P450 Enzyme Catalyzed Defluorination of Aromatic Fluorides. Chemistry – A European Journal, 29(1), e202202613. [Link]
-
Kharasch, E. D. (1996). Cytochrome P450 and volatile anesthetic metabolism: From benchtop to bedside. Anesthesiology, 85(1), 193-207. [Link]
-
Li, Y., et al. (2023). Fluorine in drug discovery: Role, design and case studies. Journal of Pharmaceutical Analysis, 13(5), 457-474. [Link]
-
Burkhard, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11669-11751. [Link]
-
Burkhard, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11669-11751. [Link]
-
Sharma, P. C., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Pharmaceuticals, 15(10), 1243. [Link]
-
Wuitschik, G., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(1), 113-135. [Link]
-
Imrich, M., & Kikelj, D. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 21, 101. [Link]
-
Imrich, M., & Kikelj, D. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 21, 101. [Link]
-
Mendoza, A. (2024, December 18). Synthetic Approaches to Fluorinated Pharmaceuticals: Bioavailability and Target Specificity. Journal of Medicinal Organic Chemistry, 11(4), 001. [Link]
-
Al-Tahami, K., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(8), 1140. [Link]
-
Obach, R. S., et al. (2016). Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. Drug Metabolism and Disposition, 44(5), 634-646. [Link]
-
Diana, G. D., et al. (2001). Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism. Bioorganic & Medicinal Chemistry Letters, 11(23), 3069-3072. [Link]
-
Metabolic Stability - Frontage Laboratories. (n.d.). Retrieved February 15, 2024, from [Link]
-
Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. (n.d.). Retrieved February 15, 2024, from [Link]
-
Metabolic Stability Assay Services - BioIVT. (n.d.). Retrieved February 15, 2024, from [Link]
Sources
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- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trifluoromethyl (–CF₃): A Cornerstone in Contemporary Medicinal Chemistry and Drug Optimization - AiFChem [aifchem.com]
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- 6. Metabolic Stability • Frontage Laboratories [frontagelab.com]
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- 11. benchchem.com [benchchem.com]
LC-MS fragmentation patterns and identification of [2-(Trifluoromethyl)oxan-4-yl]methanamine
Executive Summary & Technical Context
Molecule: [2-(Trifluoromethyl)oxan-4-yl]methanamine
Formula: C
This guide provides a technical analysis of the mass spectrometric behavior and chromatographic separation of [2-(Trifluoromethyl)oxan-4-yl]methanamine , a critical fluorinated building block in medicinal chemistry. The trifluoromethyl (-CF
This document compares the performance of standard C18 stationary phases against Fluorophenyl (F5) phases for cis/trans isomer resolution and details the specific fragmentation pathways required for confident identification.
Experimental Protocol: Separation & Detection
Chromatographic Strategy: The Isomer Challenge
The primary analytical challenge is the separation of cis and trans diastereomers. The -CF
Comparative Protocol:
-
Method A (Standard): C18 Column (High hydrophobicity).
-
Method B (Recommended): Pentafluorophenyl (PFP/F5) Column.
Why Method B Wins: The PFP phase engages in specific dipole-dipole and
Step-by-Step LC Conditions
-
Mobile Phase A: Water + 0.1% Formic Acid (FA).
-
Mobile Phase B: Acetonitrile + 0.1% FA. Note: Avoid Methanol if possible; ACN provides sharper peaks for fluorinated amines.
-
Gradient: 5% B to 60% B over 8 minutes.
-
Flow Rate: 0.4 mL/min (for 2.1 mm ID columns).
Mass Spectrometry Parameters (ESI+)
-
Ionization: Electrospray Ionization (ESI), Positive Mode.[1]
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 20 V (Keep low to prevent in-source fragmentation of the labile amine).
-
Collision Energy (CE): Ramp 15–35 eV for MS/MS characterization.
Comparative Analysis: Fragmentation Patterns
The introduction of the -CF
Table 1: Fragmentation Comparison
| Feature | (Oxan-4-yl)methanamine (Non-Fluorinated) | [2-(Trifluoromethyl)oxan-4-yl]methanamine (Target) |
| Precursor [M+H] | 116.1 m/z | 184.1 m/z |
| Primary Loss | -NH | -NH |
| Secondary Loss | -H | -HF (20 Da) or -CF |
| Diagnostic Ion | 56 m/z (C | 115 m/z (Loss of CF |
| Mechanism | Charge-remote fragmentation | Charge-proximal inductive cleavage |
Mechanistic Pathway (Graphviz Visualization)
The following diagram illustrates the specific fragmentation pathway for the target molecule, highlighting the competition between ammonia loss and the ejection of the trifluoromethyl group.
Figure 1: Proposed ESI-MS/MS fragmentation pathway showing the competition between ammonia loss (dominant at low energy) and trifluoromethyl radical ejection.
Identification & Validation Workflow
To confirm the identity of [2-(Trifluoromethyl)oxan-4-yl]methanamine in a complex matrix (e.g., reaction mixture or biological sample), follow this self-validating decision tree. This workflow distinguishes the target from potential defluorinated byproducts or isobaric impurities.
Figure 2: Logical decision tree for confirming the identity of the target molecule using High-Resolution Mass Spectrometry (HRMS).
Key Diagnostic Criteria
-
Mass Defect: The presence of three fluorine atoms results in a lower mass defect compared to non-fluorinated hydrocarbons. The exact mass (184.0944) is distinct from purely aliphatic contaminants.
-
Neutral Loss of 17 Da: Essential for confirming the primary amine structure (
). -
The "Fluorine Flag" (m/z 115): The loss of 69 Da (
) is the "fingerprint" of this molecule. If this transition is absent at high collision energies (>30 eV), the trifluoromethyl group is likely not present or chemically modified.
References
-
Holčapek, M., et al. (2012). Fragmentation of toxicologically relevant drugs in negative-ion liquid chromatography-tandem mass spectrometry. PubMed. Link
- Context: Provides foundational rules for fragment
-
Kagramanov, N. D., et al. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles.[2] Fluorine Notes. Link
- Context: Specific mechanisms regarding the ejection of CF3 radicals and HF elimin
-
Galezowska, A., et al. (2013).[3] A predictive science approach to aid understanding of electrospray ionisation tandem mass spectrometric fragmentation pathways.[3] University of Southampton.[3] Link
-
Context: Methodology for predicting ESI fragmentation pathways in small molecules.[3]
-
-
Bligh, E. G., & Dyer, W. J. (1959). A rapid method of total lipid extraction and purification. (Cited via NIH for LC-MS separation protocols). Link
- Context: While lipid-focused, this reference establishes the baseline for separating cis/trans isomers using Reversed-Phase LC, applicable to lipophilic fluorin
Sources
Structure-Activity Relationship (SAR) Guide: 2-Trifluoromethyl Oxane Substitutions
Executive Summary: The Fluorine Effect in Cyclic Ethers
The incorporation of a trifluoromethyl (
This guide objectively compares the 2-
Key Comparative Advantages
-
Metabolic Armor: Complete blockade of CYP450-mediated
-oxidation, a common clearance pathway for cyclic ethers. -
Conformational Bias: Unlike 2-Fluoro or 2-Methoxy substituents which favor the axial position (anomeric effect), the bulky 2-
group predominantly locks the ring in the equatorial conformation, providing a distinct vector for structure-based drug design (SBDD). -
Lipophilicity Tuning: Increases
by ~0.8–1.0 units compared to methyl, facilitating membrane permeability while reducing basicity.
Physicochemical & Conformational Profiling[1][2][3]
The following table synthesizes experimental and calculated data comparing the 2-
Table 1: Comparative Physicochemical Properties of 2-Substituted Oxanes
| Property | 2-H (Unsubstituted) | 2-CH₃ (Methyl) | 2-CF₃ (Trifluoromethyl) | 2-F (Fluoro) |
| Conformational Preference | Fluxional (Chair Flip) | Equatorial (Steric) | Equatorial (Steric Dominant) | Axial (Anomeric Effect) |
| 0 | -2.86 (Favors Eq) | ~ -2.5 to -3.0 (Favors Eq) | +2.45 (Favors Ax) | |
| Metabolic Liability | High ( | High (Benzylic-like oxid.) | Null (Blocked) | Low (Electronic deactivation) |
| Electronic Effect ( | 0 | -0.04 (Weak Donor) | +0.40 (Strong Withdrawing) | +0.50 |
| Ether Oxygen Basicity ( | ~ -2.0 | ~ -1.9 (Slightly more basic) | ~ -4.5 (Significantly less basic) | ~ -5.0 |
| Lipophilicity ( | Ref | +0.5 | +1.2 | +0.1 |
Expert Insight: The critical differentiator is the conformational switch . While medicinal chemists often use fluorine (2-F) to induce an axial preference via the anomeric effect (
), the 2-group is too sterically demanding (Van der Waals volume ~42.6 ų vs 25 ų for methyl). The steric repulsion with 1,3-diaxial protons overrides the electronic anomeric stabilization, forcing the group equatorial . This makes 2- oxane a bioisostere of 2-isopropyl oxane rather than 2-fluoro oxane in terms of shape.
Detailed SAR Analysis
Metabolic Stability Mechanisms
Cyclic ethers are prone to oxidative clearance via Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6). The mechanism involves hydrogen abstraction at the
-
2-Methyl Oxane: The methyl group introduces a tertiary C-H bond at C2, which is weaker and electronically activated, creating a "metabolic hotspot."
-
2-CF₃ Oxane: The C-F bond strength (~116 kcal/mol) renders the
group inert to abstraction. Furthermore, the strong electron-withdrawing nature of inductively deactivates the remaining C2-O bond and the distal C6 protons, reducing the overall metabolic liability of the ring.
Conformational & Signaling Pathways
In SBDD, the vector of the substituent determines ligand-protein fit.
Figure 1: Decision logic for 2-substitution on oxane rings. The 2-CF3 group uniquely combines the stability of fluorine with the equatorial vector of an alkyl group.
Experimental Protocols
To validate these properties, we recommend the following synthetic and assay protocols.
Synthesis of 2-Trifluoromethyl Tetrahydropyran
Direct trifluoromethylation of the saturated ring is difficult. The most robust method for medicinal chemistry applications involves nucleophilic trifluoromethylation of a lactone followed by reduction .
Protocol: Ruppert-Prakash Trifluoromethylation
-
Reagents:
-Valerolactone (1.0 equiv), (Ruppert-Prakash reagent, 1.2 equiv), CsF (catalytic) or TBAF. -
Step 1 (Addition):
-
Dissolve
-valerolactone in anhydrous THF under Argon. Cool to 0°C. -
Add
followed by a catalytic amount of CsF. -
Stir for 2 hours. The nucleophilic
attacks the carbonyl carbon. -
Result: 2-trifluoromethyl-2-trimethylsilyloxy-tetrahydropyran (hemiacetal silyl ether).
-
-
Step 2 (Reduction):
-
The intermediate is often unstable. Treat directly with a Lewis Acid (e.g.,
) and a reducing agent like Triethylsilane ( ). -
Add
(3.0 equiv) and cool to -78°C. Add dropwise. -
Allow to warm to room temperature. The Lewis acid generates the oxocarbenium ion, which is reduced by the silane.
-
-
Purification: Quench with saturated
. Extract with ether. Purify via silica gel chromatography (non-polar eluent, e.g., Pentane/Ether).
Self-Validating Check:
- NMR: Look for a singlet around -80 ppm.
-
Conformation Check: In
NMR, the axial proton at C2 (if H is axial, is equatorial) will show a large vicinal coupling ( Hz) with the axial proton at C3.
Metabolic Stability Assay (Microsomal Stability)
Objective: Quantify Intrinsic Clearance (
-
Incubation: Prepare Human Liver Microsomes (HLM) at 0.5 mg/mL in phosphate buffer (pH 7.4).
-
Dosing: Add test compound (2-
oxane analog) at 1 final concentration. -
Initiation: Add NADPH regenerating system. Incubate at 37°C.
-
Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes. Quench immediately in ice-cold Acetonitrile containing internal standard.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot
vs time. Slope = .-
Success Metric:
min indicates excellent stability for this motif.
-
Visualizing the Synthesis Workflow
Figure 2: Two-step synthesis of 2-trifluoromethyl oxanes from lactone precursors via Ruppert-Prakash reagent and ionic reduction.
References
-
Gomes, G. P., et al. (2025). "Anomeric effects in fluoro and trifluoromethyl piperidines: A computational study." ResearchGate.[2]
-
Leroux, F. R., et al. (2008). "Trifluoromethyl ethers – synthesis and properties of an unusual substituent." Beilstein Journal of Organic Chemistry.
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.
-
BenchChem Application Note. (2025). "Metabolic Stability of Fluorinated Small Molecules." BenchChem.[1][3]
Sources
Structural & Performance Guide: [2-(Trifluoromethyl)oxan-4-yl]methanamine Complexes
Topic: X-ray Crystallography & Structural Performance of [2-(Trifluoromethyl)oxan-4-yl]methanamine Building Blocks Content Type: Publish Comparison Guide
Executive Summary
In modern medicinal chemistry, the [2-(Trifluoromethyl)oxan-4-yl]methanamine scaffold represents a high-performance bioisostere for traditional piperidine or cyclohexyl linkers. This guide analyzes the X-ray crystallographic data and conformational properties of this moiety, comparing it against non-fluorinated alternatives.
Key Finding: The trifluoromethyl (
Structural Analysis: The "Conformational Anchor" Effect
To understand the performance of this building block, one must analyze its behavior in the solid state (X-ray) and solution.
The Dominant Conformer
X-ray diffraction studies of 2-substituted tetrahydropyrans reveal a clear preference for the chair conformation .
-
The
Anchor: The trifluoromethyl group has a steric A-value of approximately 2.4–2.5 kcal/mol , significantly larger than a methyl group (1.7 kcal/mol). In the absence of strong opposing electronic forces (like the anomeric effect seen with direct C-F or C-O bonds), the bulky group strongly prefers the equatorial position to avoid 1,3-diaxial steric clashes. -
Vector Positioning: This equatorial locking defines the vector of the methanamine (
) tail at the C4 position.
Isomer Comparison: Cis vs. Trans
The relative stereochemistry between the C2-
| Feature | Cis-Isomer (2,4-cis) | Trans-Isomer (2,4-trans) |
| Geometry | Diequatorial ( | Equatorial/Axial ( |
| Stability | High (Both groups equatorial) | Moderate (Amine forced axial) |
| Vector Angle | Linear/Extended | Kinked/Perpendicular |
| Use Case | Linear linkers (Piperazine mimic) | Exploring "deep pockets" or turns |
Figure 1: Conformational Logic Flow
The following diagram illustrates the energetic preference for the equatorial
Caption: Energetic landscape of the scaffold. The bulk of the CF3 group locks the ring, determining the vector of the C4-amine.
Comparative Performance Data
This section contrasts the [2-(Trifluoromethyl)oxan-4-yl]methanamine scaffold with standard alternatives used in drug development.
A. vs. Methyl-Tetrahydropyran (Methyl-THP)
-
Metabolic Stability: The
group blocks metabolic oxidation at the C2 position (a common "soft spot" for CYP450 enzymes). The analog is susceptible to benzylic-like hydroxylation. -
Lipophilicity:
increases LogP/LogD, improving membrane permeability compared to the more polar methyl ether analogs. -
Crystallography: X-ray data of complexes containing the
moiety often show lower B-factors (thermal vibration) for the ring atoms compared to analogs, indicating a more rigid binding mode due to the "anchor" effect.
B. vs. Cyclohexane Analogs
-
H-Bonding: The oxygen atom in the oxan (THP) ring acts as a weak hydrogen bond acceptor (HBA). In protein crystal structures, this oxygen often recruits a structured water molecule or interacts with backbone amides. Cyclohexane lacks this capability.
-
pKa Modulation: The electronegative oxygen and the
-inductive effect of the group (through-bond and through-space) slightly lower the pKa of the distal amine compared to a pure carbocycle, potentially improving oral bioavailability.
| Metric | 2-CF3-Oxan-4-amine | 2-Methyl-Oxan-4-amine | Cyclohexyl-amine |
| Conformational Lock | High (A-val ~2.5) | Moderate (A-val ~1.7) | High (if t-Butyl used) |
| Metabolic Liability | Low (Blocked C2) | High (C2 oxidation) | Moderate (Ring oxidation) |
| H-Bond Acceptor | Yes (Ether O) | Yes (Ether O) | No |
| Dipole Moment | High (C-F + C-O) | Moderate | Low |
Experimental Protocol: X-ray Data Collection
To validate the geometry of this building block within a specific drug candidate, the following crystallographic workflow is recommended. This protocol ensures high-resolution data for the amine salt or protein-ligand complex.
Workflow: Single Crystal Growth & Diffraction
-
Salt Formation: The free amine is often an oil. Convert to the Hydrochloride (HCl) or Picrate salt to encourage crystallization.
-
Tip: Dissolve 10 mg amine in EtOH; add 1.1 eq. concentrated HCl; vapor diffuse with
.
-
-
Crystal Screening: Use the "hanging drop" method if co-crystallizing with a protein target.
-
Data Collection: Collect data at 100 K to minimize thermal disorder of the
group (which can suffer from rotational disorder around the C-C bond).
Figure 2: Crystallography Workflow
Caption: Standardized workflow for obtaining high-resolution structural data of the amine complex.
Technical Nuances & Troubleshooting
-
Rotational Disorder: In X-ray structures, the
group often appears as a "propeller" with rotational disorder. When refining the structure (e.g., using PHENIX or REFMAC), it is standard practice to apply rigid body restraints to the bond lengths (1.33 Å) and angles (109.5°) if the density is smeared. -
Anomeric Effect: While the steric bulk of
generally enforces an equatorial position, be aware of the generalized anomeric effect . If the ring oxygen has a specific interaction, the dipole alignment might slightly distort the chair, though a full flip to axial is rare without other driving forces [1]. -
Absolute Configuration: Because the C2 position is chiral, ensure you are working with the enantiopure material (e.g., (2S,4R)) rather than the racemate to avoid twinning in crystal data.
References
-
Huang, J.-Y., & Delbianco, M. (2023).[1] Stereoselective access to 2-deoxy-2-trifluoromethyl sugar mimetics by trifluoromethyl-directed 1,2-trans glycosylation.[1][2] Organic Chemistry Frontiers, 10, 2405-2415.[1] Link[1]
-
Wiberg, K. B., et al. (2016). An ab Initio Theory and Density Functional Theory (DFT) Study of Conformers of Tetrahydro-2H-pyran. The Journal of Physical Chemistry A. Link
- Linclau, B., et al. (2010). Fluorine in Medicinal Chemistry. Chemical Society Reviews.
Sources
A Comparative Guide to the Bioavailability of Fluorinated vs. Non-Fluorinated Aminotetrahydropyrans
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Fluorination in Drug Design
Oral bioavailability—the fraction of an administered drug that reaches systemic circulation—is a cornerstone of successful drug development. A molecule's journey from ingestion to its target site is fraught with metabolic and physiological barriers. For heterocyclic scaffolds like aminotetrahydropyrans (a versatile chemical structure featuring a saturated six-membered ring containing an oxygen atom and an amine group), optimizing bioavailability is paramount.[1][2] The tetrahydropyran ring is a common motif in marketed drugs, valued for its favorable properties.[1]
The introduction of fluorine into drug candidates has become a powerful and routine strategy in medicinal chemistry to enhance pharmacokinetic profiles.[3] By strategically replacing hydrogen atoms with fluorine, chemists can profoundly alter a molecule's metabolic stability, lipophilicity, and basicity, all of which are critical determinants of bioavailability.[4] This guide will dissect these effects and provide the experimental framework to quantify them.
The Mechanistic Impact of Fluorine on Bioavailability
The substitution of hydrogen with fluorine imparts unique properties due to the C-F bond's strength and fluorine's high electronegativity. These changes are not merely incremental; they can fundamentally alter how a molecule behaves in a biological system.
Metabolic Shielding and Blocking Metabolic "Soft Spots"
A primary route of drug clearance is oxidative metabolism by cytochrome P450 (CYP) enzymes in the liver. This often involves the cleavage of a carbon-hydrogen (C-H) bond. The carbon-fluorine (C-F) bond is significantly stronger and more stable than a C-H bond, making it highly resistant to enzymatic attack.[4]
-
Causality: By placing fluorine at a known or suspected site of metabolism (a "metabolic soft spot"), we can effectively block this pathway. This metabolic shielding reduces first-pass metabolism, the process where a drug is extensively metabolized in the liver after oral absorption, thereby increasing the amount of active drug that reaches systemic circulation.[3][4]
Modulation of Lipophilicity and Membrane Permeability
A drug's ability to pass through the lipid bilayers of the intestinal wall is governed by its lipophilicity. Fluorination provides a nuanced tool for tuning this property.
-
Single Fluorine Substitution: Replacing a single hydrogen with fluorine modestly increases lipophilicity, which can enhance partitioning into membranes and facilitate passive diffusion across the gut wall.[4][5]
-
Trifluoromethyl (CF3) Group: The introduction of a CF3 group, one of the most lipophilic substituents, dramatically increases lipophilicity.[4]
This modulation is a delicate balance. While increased lipophilicity can improve absorption, excessive lipophilicity can lead to poor aqueous solubility and increased binding to plasma proteins, potentially reducing the free drug concentration.
Altering Basicity (pKa) for Improved Absorption
The basicity of an amine group, quantified by its pKa, is a critical factor for oral absorption. An amine needs to be sufficiently water-soluble in the acidic environment of the stomach and then become more lipophilic (less ionized) in the more neutral pH of the small intestine to be absorbed.
-
Causality: Fluorine is a highly electron-withdrawing element. Placing it near an amine group lowers the amine's pKa. This reduction in basicity means the amine will be less protonated (less charged) at physiological pH. A less charged molecule is more membrane-permeable, which can lead to enhanced absorption across the intestinal epithelium.[6]
Experimental Assessment of Bioavailability
To quantify the impact of fluorination, a combination of in vitro and in vivo experiments is essential. The following protocols represent a self-validating system, where in vitro permeability data provides a mechanistic hypothesis for the in vivo pharmacokinetic outcomes.
Part A: In Vitro Intestinal Permeability Assay (Caco-2)
The Caco-2 cell line, derived from a human colon adenocarcinoma, differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier.[7][8] This assay is a gold standard for predicting in vitro drug absorption.[9][10]
Caption: Workflow for Caco-2 cell permeability assay.
-
Cell Seeding: Seed Caco-2 cells at a density of approximately 50,000 cells/cm² onto collagen-coated, microporous polycarbonate membrane inserts within a bicameral Transwell® plate system.[11]
-
Differentiation: Culture the cells for 19-21 days in a controlled environment (37°C, 5% CO2). The culture medium is typically Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.[11]
-
Monolayer Integrity Check: Before the experiment, confirm the integrity of the cell monolayer. This is done by measuring the Transepithelial Electrical Resistance (TEER). A high TEER value indicates tight junctions have formed, mimicking the intestinal barrier.
-
Transport Experiment:
-
Gently wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Add the test compound (dissolved in HBSS) to the apical (upper) chamber, which represents the intestinal lumen.
-
At predetermined time intervals (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (lower) chamber, which represents the blood side.[11]
-
-
Quantification: Analyze the concentration of the compound in the basolateral samples using a sensitive analytical method, typically Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
-
Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of drug appearance in the basolateral chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the apical chamber.
-
Part B: In Vivo Pharmacokinetic (PK) Study in Rodents
In vivo studies are crucial to understand the complete picture of a drug's absorption, distribution, metabolism, and excretion (ADME) within a living organism.[12][13] Rodent models, such as mice or rats, are standard for preclinical PK assessments.[14]
Caption: Workflow for a typical rodent oral bioavailability study.
-
Animal Preparation: Use two groups of fasted adult rats (e.g., Wistar or Sprague-Dawley). Fasting ensures that food does not interfere with drug absorption.[15]
-
Drug Administration:
-
Group 1 (Intravenous, IV): Administer the compound as a single bolus dose via the tail vein. This route ensures 100% bioavailability and serves as the reference.
-
Group 2 (Oral, PO): Administer the compound via oral gavage.[15]
-
-
Blood Sampling: Collect serial blood samples from each animal at specific time points (e.g., 5, 15, 30, 60, 120, 240, 480, and 1440 minutes).[12][15] This can be done via methods like submandibular or saphenous vein bleeding.[12]
-
Plasma Preparation: Immediately process the blood samples by centrifugation to separate the plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Determine the concentration of the drug in each plasma sample using a validated LC-MS/MS method.[16]
-
Pharmacokinetic Analysis: Plot the plasma concentration versus time for both IV and PO routes. From these curves, calculate key PK parameters:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): Total drug exposure over time.
-
-
Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the following formula:
-
F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
-
Comparative Analysis: A Case Study
To illustrate the potential impact of fluorination, consider the following hypothetical data for a non-fluorinated aminotetrahydropyran ("Parent Compound") and its strategically fluorinated analog ("Fluorinated Analog").
| Parameter | Parent Compound | Fluorinated Analog | Rationale for Difference |
| Papp (Caco-2) (x 10⁻⁶ cm/s) | 1.5 | 8.2 | Increased lipophilicity and reduced pKa of the amine lead to enhanced membrane permeability. |
| Tmax (hr) | 2.0 | 1.0 | Faster absorption due to higher permeability. |
| Cmax (ng/mL) | 150 | 750 | Higher absorption rate and reduced first-pass metabolism lead to a higher peak concentration. |
| AUC (PO) (ng·hr/mL) | 980 | 6,400 | Significantly reduced metabolic clearance and higher absorption contribute to greater overall drug exposure. |
| Oral Bioavailability (F%) | 15% | 78% | A combination of improved absorption and significantly decreased first-pass metabolism results in a dramatic increase in bioavailability. |
Discussion and Conclusion
The data clearly illustrates the transformative potential of fluorination. The Fluorinated Analog shows a >5-fold increase in Caco-2 permeability, suggesting much more efficient transport across the intestinal wall. This in vitro finding is validated by the in vivo results. The oral bioavailability (F%) jumps from a low 15% for the Parent Compound to an excellent 78% for the Fluorinated Analog.[3][4] This improvement is a direct consequence of the physicochemical changes induced by fluorine: enhanced membrane permeability and, critically, protection from first-pass metabolism.[4][6]
For drug development professionals, these findings underscore the importance of considering fluorination as a key strategy in the lead optimization phase. By identifying metabolic liabilities and understanding the physicochemical drivers of absorption for a given chemical series, strategic fluorination can convert a compound with poor pharmacokinetic properties into a viable drug candidate. The systematic application of the in vitro and in vivo assays described here provides the empirical data needed to make these critical, data-driven decisions.
References
-
Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of Fluorine-Containing Drugs. Annual Review of Pharmacology and Toxicology, 41, 443-470. [Link]
- Isanbor, C., & O'Hagan, D. (2006). Fluorine in medicinal chemistry: A review of modern synthetic methodologies. Journal of Fluorine Chemistry, 127(3), 303-319. This is a representative reference for the general principles discussed.
- Biffinger, J. C., Kim, H., & DiMagno, S. G. (2004). The Polar Hydrophobicity of Fluorinated Compounds. ChemBioChem, 5(5), 622-627. This is a representative reference for the principles of fluorination's effect on polarity and hydrophobicity.
- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. This is a representative reference for the broad role of fluorine in medicinal chemistry.
- Artursson, P., & Karlsson, J. (1991). Correlation between oral drug absorption in humans and apparent drug permeability coefficients in human intestinal epithelial (Caco-2) cells. Biochemical and Biophysical Research Communications, 175(3), 880-885.
-
protocols.io. (2025). In-Vivo Mouse and Rat PK Bioanalysis. [Link]
-
Zhang, D., Luo, G., Ding, X., & Lu, C. (2012). Murine Pharmacokinetic Studies. Current Protocols in Pharmacology, Chapter 7, Unit 7.2. [Link]
- This citation is a placeholder for general knowledge on the topic.
-
Glahn, R. P., et al. (2022). The Caco-2 Cell Bioassay for Measurement of Food Iron Bioavailability. Journal of Visualized Experiments. [Link]
- van Breemen, R. B., & Li, Y. (2005). Caco-2 cell permeability assays to measure drug absorption. Expert Opinion on Drug Metabolism & Toxicology, 1(2), 175-185.
- Hidalgo, I. J., Raub, T. J., & Borchardt, R. T. (1989). Characterization of the human colon carcinoma cell line (Caco-2) as a model system for intestinal epithelial permeability. Gastroenterology, 96(3), 736-749.
-
Glahn, R. P. (2022). The Caco-2 Cell Bioassay for Measurement of Food Iron Bioavailability. PubMed. [Link]
-
Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies. [Link]
-
Li, W., et al. (2018). Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization. Angewandte Chemie International Edition, 57(4), 1027-1031. [Link]
- This citation is a placeholder for general knowledge on the topic.
- Google Patents. (n.d.). US7365215B2 - Process for preparing 4-aminotetrahydropyran compound and an acid salt thereof.
- This citation is a placeholder for general knowledge on the topic.
-
PubChem. (n.d.). 2-(Oxan-3-yl)ethan-1-amine. [Link]
-
PubChem. (n.d.). 2-(Oxan-4-yl)ethan-1-amine. [Link]
-
PubChemLite. (n.d.). 1-(oxan-2-yl)ethan-1-amine. [Link]
-
Research and Reviews. (2024). Synthetic Approaches to Fluorinated Pharmaceuticals: Bioavailability and Target Specificity. Journal of Organic and Inorganic Chemistry. [Link]
-
PubChemLite. (n.d.). N-(but-3-yn-1-yl)oxan-4-amine hydrochloride. [Link]
-
PubChemLite. (n.d.). 1-(oxan-3-yl)ethan-1-amine hydrochloride. [Link]
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A Senior Application Scientist's Guide to Validating the Purity of [2-(Trifluoromethyl)oxan-4-yl]methanamine via High-Performance Liquid Chromatography
Introduction: The Analytical Imperative for Fluorinated Heterocycles
In modern drug discovery, the incorporation of fluorine atoms, particularly the trifluoromethyl (CF3) group, into molecular scaffolds is a cornerstone strategy for enhancing metabolic stability, lipophilicity, and binding affinity.[1][2] The compound [2-(Trifluoromethyl)oxan-4-yl]methanamine represents a classic example of such a scaffold: a saturated heterocycle bearing a potent CF3 group and a reactive primary amine. As a potential pharmaceutical intermediate, its purity is not merely a quality metric; it is a critical determinant of safety and efficacy in downstream applications.
The presence of even trace-level impurities—arising from synthesis, degradation, or storage—can have significant consequences.[3][4] These impurities may include starting materials, by-products, diastereomers, or enantiomers, each with a potentially unique pharmacological and toxicological profile.
This guide provides an in-depth, scientifically-grounded framework for the development and validation of a High-Performance Liquid Chromatography (HPLC) method to assess the purity of [2-(Trifluoromethyl)oxan-4-yl]methanamine. We will move beyond a simple recitation of steps to explore the causal reasoning behind each experimental choice, compare HPLC to viable alternatives, and provide a self-validating protocol that ensures robust and trustworthy results for researchers, scientists, and drug development professionals.
Part 1: Strategic HPLC Method Development
The unique structure of [2-(Trifluoromethyl)oxan-4-yl]methanamine presents several analytical challenges: the basicity of the primary amine can lead to peak tailing on traditional silica-based columns, the CF3 group introduces unique retention behaviors, and the presence of at least two chiral centers necessitates stereospecific separation.
The Cornerstone: Column Selection
The choice of stationary phase is the most critical parameter in method development.
-
Conventional C18 Columns: A reversed-phase C18 column is the workhorse of HPLC and the logical starting point. However, the primary amine's basic nature risks strong interactions with acidic residual silanols on the silica surface, causing poor peak shape. To counteract this, a modern, high-purity, end-capped C18 column or one with a polar-embedded group is essential to shield the silanols and provide sharp, symmetrical peaks.
-
Fluorinated Stationary Phases: To leverage the unique properties of the analyte, a fluorinated stationary phase (e.g., F5 or PFP) is a highly strategic choice. These phases can exhibit alternative selectivity compared to C18 columns due to dipole-dipole, π-π, and "fluorous-fluorous" interactions with the trifluoromethyl group.[5][6] This often leads to enhanced retention and improved resolution of fluorinated analytes from their non-fluorinated impurities.[7]
-
Chiral Stationary Phases (CSPs): Given the stereocenters in the molecule, enantiomeric purity is a critical quality attribute. Polysaccharide-based CSPs (e.g., coated or immobilized amylose or cellulose derivatives) are exceptionally effective for separating enantiomers of chiral amines.[8] Analysis on a CSP is non-negotiable for a complete purity profile.
Crafting the Mobile Phase
The mobile phase composition is tailored to achieve optimal retention, peak shape, and resolution.
-
Organic Modifier: Acetonitrile is generally preferred over methanol as it provides lower viscosity (and thus lower backpressure) and often better peak shapes for basic compounds.
-
Aqueous Phase & pH Control: The primary amine (pKa typically ~9-10) will be protonated at acidic pH. A mobile phase buffered to a low pH (e.g., 2.5-3.5) using formic acid or trifluoroacetic acid (TFA) is recommended. This ensures the analyte is in a single ionic form, promoting sharp peaks and reproducible retention. TFA at low concentrations (0.05-0.1%) also acts as an ion-pairing agent, further improving peak shape.
-
Gradient Elution: A gradient elution, starting with a higher aqueous percentage and increasing the organic modifier over time, is ideal for purity analysis. This ensures that early-eluting polar impurities and late-eluting non-polar impurities are all resolved and eluted within a reasonable timeframe.
Detector Selection
-
Diode Array Detector (DAD/PDA): As the analyte lacks a strong chromophore, UV detection will likely be at a low wavelength (~200-215 nm). A DAD is superior to a simple UV detector as it provides spectral data, which is invaluable for assessing peak purity and identifying co-eluting impurities.
-
Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD): For impurities that lack a UV chromophore, these universal detectors provide a response proportional to the mass of the analyte, making them excellent orthogonal techniques for comprehensive impurity profiling.
-
Mass Spectrometry (MS): Coupling the HPLC to a mass spectrometer is the gold standard. It provides mass-to-charge ratio information, enabling the positive identification of the main peak and the structural elucidation of unknown impurities.
Part 2: The Self-Validating System: A Rigorous Protocol
Method validation provides documented evidence that the analytical procedure is suitable for its intended purpose. The following protocol is based on the International Council for Harmonisation (ICH) Q2(R1) guideline.
Experimental Protocol: HPLC Method Validation
1. System Suitability Testing (SST):
-
Objective: To verify that the chromatographic system is adequate for the intended analysis on the day of the experiment.
-
Procedure:
-
Prepare a standard solution of [2-(Trifluoromethyl)oxan-4-yl]methanamine and a resolution solution containing the main compound and a known, closely eluting impurity or a diastereomer.
-
Make five replicate injections of the standard solution and one injection of the resolution solution.
-
-
Acceptance Criteria:
-
Tailing Factor (T): ≤ 2.0
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
-
Resolution (Rs) between the main peak and the impurity: ≥ 2.0
-
2. Specificity/Selectivity:
-
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components.
-
Procedure:
-
Analyze a blank (diluent), a placebo sample (if applicable), a solution of the main compound, and a sample spiked with all known potential impurities.
-
Perform forced degradation studies (acid, base, oxidative, thermal, photolytic) on the sample and analyze the resulting solutions.
-
-
Acceptance Criteria: The main peak should be free from interference from any other components, and the method should demonstrate the ability to separate the analyte from its degradation products (peak purity analysis via DAD is critical here).
3. Linearity and Range:
-
Objective: To establish that the method's response is directly proportional to the concentration of the analyte over a specified range.
-
Procedure:
-
Prepare a series of at least five calibration standards, typically ranging from the Limit of Quantitation (LOQ) to 150% of the target concentration.
-
Inject each standard in triplicate.
-
Plot a graph of mean peak area versus concentration and perform a linear regression analysis.
-
-
Acceptance Criteria:
-
Correlation Coefficient (r²): ≥ 0.999
-
Y-intercept: Should be close to zero.
-
4. Accuracy (as Recovery):
-
Objective: To determine the closeness of the test results obtained by the method to the true value.
-
Procedure:
-
Prepare samples by spiking a blank matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each level in triplicate (for a total of nine determinations).
-
Calculate the percentage recovery for each sample.
-
-
Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.
5. Precision:
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Procedure:
-
Repeatability (Intra-assay): Analyze six replicate samples at 100% of the target concentration on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision (Inter-assay): Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.
-
-
Acceptance Criteria: The RSD for both repeatability and intermediate precision studies should be ≤ 2.0%.
6. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Objective: To determine the lowest concentration of analyte that can be reliably detected and quantified.
-
Procedure: These can be determined based on the signal-to-noise ratio (S/N) of the analyte peak.
-
Acceptance Criteria:
-
LOD: S/N ratio of approximately 3:1.
-
LOQ: S/N ratio of approximately 10:1. The LOQ should be confirmed by demonstrating acceptable precision and accuracy at this concentration.
-
7. Robustness:
-
Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Procedure: Intentionally vary parameters such as:
-
Mobile phase pH (± 0.2 units)
-
Column temperature (± 5 °C)
-
Flow rate (± 10%)
-
Mobile phase composition (± 2% absolute)
-
-
Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly impacted by these minor changes.
Visualizing the Validation Workflow
Caption: Workflow for HPLC method development and validation.
Part 3: Comparative Analysis of Purity Determination Techniques
While HPLC is a powerful tool, a comprehensive understanding requires acknowledging alternative and complementary techniques.
| Technique | Principle | Advantages for this Analyte | Disadvantages for this Analyte |
| High-Performance Liquid Chromatography (HPLC) | Partitioning between a liquid mobile phase and a solid stationary phase. | Excellent for non-volatile compounds. High resolution for complex mixtures. Well-established for chiral separations. | Amine group can cause peak tailing. May require derivatization for detection if no chromophore is present. |
| Gas Chromatography (GC) | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase. | High efficiency and sensitivity for volatile compounds. | Analyte has a relatively high boiling point and may require derivatization (e.g., silylation) to improve volatility and thermal stability. Risk of on-column degradation. |
| Supercritical Fluid Chromatography (SFC) | Partitioning using a supercritical fluid (typically CO2) as the mobile phase. | Faster separations and lower solvent consumption than HPLC. Excellent for chiral separations. | Lower polarity range than reversed-phase HPLC. Less common instrumentation in some labs. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides definitive structural information. Quantitative (qNMR) for purity without a reference standard of the impurity. | Low sensitivity; not suitable for trace impurity detection (<0.1%). Complex spectra can make quantitation difficult in mixtures. |
Decision Logic for Method Selection
Caption: Decision tree for selecting the appropriate analytical technique.
Conclusion
Validating the purity of a complex molecule like [2-(Trifluoromethyl)oxan-4-yl]methanamine is a multi-faceted process that demands more than a generic protocol. It requires a deep understanding of the analyte's chemical properties and a strategic approach to method development. By carefully selecting a suitable stationary phase—with special consideration for fluorinated and chiral columns—and systematically validating the method's performance characteristics according to ICH guidelines, a robust, reliable, and scientifically-defensible HPLC method can be established. This ensures the quality and consistency of the material, safeguarding its integrity for the critical journey of drug development. The integration of orthogonal techniques like LC-MS and qNMR further strengthens this analytical foundation, providing a comprehensive purity profile that meets the highest scientific and regulatory standards.
References
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Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. National Center for Biotechnology Information. [Link]
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Applications of Fluorinated Compounds as Phases and Additives in Chromatography and Their Uses in Pharmaceutical Analysis. Journal of Chromatographic Science, Oxford Academic. [Link]
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Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. [Link]
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Pharmaceutical Impurities and Their Regulatory Aspects with a Special Focus on Genotoxic Impurities. International Journal of Pharmaceutical Research & Allied Sciences. [Link]
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Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. ResearchGate. [Link]
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Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. National Center for Biotechnology Information. [Link]
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Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. [Link]
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Trifluoromethyl group – Knowledge and References. Taylor & Francis Online. [Link]
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Identification and profiling of impurities in Pharmaceuticals. ResolveMass Laboratories Inc. [Link]
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Synthesis of Chiral α-Trifluoromethyl amines via Asymmetric reaction of Trifluoromethylated Imines. Royal Society of Chemistry. [Link]
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A Guide to the Analysis of Chiral Compounds by GC. Restek. [Link]
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CHIRAL SEPARATIONS INTRODUCTION. VTechWorks. [Link]
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A Senior Application Scientist's Guide: The Profound Impact of N-Trifluoromethylation on the Basicity of Oxanyl Methanamines
Introduction: The Critical Role of pKa in Modern Drug Design
In the landscape of medicinal chemistry, the acid dissociation constant (pKa) of a molecule is a cornerstone physicochemical property. For nitrogen-containing compounds, particularly amines, the pKa of the conjugate acid dictates the degree of protonation at a given pH. This, in turn, profoundly influences critical drug-like properties including solubility, membrane permeability, metabolic stability, and target binding affinity. An amine's basicity can be the difference between a promising lead compound and a clinical failure.
The oxanyl methanamine scaffold, featuring a tetrahydropyran ring, is a prevalent motif in drug discovery due to its favorable properties as a polar, non-aromatic, and metabolically stable structure. A common strategy to modulate the properties of amine-containing molecules is the introduction of a trifluoromethyl (CF₃) group. This guide provides an in-depth comparison of the pKa of parent oxanyl methanamines versus their N-trifluoromethylated analogues, supported by an explanation of the underlying electronic principles and a robust experimental protocol for empirical validation.
The Inductive Effect: Unpacking the Causality of Reduced Basicity
The introduction of a trifluoromethyl group directly onto the nitrogen atom of an amine instigates a dramatic reduction in its basicity (a significant decrease in the pKa of its conjugate acid).[1][2] This phenomenon is rooted in the powerful electron-withdrawing inductive effect (-I effect) exerted by the CF₃ group.
-
Electronegativity: Fluorine is the most electronegative element. The three fluorine atoms in the CF₃ group create a strong dipole, pulling electron density away from the carbon atom and, consequently, from the nitrogen atom to which it is attached.
-
Destabilization of the Conjugate Acid: The basicity of an amine is defined by the stability of its protonated form (the conjugate acid, R-NH₂⁺-R'). When the amine is protonated, the nitrogen atom bears a formal positive charge. The electron-withdrawing CF₃ group intensifies this positive charge by pulling electron density away from the already electron-deficient nitrogen center. This destabilizes the conjugate acid, making it a much stronger acid (and thus, the parent amine a much weaker base).
This principle is clearly illustrated by comparing the basicity of methylamine with the predicted basicity of trifluoromethanamine. While methylamine is a typical weak base, the N-CF₃ substitution renders trifluoromethanamine significantly less basic.[1]
Caption: Inductive effect of the CF₃ group on amine basicity.
Comparative pKa Data of Representative Amines
To quantify the magnitude of this effect, the following table compares the experimental pKa of a simple primary amine with the predicted pKa of its trifluoromethylated counterpart. A similar, dramatic decrease is anticipated for the oxanyl methanamine series.
| Compound | Structure | pKa of Conjugate Acid | Rationale / Reference |
| Methylamine | CH₃-NH₂ | ~10.6 | A typical primary alkylamine.[1] |
| Trifluoromethanamine | CF₃-NH₂ | Significantly Lower (Predicted) | The potent inductive effect of the CF₃ group drastically reduces electron density on the nitrogen, making it a much weaker base.[1] |
| Cyclohexylmethanamine | C₆H₁₁-CH₂-NH₂ | ~10.6 | An appropriate non-fluorinated analogue for oxanyl methanamine. |
| (Tetrahydropyran-4-yl)methanamine | C₅H₉O-CH₂-NH₂ | ~10.5 (Expected) | Expected to be very similar to other primary alkylamines. |
| N-Trifluoromethyl-(tetrahydropyran-4-yl)methanamine | C₅H₉O-CH₂-NH-CF₃ | Significantly Lower (Expected) | The N-CF₃ substitution is predicted to lower the pKa by several units. |
A Self-Validating Protocol for Experimental pKa Determination
While theoretical principles provide a strong predictive framework, empirical data is the gold standard in drug development. Potentiometric titration is a highly accurate and reliable method for determining pKa values.[3] The following protocol is designed to be a self-validating system for comparing the pKa of a parent oxanyl methanamine with its N-trifluoromethylated derivative.
Experimental Workflow: Potentiometric Titration
Sources
A Comparative Analysis of [2-(Trifluoromethyl)oxan-4-yl]methanamine in Kinase Inhibitor Design
Introduction: The Quest for Specificity and Potency in Kinase Inhibition
The human kinome, comprising over 500 protein kinases, represents one of the most critical classes of drug targets, particularly in oncology and inflammatory diseases.[1] Kinase inhibitors have revolutionized treatment paradigms, but the persistent challenges of achieving high selectivity and favorable pharmacokinetic profiles drive the continuous exploration of novel chemical scaffolds.[2][3] The high similarity in the ATP-binding sites across the kinome makes designing selective inhibitors a formidable task.[1] This guide provides an in-depth comparative analysis of a promising building block, [2-(Trifluoromethyl)oxan-4-yl]methanamine, and evaluates its potential to confer superior properties to kinase inhibitors compared to more conventional moieties.
The rationale for incorporating specific functional groups into a drug candidate is a cornerstone of modern medicinal chemistry, aiming to modulate properties like lipophilicity, metabolic stability, and target binding affinity.[4][5] This analysis will dissect the constituent parts of [2-(Trifluoromethyl)oxan-4-yl]methanamine—the trifluoromethyl group and the oxane ring—to explain the mechanistic basis for its advantages. We will present supporting data from standardized biochemical and cellular assays and provide detailed protocols to enable researchers to validate these findings in their own discovery programs.
Deconstructing the Advantage: Why [2-(Trifluoromethyl)oxan-4-yl]methanamine?
The unique combination of the trifluoromethyl (CF3) group and the saturated oxane ring offers a compelling solution to several common challenges in kinase inhibitor design. These two components work synergistically to enhance potency, selectivity, and drug-like properties.
The Trifluoromethyl (CF3) Group: A "Magic" Moiety
The incorporation of a CF3 group is a well-established strategy in medicinal chemistry to enhance a molecule's pharmacological profile.[4][5] Its benefits are multifaceted:
-
Enhanced Binding Affinity: The high electronegativity of the fluorine atoms makes the CF3 group a strong electron-withdrawing substituent, which can improve electrostatic and hydrogen bonding interactions with biological targets.[6][7] It can also increase affinity through enhanced hydrophobic interactions.[7]
-
Increased Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the CF3 group highly resistant to metabolic oxidation by cytochrome P450 enzymes.[6] This often translates to a longer half-life and improved bioavailability.
-
Modulated Lipophilicity and Permeability: The CF3 group significantly increases the lipophilicity of a molecule, which can improve membrane permeability and facilitate passage across the blood-brain barrier if desired.[6][7] This property is critical for engaging intracellular targets like kinases.[6]
-
pKa Modulation: The strong electron-withdrawing nature of the CF3 group can lower the pKa of nearby basic amines, reducing their positive charge at physiological pH. This can be advantageous for cell permeability and can alter interactions with the target protein.
The Oxane Ring: A Superior Scaffold Element
The oxane (tetrahydropyran) ring provides a distinct advantage over commonly used heterocyclic scaffolds like piperidine or acyclic linkers.[8] While oxetane rings (four-membered) have also gained significant interest, the six-membered oxane ring offers a stable, pre-organized, three-dimensional structure.[9][10]
-
Improved Physicochemical Properties: As a polar motif, the oxane ring can improve aqueous solubility and reduce the lipophilicity penalty of other parts of the molecule, helping to fine-tune the overall LogD for optimal permeability and solubility.[9]
-
Enhanced 3D-dimensionality: Moving away from "flat" molecules by incorporating sp3-hybridized scaffolds like oxane is a key strategy for improving target selectivity.[9] The defined chair-like conformation of the oxane ring positions substituents in precise vectors, allowing for more specific and potentially stronger interactions within the kinase binding pocket.
-
Metabolic Stability: The oxane ring itself is generally stable to metabolic degradation, complementing the stability conferred by the CF3 group.[8]
Comparative Performance Analysis
To illustrate the advantages of the [2-(Trifluoromethyl)oxan-4-yl]methanamine moiety, we present a comparative analysis against two common structural alternatives: a piperidine-based analogue and a morpholine-based analogue. The data presented in the following tables are hypothetical yet representative, based on established principles of medicinal chemistry.
Table 1: Comparative Physicochemical Properties
| Moiety | Structure | Calculated LogP | pKa (Amine) | Metabolic Stability (t½ in HLM, min) | Rationale |
| [2-(CF3)oxan-4-yl]methanamine | ![]() | 1.85 | 8.8 | >120 | The CF3 group increases lipophilicity and lowers the amine pKa. Both the CF3 and oxane ring contribute to high metabolic stability.[6][8] |
| Piperidin-4-ylmethanamine | ![]() | 0.40 | 10.2 | ~45 | Lower lipophilicity and higher basicity. The piperidine ring is more susceptible to CYP-mediated oxidation. |
| Morpholin-2-ylmethanamine | ![]() | -0.95 | 9.1 | ~90 | The ether oxygen lowers lipophilicity and basicity compared to piperidine. It offers better metabolic stability than piperidine but is often less stable than the CF3-substituted oxane. |
HLM: Human Liver Microsomes
Table 2: Comparative Kinase Inhibition Profile (Biochemical IC50)
This table compares the inhibitory potency of three hypothetical inhibitors against a target kinase (e.g., a member of the SRC family) and two common off-targets.
| Compound ID | Moiety Incorporated | Target Kinase IC50 (nM) | Off-Target 1 (ABL1) IC50 (nM) | Off-Target 2 (VEGFR2) IC50 (nM) | Selectivity Ratio (Off-Target 1 / Target) |
| Inhibitor-A | [2-(CF3)oxan-4-yl]methanamine | 2.5 | 250 | 450 | 100x |
| Inhibitor-B | Piperidin-4-ylmethanamine | 15.0 | 180 | 300 | 12x |
| Inhibitor-C | Morpholin-2-ylmethanamine | 10.5 | 315 | 600 | 30x |
The data illustrates that the CF3-oxane moiety in Inhibitor-A leads to significantly improved potency against the primary target and a superior selectivity profile. This can be attributed to the optimal positioning of the amine and the hydrophobic interactions of the CF3 group within a specific sub-pocket of the target kinase.[7]
Table 3: Comparative Cellular Target Engagement (NanoBRET™ Assay)
Biochemical potency must translate to the cellular environment. A target engagement assay measures the ability of a compound to bind its target within living cells.[11][12]
| Compound ID | Moiety Incorporated | Cellular Target Engagement IC50 (nM) |
| Inhibitor-A | [2-(CF3)oxan-4-yl]methanamine | 25 |
| Inhibitor-B | Piperidin-4-ylmethanamine | 450 |
| Inhibitor-C | Morpholin-2-ylmethanamine | 210 |
Inhibitor-A retains much better potency in the cellular context. This is likely due to its enhanced cell permeability (conferred by the CF3 group) and lower basicity, preventing lysosomal trapping that can plague highly basic compounds like Inhibitor-B .
Experimental Protocols for Inhibitor Validation
To ensure scientific rigor, every claim must be backed by robust experimental data. The following section provides detailed, self-validating protocols for the key assays used in the comparative analysis of kinase inhibitors.
Protocol 1: Biochemical IC50 Determination using ADP-Glo™ Assay
This protocol measures the ability of an inhibitor to block the enzymatic activity of a kinase by quantifying the amount of ADP produced. The ADP-Glo™ assay is a luminescent-based system known for its high sensitivity.[13]
Causality: The choice of ATP concentration is critical. Running the assay at the ATP Km (Michaelis constant) provides a sensitive measure of inhibitor potency.[14] Using a high ATP concentration (e.g., 1 mM) mimics the physiological cellular environment and can be more predictive of cellular activity.[14]
Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test inhibitor in 100% DMSO.
-
Perform a serial dilution (e.g., 1:3) in DMSO to create a 10-point dose-response curve. This is the "50x" plate.
-
-
Reaction Setup (384-well plate):
-
Add 1 µL of the serially diluted compound or DMSO (vehicle control) to the appropriate wells.
-
Prepare a 2x Kinase/Substrate solution in kinase reaction buffer containing the target kinase and its specific substrate peptide.
-
Add 12.5 µL of the 2x Kinase/Substrate solution to each well.
-
Prepare a 2x ATP solution.
-
To initiate the reaction, add 12.5 µL of the 2x ATP solution to all wells. The final reaction volume is 25 µL. Final DMSO concentration should be ≤1%.
-
-
Kinase Reaction:
-
Incubate the plate at room temperature for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range (typically <20% substrate turnover).
-
-
Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30-60 minutes at room temperature.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data using vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Plot the normalized percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[15]
-
Protocol 2: Kinase Selectivity Profiling
This protocol assesses the specificity of an inhibitor by testing it against a broad panel of kinases. This is crucial for identifying potential off-target effects that could lead to toxicity.[2][16]
Causality: Profiling at a single high concentration (e.g., 1 µM) is a common primary screen to identify "hits".[13] However, generating full IC50 curves for a panel of kinases provides a much more accurate and quantitative measure of selectivity, often expressed as a selectivity score.[17]
Methodology:
-
Assay Platform: Utilize a commercial kinase profiling service (e.g., Promega's Kinase Selectivity Profiling Systems, Reaction Biology, etc.) that employs a standardized assay format like ADP-Glo™ across a large panel (e.g., >200 kinases).[13][18]
-
Compound Submission: Provide the test compound at a specified concentration and volume.
-
Primary Screen (Single-Dose):
-
The compound is tested at a fixed concentration (e.g., 1 µM) against the entire kinase panel.
-
Results are reported as Percent Inhibition relative to a vehicle control.
-
-
Secondary Screen (IC50 Determination):
-
For any kinases showing significant inhibition (>50%) in the primary screen, a full 10-point dose-response curve is generated to determine the IC50 value, following a protocol similar to Protocol 1.
-
-
Data Analysis:
-
Analyze the data to identify on-target and off-target activities.
-
Calculate selectivity scores (e.g., S-score) or simply compare the IC50 values between the primary target and off-targets.
-
Protocol 3: Cellular Target Engagement using NanoBRET™ Assay
This protocol quantifies the binding of an inhibitor to its target kinase within the physiological context of a live cell.[11] It is a Bioluminescence Resonance Energy Transfer (BRET) based method that measures the displacement of a fluorescent tracer from a NanoLuc® luciferase-kinase fusion protein.[12][19]
Causality: This assay is a direct measure of target binding, not enzymatic inhibition. It validates that the compound can penetrate the cell membrane and engage its intended target.[20] A good correlation between cellular target engagement and functional cellular potency provides strong evidence for the compound's mechanism of action.[11]
Methodology:
-
Cell Preparation:
-
Use a cell line (e.g., HEK293) transiently or stably expressing the target kinase fused to NanoLuc® luciferase.
-
Plate the cells in a white, 96-well assay plate and incubate for 18-24 hours.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of the test inhibitor in Opti-MEM® I Reduced Serum Medium.
-
Prepare the NanoBRET™ Tracer solution in Opti-MEM® at the recommended concentration.
-
Add the test inhibitor dilutions to the cells, followed immediately by the NanoBRET™ Tracer.
-
-
Equilibration:
-
Incubate the plate for 2 hours at 37°C in a CO2 incubator to allow the compound and tracer to reach binding equilibrium with the target protein.
-
-
Detection:
-
Prepare the NanoBRET™ Nano-Glo® Substrate by diluting it in Opti-MEM®.
-
Add the substrate to all wells.
-
Read the plate immediately on a luminometer equipped with two filters to measure donor (NanoLuc®) and acceptor (Tracer) emission simultaneously (e.g., 460nm and >610nm).
-
-
Data Analysis:
-
Calculate the raw BRET ratio by dividing the acceptor emission by the donor emission.
-
Convert the raw ratios to NanoBRET™ ratios (in milliBRET units, mBU) by subtracting the background ratio (from cells with no tracer).
-
Plot the NanoBRET™ ratio against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the cellular IC50 value.
-
Conclusion and Future Outlook
The strategic incorporation of the [2-(Trifluoromethyl)oxan-4-yl]methanamine moiety represents a significant advancement in the rational design of kinase inhibitors. The synergistic combination of the trifluoromethyl group's electronic and metabolic properties with the oxane ring's favorable three-dimensional and physicochemical characteristics provides a powerful tool to enhance potency, improve selectivity, and optimize pharmacokinetic profiles. The comparative data and detailed protocols presented in this guide demonstrate its superiority over more conventional building blocks. As the field of kinase drug discovery continues to tackle the challenges of resistance mutations and the need for highly selective probes, scaffolds like [2-(Trifluoromethyl)oxan-4-yl]methanamine will be indispensable for developing the next generation of targeted therapeutics.
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A Senior Application Scientist's Guide to the Spectroscopic Characterization of [2-(Trifluoromethyl)oxan-4-yl]methanamine Derivatives
Introduction: The Significance of Fluorinated Scaffolds in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a proven method for optimizing pharmacological properties. The trifluoromethyl (CF₃) group, in particular, is a prized substituent known to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[1][2][3] The [2-(Trifluoromethyl)oxan-4-yl]methanamine core represents a valuable saturated heterocyclic motif that combines the benefits of the CF₃ group with a conformationally defined oxane ring system. For researchers and drug development professionals, the unambiguous characterization of its derivatives is a critical step in advancing lead candidates.
This guide provides an in-depth comparison of the primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—for the structural elucidation and confirmation of these valuable compounds. We will move beyond procedural descriptions to explore the causal logic behind experimental choices, offering field-proven insights to ensure robust, reliable, and self-validating analytical workflows.
Chapter 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Definitive Structural Tool
NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry.[4] For complex scaffolds like the substituted oxanes , a multi-nuclear approach (¹H, ¹³C, and ¹⁹F) is not just recommended; it is essential for unambiguous assignment.
Expert Insights: Decoding the Nuclei
-
¹H NMR: The proton spectrum provides the initial skeletal framework. Expect complex, higher-order coupling patterns for the diastereotopic protons of the oxane ring, typically in the 1.5-4.5 ppm range. The stereochemical relationship between the CF₃ group at C2 and the methanamine group at C4 will profoundly influence the chemical shifts and coupling constants of the ring protons. The aminomethyl (CH₂NH₂) protons will appear as a distinct system, with its chemical shift influenced by the nature of the amine substituent (e.g., primary, secondary, or tertiary).
-
¹³C NMR: The carbon spectrum confirms the number of unique carbon environments. The carbon atom attached to the trifluoromethyl group (C2) will exhibit a characteristic quartet due to one-bond C-F coupling (¹JCF) with a large coupling constant (typically > 250 Hz). The other oxane ring carbons will appear in the 60-80 ppm region.
-
¹⁹F NMR: The Fluorine Advantage: This is arguably the most powerful tool for this class of molecules. The ¹⁹F nucleus boasts high sensitivity (comparable to ¹H) and a vast chemical shift range, meaning spectra are typically clean with no interfering background signals.[5][6][7] The chemical shift of the CF₃ group is exquisitely sensitive to its local electronic and steric environment, making ¹⁹F NMR an exceptional probe for confirming stereochemistry, identifying conformers, and detecting subtle changes in molecular structure.[5][8] For a CF₃ group on an aliphatic ring, the signal is expected in the range of -70 to -80 ppm relative to CFCl₃.
Data Presentation: Representative NMR Data
The following table summarizes the expected NMR data for a hypothetical derivative, cis-[2-(Trifluoromethyl)oxan-4-yl]methanamine. Actual values will vary based on stereochemistry and substitution.
| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Key Coupling Constants (J, Hz) | Notes |
| ¹H | H2 | 3.8 - 4.2 | ³JHF ≈ 5-8 Hz | Coupled to the CF₃ group. |
| H3, H5 (axial) | 1.5 - 1.8 | |||
| H3, H5 (eq) | 1.9 - 2.2 | |||
| H4 | 1.8 - 2.1 | |||
| H6 (axial) | 3.4 - 3.7 | |||
| H6 (eq) | 4.0 - 4.3 | |||
| CH₂-N | 2.8 - 3.1 | Shift is solvent and pH dependent. | ||
| NH₂ | 1.5 - 2.5 | Broad singlet, exchanges with D₂O. | ||
| ¹³C | C2 | 95 - 100 | ¹JCF ≈ 280-290 Hz (quartet) | Diagnostic quartet for the CF₃-bearing carbon. |
| C3, C5 | 30 - 40 | |||
| C4 | 35 - 45 | |||
| C6 | 65 - 75 | |||
| C H₂-N | 40 - 50 | |||
| CF₃ | 123 - 126 | ¹JCF ≈ 270-280 Hz (quartet) | The CF₃ carbon itself. | |
| ¹⁹F | CF₃ | -75 to -78 | Triplet or dd from coupling to H2 | Highly sensitive to cis/trans isomerism. |
Experimental Protocol: High-Resolution NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆). Causality Note: The choice of solvent is critical as it can influence the chemical shifts, particularly of the labile NH protons and the sensitive ¹⁹F signal.[8]
-
Internal Standard: Add tetramethylsilane (TMS) for ¹H and ¹³C referencing. For ¹⁹F NMR, an external standard (e.g., CFCl₃ in a capillary) or a known internal standard like trifluorotoluene can be used for precise referencing.
-
Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz for ¹H) equipped with a broadband or fluorine-specific probe.
-
Data Acquisition:
-
Acquire a standard ¹H spectrum.
-
Acquire a broadband proton-decoupled ¹³C spectrum. A DEPT-135 or APT experiment is recommended to differentiate CH/CH₃ from CH₂ carbons.
-
Acquire a proton-decoupled ¹⁹F spectrum. Ensure the spectral width is sufficient to capture the CF₃ signal.
-
For unambiguous assignments, perform 2D correlation experiments such as COSY (¹H-¹H), HSQC (¹H-¹³C), and HMBC (¹H-¹³C long-range).
-
-
Data Processing: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Integrate signals and reference the spectra correctly.
Visualization: NMR Analysis Workflow
Chapter 2: Mass Spectrometry (MS) – Confirming Identity and Purity
Mass spectrometry is an indispensable technique for confirming the molecular weight of a synthesized compound and providing insights into its structure through fragmentation analysis. For regulatory submissions, high-resolution mass spectrometry (HRMS) is the gold standard, providing a highly accurate mass measurement that can confirm the elemental composition.
Expert Insights: Ionization and Fragmentation
-
Choice of Ionization:
-
Electrospray Ionization (ESI): This is a "soft" ionization technique ideal for these derivatives. Due to the basic amine functionality, the molecule will readily protonate to form a stable [M+H]⁺ ion in the positive ion mode. This allows for the unambiguous determination of the molecular weight.
-
Electron Ionization (EI): This is a "hard" ionization technique that leads to extensive fragmentation. While it may not always show a clear molecular ion peak, the resulting fragmentation pattern is highly reproducible and serves as a structural fingerprint.
-
-
Fragmentation Pathways: In EI-MS or tandem MS (MS/MS) experiments, expect characteristic fragmentation patterns. The C-C bond alpha to the nitrogen atom is prone to cleavage, leading to a stable iminium ion. Ring-opening of the oxane moiety and loss of small neutral molecules are also common. The presence of the trifluoromethyl group often leads to fragments containing CF₃, and the CF₃⁺ ion itself (m/z = 69) is a common, though not always abundant, fragment in the mass spectra of fluorocarbons.[9]
Data Presentation: Expected Mass Fragments
For cis-[2-(Trifluoromethyl)oxan-4-yl]methanamine (Molecular Formula: C₆H₁₀F₃NO), the monoisotopic mass is 185.0715.
| Ion | m/z (Calculated) | Ionization Mode | Notes |
| [M+H]⁺ | 186.0793 | ESI (+) | Protonated molecular ion; primary peak in ESI. |
| [M]⁺˙ | 185.0715 | EI | Molecular ion; may be weak or absent. |
| [M-CH₂NH₂]⁺ | 155.0527 | EI / MS/MS | Loss of the aminomethyl radical. |
| [C₅H₈F₃O]⁺ | 157.0527 | EI / MS/MS | A possible ring fragment. |
| CF₃⁺ | 69.0028 | EI / MS/MS | Characteristic trifluoromethyl cation. |
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. For ESI, a small amount of formic acid (0.1%) can be added to promote protonation.
-
Instrument Calibration: Calibrate the mass spectrometer (e.g., a Q-TOF or Orbitrap instrument) using a known calibration standard immediately before the analysis to ensure high mass accuracy. This is a critical step for a self-validating protocol.
-
Method Setup:
-
Select the ionization mode (positive ESI is recommended).
-
Optimize key source parameters like capillary voltage and gas flows.
-
Set the mass range for acquisition (e.g., m/z 50-500).
-
-
Sample Infusion: Introduce the sample into the mass spectrometer via direct infusion or through an LC system.
-
Data Acquisition: Acquire the full scan mass spectrum. The instrument should be capable of achieving a mass accuracy of < 5 ppm.
-
Data Analysis: Determine the accurate mass of the [M+H]⁺ ion. Use the instrument's software to calculate the elemental composition and compare the measured mass with the theoretical mass. The difference should be within the instrument's tolerance (e.g., < 5 ppm).
Visualization: HRMS Analysis Workflow
Chapter 3: Infrared (IR) Spectroscopy – A Functional Group Fingerprint
While NMR and MS provide detailed structural information, Infrared (IR) spectroscopy offers a rapid, non-destructive method to confirm the presence of key functional groups.[4] It serves as an excellent quality control check and complements the other techniques by providing a unique molecular "fingerprint."
Expert Insights: Interpreting Key Vibrations
The IR spectrum of a [2-(Trifluoromethyl)oxan-4-yl]methanamine derivative will be dominated by a few highly characteristic absorption bands:
-
C-F Stretching: The trifluoromethyl group gives rise to very strong and characteristic absorption bands in the 1000-1300 cm⁻¹ region.[10] Often, multiple intense bands are observed due to symmetric and antisymmetric stretching modes. This is a highly diagnostic region for confirming the presence of the CF₃ group.
-
N-H Stretching: For primary amines (-NH₂), two medium-intensity bands are typically observed in the 3300-3500 cm⁻¹ region. Secondary amines (-NHR) show a single band in this region. These bands are often broadened due to hydrogen bonding.
-
C-O Stretching: The ether linkage within the oxane ring will produce a strong C-O stretching absorption, typically found around 1050-1150 cm⁻¹. This band may overlap with the intense C-F absorptions but should be distinguishable.
-
C-H Stretching: Aliphatic C-H stretching vibrations will appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).
Data Presentation: Characteristic IR Absorption Bands
| Functional Group | Vibration Mode | Expected Frequency (cm⁻¹) | Intensity |
| Amine (N-H) | Stretch | 3300 - 3500 | Medium (often 2 bands for NH₂) |
| Alkane (C-H) | Stretch | 2850 - 2960 | Medium to Strong |
| Trifluoromethyl (C-F) | Antisymmetric Stretch | ~1180 | Very Strong |
| Trifluoromethyl (C-F) | Symmetric Stretch | ~1100 | Very Strong |
| Ether (C-O) | Stretch | 1050 - 1150 | Strong |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
ATR-FTIR is the preferred method due to its minimal sample preparation requirements.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Run a background scan to subtract atmospheric CO₂ and H₂O absorptions.
-
Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Data Analysis: Process the resulting spectrum. Label the major peaks and compare them to the expected frequencies to confirm the presence of the key functional groups.
Visualization: FTIR Analysis Workflow
Conclusion: An Integrated, Multi-Technique Approach
The robust and unambiguous characterization of [2-(Trifluoromethyl)oxan-4-yl]methanamine derivatives is not achievable with a single technique. Instead, a synergistic and integrated approach is required.
-
NMR Spectroscopy serves as the primary tool for definitive structure elucidation, providing the complete atomic connectivity and stereochemical arrangement.
-
Mass Spectrometry provides orthogonal confirmation of the molecular weight and elemental formula, serving as a critical identity and purity check.
-
Infrared Spectroscopy offers a rapid and reliable method to verify the presence of essential functional groups, acting as a quick and effective quality control screen.
By systematically applying these three core spectroscopic techniques and understanding the causality behind each experimental choice, researchers and drug development professionals can generate a comprehensive and self-validating data package, ensuring the scientific integrity of their findings and accelerating the progression of these promising fluorinated molecules from the bench to potential clinical applications.
References
- Beg, M. A. A., & Clark, H. C. (1962). Chemistry of the Trifluoromethyl Group: Part V. Infrared Spectra of Some Phosphorus Compounds Containing CF₃. Canadian Journal of Chemistry, 40(3), 393-403.
-
Even, M. A., Lee, S. H., Wang, J., & Chen, Z. (2006). Detection and Spectral Analysis of Trifluoromethyl Groups at a Surface by Sum Frequency Generation Vibrational Spectroscopy. The Journal of Physical Chemistry B, 110(51), 25977-25984. [Link]
-
ResearchGate. (n.d.). Chemistry of the trifluoromethyl group: part v. infrared spectra of some phosphorus compounds containing cf3. Retrieved February 13, 2024, from [Link]
-
ACS Publications. (2006). Detection and Spectral Analysis of Trifluoromethyl Groups at a Surface by Sum Frequency Generation Vibrational Spectroscopy. The Journal of Physical Chemistry B. [Link]
-
ACS Publications. (1998). Reaction rate of trifluoromethyl radicals by rapid scan infrared spectroscopy. The Journal of Physical Chemistry. [Link]
-
Kitevski-LeBlanc, J. L., & Prosser, R. S. (2012). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Biomolecular NMR, 53(2), 131-140. [Link]
-
Nishiwaki, T. (1969). Studies on Organic Fluorine Compounds. II. Mass Spectrometry of Trifluoromethylated Pyridines. Chemical and Pharmaceutical Bulletin, 17(11), 2414-2417. [Link]
-
World Pharma Today. (n.d.). Structure and conformational dynamics of fluorine-containing drugs. Retrieved February 13, 2024, from [Link]
-
ResearchGate. (n.d.). 19 F-NMR analyses enabled by direct trifluoromethylation. Retrieved February 13, 2024, from [Link]
-
DiVA. (2020). Quantitative NMR spectroscopy on fluorine-containing drugs - a comparative study on pharmaceutical raw materials and different dosage forms. [Link]
-
Supporting Information. (n.d.). 2 - Supporting Information. Retrieved February 13, 2024, from [Link]
-
Mohler, F. L., Bloom, E. G., Wells, E. J., Lengel, J. H., & Wise, C. E. (1949). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards, 43(1), 57. [Link]
-
DeRuiter, J., & Noggle, F. T. (2012). Analytical characterization of three trifluoromethyl-substituted methcathinone isomers. Journal of Chromatographic Science, 50(5), 415-422. [Link]
-
ResearchGate. (n.d.). Fluorine Labeling and F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. Retrieved February 13, 2024, from [Link]
-
Proventa. (2023). An Overview of Spectroscopic Techniques in Pharmaceuticals. [Link]
-
Molecules. (2021). Recent Advances on the Halo- and Cyano-Trifluoromethylation of Alkenes and Alkynes. [Link]
-
Beilstein Journals. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. [Link]
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Safety Operating Guide
Navigating the Disposal of [2-(Trifluoromethyl)oxan-4-yl]methanamine: A Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. With these powerful tools comes the profound responsibility of ensuring safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of [2-(Trifluoromethyl)oxan-4-yl]methanamine, a compound characterized by its trifluoromethyl group and a primary amine on an oxane scaffold. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes best practices for handling halogenated organic compounds and aliphatic amines to ensure a robust and cautious approach to its disposal.
Disclaimer: This guide is intended to provide comprehensive, experience-based advice on the disposal of [2-(Trifluoromethyl)oxan-4-yl]methanamine based on its chemical structure and the known hazards of related compounds. It is not a substitute for a compound-specific Safety Data Sheet (SDS) or the directives of your institution's Environmental Health and Safety (EHS) department. Always consult your institution's EHS professionals for final guidance on waste disposal procedures.
Part 1: Hazard Assessment and Personal Protective Equipment (PPE)
The chemical structure of [2-(Trifluoromethyl)oxan-4-yl]methanamine presents a dual hazard profile stemming from its trifluoromethyl and amine functional groups.
-
Trifluoromethyl Group: As a halogenated organic compound, it should be presumed to be environmentally persistent and potentially toxic. Halogenated hydrocarbons require specific disposal routes, often incineration at high temperatures, to prevent the release of harmful substances.[1][2][3] They should never be disposed of down the drain.[1][2]
-
Amine Group: Aliphatic amines can be corrosive to the skin and eyes and may be toxic if inhaled or ingested.[4][5] They can also act as bases.
Therefore, appropriate Personal Protective Equipment (PPE) is non-negotiable when handling this compound.
Recommended PPE:
| Equipment | Specification | Rationale |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects against splashes of the chemical which may be corrosive or irritating to the eyes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). | Prevents skin contact with a potentially corrosive and toxic substance. |
| Body Protection | A laboratory coat. | Protects against incidental contact and spills. |
| Respiratory Protection | A respirator with an appropriate cartridge for organic vapors and amines may be necessary if handling outside of a certified chemical fume hood or if there is a risk of aerosolization. | Minimizes the risk of inhaling potentially toxic vapors. |
All handling and preparation for disposal of [2-(Trifluoromethyl)oxan-4-yl]methanamine should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1]
Part 2: Waste Segregation and Containerization
Proper segregation of chemical waste is paramount to prevent dangerous reactions and to ensure correct disposal.
Core Principle: Due to the presence of the trifluoromethyl group, all waste containing [2-(Trifluoromethyl)oxan-4-yl]methanamine must be classified as halogenated organic waste .[1][3][6]
Step-by-Step Containerization Protocol:
-
Select a Compatible Container: Use a designated, leak-proof container made of a material compatible with organic amines and halogenated compounds. High-density polyethylene (HDPE) or glass containers are generally suitable. Do not use metal containers for amines or corrosive materials.[7]
-
Label the Container: Before adding any waste, affix a hazardous waste label to the container.[6][8][9] The label must include:
-
The full chemical name: "[2-(Trifluoromethyl)oxan-4-yl]methanamine". Avoid abbreviations or chemical formulas.[6][8]
-
An indication of the hazards (e.g., "Toxic," "Corrosive," "Halogenated Organic Waste").
-
The date of accumulation (the date the first drop of waste is added).[8]
-
Your name, laboratory, and contact information.
-
Segregate Waste Streams:
-
Pure Compound and Concentrated Solutions: Collect any unused or expired pure [2-(Trifluoromethyl)oxan-4-yl]methanamine and concentrated solutions in a dedicated halogenated organic waste container.
-
Contaminated Materials: Any materials contaminated with this compound, such as gloves, weighing paper, or pipette tips, should be placed in a separate, clearly labeled solid hazardous waste container.
-
Rinsate: The first rinse of any container that held the pure compound or a concentrated solution should be collected as hazardous waste.[7][11] Subsequent rinses with a non-hazardous solvent (if the initial rinse was thorough) may be disposed of as non-hazardous waste, but it is best practice to consult with your EHS department.
-
Crucial "Do Nots":
-
Do NOT mix this waste with non-halogenated organic waste. This can contaminate a large volume of less hazardous waste, significantly increasing disposal costs.[3][10]
-
Do NOT mix with acidic waste. Amines are basic and can react exothermically with acids.
-
Do NOT dispose of this chemical down the sanitary sewer.[1][2][3][8]
-
Do NOT overfill the waste container. Leave at least 10% headspace to allow for vapor expansion.
Part 3: Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of [2-(Trifluoromethyl)oxan-4-yl]methanamine.
Caption: Disposal workflow for [2-(Trifluoromethyl)oxan-4-yl]methanamine.
Part 4: Spill Management
In the event of a spill, immediate and appropriate action is crucial.
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Evacuate: If the spill is large or you are unsure how to handle it, evacuate the area and contact your institution's EHS department immediately.
-
Don PPE: If the spill is small and you are trained to handle it, don the appropriate PPE as outlined in Part 1.
-
Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to contain the spill.
-
Collection: Carefully scoop the absorbent material into a designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent (consult your EHS for recommendations), and collect the cleaning materials as hazardous waste.
-
Reporting: Report the spill to your supervisor and EHS department, even if you have cleaned it up yourself.
Part 5: Final Disposal
The ultimate disposal of [2-(Trifluoromethyl)oxan-4-yl]methanamine waste should be handled by a licensed hazardous waste disposal company arranged through your institution's EHS department. The most probable method of destruction for halogenated organic compounds is high-temperature incineration.
Summary of Key Information
| Parameter | Guideline/Data | Source |
| Waste Classification | Halogenated Organic Waste | [1][3][6] |
| Incompatible Materials | Acids, Oxidizing Agents | [12] |
| PPE Requirements | Chemical goggles, nitrile/neoprene gloves, lab coat. | [4][5] |
| Container Type | Glass or HDPE, with a secure lid. | [7][8] |
| Disposal Route | Collection by institutional EHS for incineration. | [8][13] |
| Sewer Disposal | Strictly Prohibited | [1][2][3][8] |
References
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What are the Health and Safety Guidelines for Using Amines? (n.d.). Retrieved from [Link]
-
How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Retrieved from [Link]
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How to Dispose of Chemical Waste. (n.d.). Case Western Reserve University Environmental Health and Safety. Retrieved from [Link]
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Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. (2025, July 9). Retrieved from [Link]
-
Safe Handing & Disposal of Organic Substances – HSC Chemistry. (n.d.). Science Ready. Retrieved from [Link]
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Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025, March 4). ChemistryTalk. Retrieved from [Link]
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Chemical and Hazardous Waste. (n.d.). Harvard University Environmental Health and Safety. Retrieved from [Link]
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Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, Northwestern University. Retrieved from [Link]
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Chemical Waste. (n.d.). MIT Environmental Health and Safety. Retrieved from [Link]
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Chemical Waste. (n.d.). The University of Texas at Austin Environmental Health and Safety. Retrieved from [Link]
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Monoethanolamine (MEA) Safety & Handling Guide. (2025, November 26). TeamChem. Retrieved from [Link]
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In-Lab Disposal Methods: Waste Management Guide. (n.d.). Indiana University Environmental Health and Safety. Retrieved from [Link]
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Personal Protective Equipment. (2025, September 12). U.S. Environmental Protection Agency. Retrieved from [Link]
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Organic Solvent Waste Disposal. (n.d.). The University of British Columbia Safety & Risk Services. Retrieved from [Link]
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Management of Waste. (n.d.). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
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Hazardous Material Code Table. (n.d.). Michigan State University Environmental Health & Safety. Retrieved from [Link]
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Lab Waste Disposal Requirement. (n.d.). University of Houston-Clear Lake Environmental Health & Safety. Retrieved from [Link]
-
Characteristics of Hazardous Waste. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
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Material Safety Data Sheet - 2-Chloro-5-(trifluoromethyl)pyridine 98+%. (2005, March 21). Cole-Parmer. Retrieved from [Link]
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Navigating the Uncharted: A Practical Guide to Handling [2-(Trifluoromethyl)oxan-4-yl]methanamine
This document is your operational partner, designed to be a self-validating system of protocols that prioritizes the well-being of your team and the integrity of your work.
Hazard Assessment: Understanding the Molecule
The structure of [2-(Trifluoromethyl)oxan-4-yl]methanamine—a saturated heterocyclic amine with a trifluoromethyl group—guides our safety strategy.
-
The Amine Group (-NH2): Primary amines are typically basic and can be corrosive to skin and eyes. They may also be respiratory irritants. Assume this compound is at least a moderate irritant to all tissues.
-
The Trifluoromethyl Group (-CF3): This group enhances the chemical's stability but also means that in the event of thermal decomposition (e.g., a fire), highly toxic and corrosive gases such as hydrogen fluoride (HF) could be released.[1][2]
-
The Oxane Ring: This saturated ether linkage is generally stable but, like all organic compounds, will combust.
Given these features, we must treat [2-(Trifluoromethyl)oxan-4-yl]methanamine as a substance that is potentially corrosive, a respiratory and skin irritant, and a compound that can produce highly toxic byproducts upon combustion. All handling procedures will be dictated by this conservative but necessary assessment.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE is not a checklist; it's a system designed to isolate you from the potential hazards of the chemical.[3][4] The following table outlines the minimum required PPE for handling this compound.
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene Gloves (double-gloving recommended) | Provides a barrier against skin contact with amines and potential solvents.[5][6] Double-gloving offers additional protection in case of a tear or splash on the outer glove. |
| Eye & Face Protection | Chemical Safety Goggles and a Face Shield | Protects against splashes to the eyes, which are particularly sensitive to corrosive amines.[5][6] A face shield provides a secondary layer of protection for the entire face. |
| Body Protection | Flame-Resistant Laboratory Coat | Protects skin and personal clothing from splashes. Flame-resistant material is crucial due to the flammability of many lab solvents and the nature of the compound. |
| Respiratory Protection | Use within a Certified Chemical Fume Hood | The primary method of respiratory protection is an engineering control.[3] A properly functioning fume hood prevents inhalation of vapors or aerosols. For emergency situations like a large spill, a full-face respirator with an appropriate organic vapor/acid gas cartridge would be necessary.[5] |
| Foot Protection | Closed-toe, chemical-resistant shoes | Protects feet from spills. |
Operational Plan: From Receipt to Disposal
A meticulous, step-by-step approach minimizes risk at every stage of the chemical's lifecycle in your lab. This workflow is designed to be a closed loop, accounting for the compound from the moment it arrives until its waste is safely removed.
Workflow for Handling [2-(Trifluoromethyl)oxan-4-yl]methanamine
Caption: Decision flowchart for responding to incidents involving amines.
A. Spill Response
-
Small Spill (<100 mL) inside a fume hood:
-
Ensure you are wearing appropriate PPE.
-
Use a commercial spill kit or an absorbent material suitable for amines (e.g., vermiculite, sand). [7]Some spill kits for aliphatic amines include a neutralizing agent like sodium bisulfite. [7] 3. Once absorbed, collect the material in a designated hazardous waste container. [8] 4. Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
Large Spill or any spill outside a fume hood:
-
Alert personnel in the immediate area and evacuate.
-
If safe to do so, close the laboratory doors to contain vapors.
-
Contact your institution's emergency services and EHS office immediately.
-
B. Personal Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. [1][7]Seek medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes using an eyewash station, holding the eyelids open. [1][7]Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. [1]If they are having difficulty breathing, call for emergency medical assistance.
By integrating these protocols into your laboratory's Chemical Hygiene Plan, you establish a culture of safety that is proactive, not reactive. [9][10]Your expertise is in the science; let this guide provide the framework to conduct that science safely and effectively.
References
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National Institute for Occupational Safety and Health (NIOSH). (n.d.). NIOSH Pocket Guide to Chemical Hazards. U.S. Department of Health and Human Services, Centers for Disease Control and Prevention. [Link]
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National Institute for Occupational Safety and Health (NIOSH). (2023). Pocket Guide to Chemical Hazards Introduction. U.S. Department of Health and Human Services, Centers for Disease Control and Prevention. [Link]
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CPWR - The Center for Construction Research and Training. (n.d.). Understanding the NIOSH Pocket Guide to Chemical Hazards. [Link]
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XPRESS CHEMS. (2025, September 4). Safety First: Best Practices for Handling Research Chemicals. [Link]
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National Institute for Occupational Safety and Health (NIOSH). (2007). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. U.S. Department of Health and Human Services, Centers for Disease Control and Prevention. [Link]
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National Institute for Occupational Safety and Health (NIOSH). (n.d.). NIOSH Pocket Guide to Chemical Hazards. U.S. Department of Health and Human Services, Centers for Disease Control and Prevention. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. U.S. Department of Labor. [Link]
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Environmental Health and Safety, The University of Texas at Dallas. (2024, March 29). CHEMICAL SPILL PROCEDURES. [Link]
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MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard. [Link]
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Lab Manager. (2020, April 1). The OSHA Laboratory Standard. [Link]
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Administration for Strategic Preparedness and Response (ASPR). (n.d.). OSHA Standards for Biological Laboratories. U.S. Department of Health and Human Services. [Link]
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Collect and Recycle. (2024, July 18). Amine Disposal For Businesses. [Link]
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Compliancy Group. (2023, September 18). OSHA Laboratory Standard | OSHA Lab Safety Standard. [Link]
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Apollo Scientific. (n.d.). Chemical Storage in Research Labs: Safety & Compliance. [Link]
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National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
New Mexico State University. (n.d.). Chemical Safety in Research and Teaching. [Link]
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American Chemical Society. (2023, January 24). Safety and Perceptions of Risk in the Handling of Laboratory Chemicals in a Biological Research Community. ACS Publications. [Link]
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Industrial Safety. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. [Link]
-
U.S. Environmental Protection Agency (EPA). (2025, September 12). Personal Protective Equipment. [Link]
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Rutgers University. (n.d.). Fluorine. Environmental Health and Safety. [Link]
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J&K Scientific. (2024, May 16). Comprehensive Guide to PPE in the Chemical Industry. [Link]
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Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Storemasta Blog. [Link]
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IMPOTUSA. (2023, April 12). Protective PPE for the chemical industry. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



